molecular formula C12H18N4O2 B1456573 tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 1365969-81-8

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B1456573
CAS No.: 1365969-81-8
M. Wt: 250.3 g/mol
InChI Key: VFHMEWBMMDQOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research . Its structure features an azetidine ring, a valuable four-membered nitrogen heterocycle, which is protected by a tert-butoxycarbonyl (Boc) group and functionalized with a pyrimidinylamino substituent. This specific molecular architecture makes it a versatile building block for the synthesis of more complex, biologically active molecules. Compounds containing the azetidine scaffold are frequently explored in the development of targeted therapies, including Janus kinase (JAK) inhibitors for inflammatory conditions . The Boc-protected azetidine core is a privileged structure in drug discovery, often utilized to modulate the physicochemical properties of lead compounds and to improve their metabolic stability. This product is intended for use in laboratory research and development purposes only, such as in the synthesis of novel heterocyclic compounds or as a precursor in pharmaceutical process chemistry. It is supplied as a solid and should be stored in a cool, dry place. This chemical is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and disposal of this substance.

Properties

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMEWBMMDQOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140970
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-81-8
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The identity and purity of such molecules are paramount for the integrity of subsequent biological and pharmacological studies. This document outlines a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere listing of procedures, this guide delves into the rationale behind experimental choices, offering insights into data interpretation and the establishment of a self-validating analytical workflow. The protocols and interpretive guidance herein are designed for researchers, analytical scientists, and professionals in drug development to ensure the unambiguous confirmation of the molecular structure of the title compound.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the landscape of modern drug discovery, small molecules featuring heterocyclic scaffolds, such as azetidine and pyrimidine, are of significant interest due to their prevalence in biologically active compounds. tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate serves as a key building block in the synthesis of more complex pharmaceutical ingredients. Its precise chemical structure, including the connectivity of the azetidine and pyrimidine rings and the integrity of the tert-butoxycarbonyl (Boc) protecting group, is a critical quality attribute.

Any ambiguity in its structure could lead to the synthesis of incorrect downstream compounds, resulting in a significant loss of time and resources, and potentially leading to misleading biological data. Therefore, a rigorous and orthogonal analytical approach is not just a matter of good practice but a foundational requirement for a successful research and development program.

This guide will walk through a logical, field-tested workflow for the complete structural verification of this molecule, emphasizing the "why" behind each analytical step.

The Analytical Workflow: An Orthogonal Approach

A robust structure elucidation strategy relies on the principle of orthogonality, where each analytical technique provides a different and complementary piece of the structural puzzle. For tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, our workflow integrates three core techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon-hydrogen framework and confirm the precise connectivity of all atoms.

The relationship and logical flow of this workflow can be visualized as follows:

G cluster_0 Structure Elucidation Workflow cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Final Confirmation Synthesis Synthesized Compound (tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Provides MW & Formula IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR Identifies Bonds NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) MS->NMR Confirms Mass IR->NMR Confirms Functional Groups Structure Confirmed Structure NMR->Structure Definitive Connectivity

Figure 1: A diagram illustrating the orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Rationale and Experimental Choice

The first step in analyzing a newly synthesized compound is to confirm that its molecular weight matches the theoretical value. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. The high-resolution capability of instruments like an Orbitrap or a Time-of-Flight (TOF) analyzer provides a mass measurement with high accuracy (typically < 5 ppm), which is crucial for determining the elemental formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the ESI source.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of multiple basic nitrogen atoms in the molecule makes it highly susceptible to protonation.

    • Mass Analyzer: Set to a suitable mass range (e.g., m/z 100-500) to ensure the expected molecular ion is observed.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data for 1-2 minutes to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value.

Expected Data and Interpretation

For tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (C₁₂H₁₈N₄O₂), the expected data is summarized below.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₁₂H₁₈N₄O₂C₁₂H₁₈N₄O₂
Monoisotopic Mass 250.1430 g/mol -
[M+H]⁺ (protonated) 251.1508 m/z251.1505 m/z
Mass Error -< 5 ppm

The observation of a high-intensity ion at m/z 251.1508 (within 5 ppm error) provides strong evidence for the elemental composition C₁₂H₁₉N₄O₂⁺, which is the protonated form of the target molecule. This self-validates the presence of the expected atoms in the correct proportion.

Infrared Spectroscopy: A Quick Scan for Functional Groups

Rationale and Experimental Choice

Attenuated Total Reflectance (ATR) a preferred method for solid and liquid samples due to its minimal sample preparation requirements and reproducibility.

Experimental Protocol: ATR-IR
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.

Expected Data and Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Functional GroupBondExpected Absorption (cm⁻¹)Rationale
Secondary Amine N-H Stretch3250-3400 (broad)Confirms the presence of the amine linking the two rings.
Alkyl C-H C-H Stretch2850-2980Corresponds to the Boc group and azetidine ring CH₂s.
Carbamate Carbonyl C=O Stretch1680-1700Strong, sharp peak characteristic of the Boc protecting group.
Pyrimidine Ring C=N/C=C Stretch1550-1650A series of absorptions typical for aromatic/heteroaromatic rings.
Carbamate C-O C-O Stretch1150-1250Strong absorption associated with the ester part of the carbamate.

The presence of these key bands provides corroborating evidence for the major structural features of the molecule, validating the information inferred from the molecular formula.

NMR Spectroscopy: The Definitive Structural Map

Rationale and Experimental Choice

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of experiments is required for unambiguous assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC): Used to resolve ambiguities. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are neighbors), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to avoid exchange of the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • 2D COSY Acquisition:

    • Run a standard gCOSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition:

    • Run a standard gHSQC experiment to correlate each proton with its directly attached carbon.

Expected Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data (chemical shifts are approximate and can vary based on solvent and concentration).

Position¹H Chemical Shift (ppm), Multiplicity, Integration¹³C Chemical Shift (ppm)Rationale and 2D Correlations
Boc Group (C(CH₃)₃) ~1.45 (s, 9H)~28.5Singlet with 9H integration is characteristic of a t-butyl group. HSQC will show a cross-peak to the ¹³C signal at ~28.5 ppm.
Boc Group (Quaternary C) -~80.0No attached protons.
Boc Group (C=O) -~156.0Carbonyl carbon, typically downfield.
Azetidine CH₂ (C3-H) ~4.70 (m, 1H)~45.0This proton is adjacent to the nitrogen and two other CH₂ protons, leading to a multiplet. It will show a COSY correlation to the C2/C4 protons and an HSQC correlation to the carbon at ~45.0 ppm.
Azetidine CH₂ (C2/C4-H) ~4.20 (t, 2H), ~3.80 (dd, 2H)~52.0These protons are diastereotopic and will show complex splitting. They will have COSY correlations to the C3 proton. HSQC will correlate them to the carbon at ~52.0 ppm.
Amine N-H ~7.0 (br s, 1H)-Broad signal, may exchange with D₂O.
Pyrimidine H5 ~6.50 (t, 1H)~110.0Triplet due to coupling with the two H4/H6 protons. COSY correlation to H4/H6.
Pyrimidine H4/H6 ~8.25 (d, 2H)~158.0Doublet due to coupling with H5. COSY correlation to H5.
Pyrimidine C2 -~162.0Quaternary carbon attached to three nitrogens.

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of every proton and carbon in the molecule, providing definitive proof of its covalent structure.

Figure 2: A logical diagram of the key structural fragments to be confirmed by NMR.

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is achieved through the careful integration of data from multiple, orthogonal analytical techniques.

  • HRMS confirms the elemental formula is C₁₂H₁₈N₄O₂.

  • IR spectroscopy confirms the presence of key functional groups: an N-H amine, a carbamate C=O, and the heteroaromatic pyrimidine ring.

  • NMR spectroscopy (¹H, ¹³C, COSY, and HSQC) provides the definitive map of the molecular structure, confirming the connectivity between the tert-butyl group, the azetidine ring, the amine linker, and the pyrimidine ring.

When the data from all three techniques are consistent with the proposed structure and with each other, the identity and structural integrity of the compound can be considered unambiguously confirmed. This self-validating system of cross-checks is essential for ensuring the quality of chemical matter used in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Investigational Framework for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and its Derivatives

Abstract

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a sophisticated heterocyclic building block pivotal in modern medicinal chemistry. While this molecule is not an end-effector with a defined mechanism of action itself, its true significance lies in its role as a key structural intermediate for a class of highly potent and selective kinase inhibitors. This guide delineates the mechanistic landscape of the pharmacologically active agents derived from this core scaffold. We will dissect the structural contributions of the azetidine and pyrimidinylamino moieties, propose a likely mechanism of action against protein tyrosine kinases based on analogous structures, and provide a comprehensive, field-proven framework for elucidating and validating this mechanism. This document serves as a technical resource for researchers and drug development professionals engaged in the discovery of novel kinase inhibitors.

Structural and Mechanistic Significance of the Core Scaffold

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a molecule of strategic importance, primarily functioning as a precursor in the synthesis of advanced pharmaceutical agents. Its structure is not accidental; each component is designed to facilitate interaction with specific biological targets once incorporated into a larger molecule.

  • The 2-Aminopyrimidine Moiety: This group is a classic "hinge-binder" in kinase inhibitors. The nitrogen atoms on the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the enzyme. This interaction is a primary anchor for orienting the inhibitor within the ATP-binding pocket.

  • The Azetidine Ring: The four-membered azetidine ring serves as a rigid, three-dimensional scaffold. Unlike more flexible linkers, its constrained conformation reduces the entropic penalty upon binding, which can lead to enhanced potency. Furthermore, the azetidine nitrogen (protected by a Boc group in the intermediate) provides a vector for further chemical modification, allowing chemists to introduce additional functionalities that can target regions outside the immediate ATP pocket, thereby increasing selectivity and potency.

Given these features, compounds derived from this scaffold are strongly predicted to function as ATP-competitive kinase inhibitors .

Proposed Mechanism of Action: Inhibition of Tyrosine Kinases

The primary therapeutic targets for inhibitors built from this scaffold are protein tyrosine kinases (PTKs). These enzymes play a central role in cellular signaling pathways that control growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of numerous cancers and inflammatory diseases.

The proposed mechanism involves the inhibitor molecule binding reversibly to the ATP-binding site within the catalytic domain of a target kinase. By occupying this site, the inhibitor prevents the binding of the natural substrate, ATP, thereby blocking the transfer of a phosphate group to a tyrosine residue on a substrate protein. This action effectively halts the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Receptor->Substrate phosphorylates ATP ATP ATP->Receptor provides phosphate P P Inhibitor Derived Inhibitor Inhibitor->Receptor blocks ATP binding Substrate_P Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Response Cellular Response (Proliferation, Survival) Downstream->Response G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound 1. Serial Dilution of Test Compound Incubate_1 4. Add Compound & Enzyme to Plate (Incubate 15 min) Compound->Incubate_1 Enzyme 2. Prepare Kinase Enzyme Solution Enzyme->Incubate_1 Substrate 3. Prepare Substrate & ATP Solution Incubate_2 5. Add Substrate/ATP to Start Reaction (Incubate 1-2 hr) Substrate->Incubate_2 Incubate_1->Incubate_2 Detect 6. Add HTRF Detection Reagents Incubate_2->Detect Read 7. Read Plate (665nm / 620nm) Detect->Read Calculate 8. Calculate IC50 Read->Calculate

Figure 2: HTRF Kinase Inhibition Assay Workflow. A step-by-step diagram illustrating the protocol for determining the IC₅₀ of a novel inhibitor.

Stage 2: Cellular Target Engagement and Pathway Analysis

After confirming enzymatic inhibition, the next critical step is to demonstrate that the compound can enter cells and engage its target in a physiological context.

Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels

This technique measures the level of phosphorylation of a direct downstream substrate of the target kinase, providing a direct readout of target engagement in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line known to have an active signaling pathway dependent on the target kinase.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells of growth factors (if necessary) to reduce basal signaling.

    • Treat cells with a dose-response curve of the test compound for 1-4 hours.

    • Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms cellular target engagement and inhibition.

Conclusion

The molecule tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate represents a cornerstone for the synthesis of next-generation kinase inhibitors. While it is the final, elaborated molecules that possess the therapeutic mechanism of action, the specific stereochemistry and electronic properties of this intermediate are what enable high-affinity and selective binding to the ATP pocket of target kinases. The experimental framework provided herein offers a robust and validated pathway for any research program to confirm this proposed mechanism, moving from initial enzymatic inhibition to definitive proof of cellular target engagement. This systematic approach is essential for the successful development of novel therapeutics derived from this promising chemical scaffold.

References

  • Title: Pyrimidine derivatives as protein kinase inhibitors. Source: Expert Opinion on Therapeutic Patents. URL: [Link]

  • Title: The 2-aminopyrimidine scaffold in drug design. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: The Azetidine Ring in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]

CAS number for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the tert-Butyl 3-(Pyrimidin-2-ylamino)azetidine-1-carboxylate Scaffold in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of privileged scaffolds are paramount to the efficient discovery of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif. When incorporated into the tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate framework, it offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.

While a specific CAS number for tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is not readily found in public databases, suggesting its status as a potentially novel or specialized intermediate, this guide will delve into the broader class of tert-butyl 3-(heteroarylamino)azetidine-1-carboxylates. We will explore the synthesis, properties, and applications of this critical scaffold, providing researchers with the foundational knowledge to leverage its potential in their drug discovery programs.

The azetidine moiety has gained significant traction in drug design for several key reasons:

  • Improved Physicochemical Properties: Compared to more flexible aliphatic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can lead to improved solubility, reduced lipophilicity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Novel Chemical Space: The incorporation of this strained ring system provides access to novel three-dimensional chemical space, enabling the development of intellectual property and potentially overcoming resistance mechanisms.

  • Vectorial Exit Points: The azetidine ring offers well-defined vectors for substitution, allowing for precise modulation of potency, selectivity, and pharmacokinetic properties.

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is a common feature in the synthesis of these intermediates. It serves to increase solubility in organic solvents and stabilize the azetidine ring during synthetic manipulations.

General Synthetic Strategies

The synthesis of tert-butyl 3-(heteroarylamino)azetidine-1-carboxylates typically involves a multi-step sequence, starting from commercially available precursors. Two common approaches are highlighted below.

Synthesis via Reductive Amination

A prevalent strategy involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with a suitable amino-heteroaromatic compound. This versatile intermediate, with CAS number 398489-26-4, is a cornerstone in the synthesis of various active pharmaceutical ingredients, including the Janus kinase (JAK) inhibitor, Baricitinib.[1]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) and the corresponding amino-pyrimidine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent like sodium sulfate or molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Diagram of Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Purification cluster_product Product A tert-Butyl 3-oxoazetidine-1-carboxylate C Imine Formation (DCM, rt) A->C B Amino-pyrimidine B->C D Reduction (NaBH(OAc)₃) C->D E Aqueous Work-up D->E F Column Chromatography E->F G tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate F->G

Caption: Reductive amination workflow.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Experimental Protocol: SNAr Reaction

  • Reaction Setup: In a sealed vessel, combine tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.), a 2-halopyrimidine (e.g., 2-chloropyrimidine) (1.0-1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the target compound.

Diagram of SNAr Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Purification cluster_product Product A tert-Butyl 3-aminoazetidine-1-carboxylate C SNAr Reaction (DIPEA, DMSO, Heat) A->C B 2-Halopyrimidine B->C D Extraction C->D E Chromatography D->E F tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate E->F

Caption: Nucleophilic aromatic substitution workflow.

Physicochemical Properties and Structural Data

The physicochemical properties of tert-butyl 3-(heteroarylamino)azetidine-1-carboxylates can be tailored by modifying the heteroaromatic substituent. However, some general characteristics can be summarized.

PropertyTypical Value/RangeReference
Molecular Weight 250 - 350 g/mol [3][4]
XLogP3 0.5 - 2.5[3]
Hydrogen Bond Donors 1 - 2[5][6]
Hydrogen Bond Acceptors 3 - 5[3][5][6]
Appearance Off-white to pale yellow solid or oil[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, MeOH)[2][7]

Applications in Drug Discovery

The tert-butyl 3-(heteroarylamino)azetidine-1-carboxylate scaffold is a versatile building block for a wide range of therapeutic targets.

Kinase Inhibitors

A primary application of this scaffold is in the development of kinase inhibitors. The pyrimidine ring is a well-established hinge-binding motif for many kinases, and the azetidine core serves as a rigid scaffold to position substituents into other pockets of the ATP-binding site, thereby modulating potency and selectivity. For example, derivatives of this scaffold are explored as inhibitors of IRAK-4 (Interleukin-1 receptor-associated kinase 4), a key target in inflammatory diseases.[2]

Antitumor Agents

The conformational rigidity of the azetidine ring can be exploited to design potent antitumor agents. By replacing more flexible moieties in known anticancer drugs with the 3-aminoazetidine core, researchers have developed analogues with potent antiproliferative activities against various cancer cell lines.[8]

Antibacterial Agents

The unique structural features of azetidine-containing compounds make them attractive for the development of novel antibacterial agents. For instance, spirocyclic azetidine compounds derived from tert-butyl 3-nitroazetidine-1-carboxylate have shown promising activity against Mycobacterium tuberculosis.[9]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling tert-butyl 3-(heteroarylamino)azetidine-1-carboxylates and their precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Based on data for analogous compounds, this class of molecules may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][6][12] Always consult the specific Safety Data Sheet (SDS) for the particular compound being handled.

Conclusion

The tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate scaffold and its analogues represent a valuable class of intermediates for modern drug discovery. Their unique structural and physicochemical properties, combined with versatile synthetic accessibility, make them attractive for the development of novel therapeutics across a range of disease areas. This guide provides a foundational understanding for researchers to explore and exploit the potential of this privileged scaffold in their quest for the next generation of medicines.

References

  • Vulcanchem. Tert-butyl 2-(5-bromopyrimidin-2-yl)
  • PubChem. tert-Butyl 3-(methylamino)
  • PubChem. tert-Butyl 3-(piperazin-1-yl)
  • PubChem. Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)
  • AChemBlock. tert-butyl 3-amino-3-(2-methoxyethyl)
  • BLDpharm. tert-Butyl 3-(2-aminopyrimidin-4-yl)
  • Enamine.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • United States Biological. Safety Data Sheet - Boc-L-Azetidine-2-carboxylic acid.
  • Benchchem.
  • ChemicalBook. 1-Boc-3-(Amino)azetidine.

Sources

The Pyrimidinylamino Azetidine Scaffold: A Technical Guide to its Physicochemical Properties and Synthetic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the pyrimidinylamino azetidine core has emerged as a structure of significant interest for researchers and drug development professionals. This guide provides an in-depth technical exploration of the physical and chemical properties of this scaffold, grounded in field-proven insights and experimental data.

The azetidine ring, a four-membered saturated heterocycle, imparts a unique combination of conformational rigidity and three-dimensional character to molecules.[1][2] This sp³-rich nature is increasingly sought after in drug design to improve properties such as solubility and metabolic stability, moving away from the often-flat profiles of traditional aromatic drug molecules.[1][3] Concurrently, the pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][5] Its nitrogen atoms act as hydrogen bond acceptors and provide points for molecular recognition, while the ring itself serves as a versatile anchor for diverse substitutions.[4][6] The fusion of these two moieties through an amino linker creates a scaffold with a rich pharmacological potential, demonstrating activities ranging from kinase inhibition to potent G protein-coupled receptor (GPCR) modulation.[7][8] This guide will delve into the core attributes of this scaffold, using the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series as a central example to illustrate key concepts.[8][9]

Section 1: Physicochemical Properties of Pyrimidinylamino Azetidines

The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME). The pyrimidinylamino azetidine scaffold possesses a unique constellation of properties that make it an attractive starting point for drug design.

Basicity and Ionization (pKa)

The scaffold contains multiple nitrogen atoms, each with a distinct basicity. The primary amine on the azetidine ring is typically the most basic site, followed by the azetidine ring nitrogen and then the pyrimidine nitrogens. The precise pKa values are highly dependent on the substitution pattern.

  • Azetidine Amine: The exocyclic amino group on the azetidine ring is an aliphatic amine and is expected to have a pKa in the range of 8.5-10.0, making it predominantly protonated at physiological pH (7.4). This positive charge can be crucial for forming salt-bridge interactions with biological targets, such as the aspartate residue (Asp114) in the histamine H3 receptor.[9]

  • Azetidine Ring Nitrogen: The nitrogen within the azetidine ring is a secondary or tertiary amine, depending on substitution. Its basicity is influenced by the electron-withdrawing effect of the attached pyrimidine ring.

  • Pyrimidine Nitrogens: The pyrimidine ring itself is weakly basic, with a pKa of the monoprotonated species around 1.3.[4] This low basicity means it is unlikely to be protonated under physiological conditions but can still participate in hydrogen bonding.

Understanding the pKa distribution is critical for predicting solubility, receptor interactions, and potential off-target effects.

Solubility and Lipophilicity

The ability to modulate solubility and lipophilicity is a key advantage of this scaffold. The inherent polarity of the amino and pyrimidine groups generally confers good aqueous solubility, which can be beneficial for oral bioavailability.[3] However, lipophilicity can be readily tuned through substitution on the pyrimidine or azetidine moieties to optimize membrane permeability.

Lipophilicity, often expressed as logP or logD, is a critical parameter. A balanced lipophilicity is required for both solubility and the ability to cross cell membranes. The pyrimidinylamino azetidine core allows for the exploration of a wide chemical space to achieve this balance.

PropertyPredicted Value for VUF16839 (Compound 14d)Rationale
Molecular Weight 205.28 g/mol Low molecular weight is generally favorable for good pharmacokinetic properties.
logP (octanol/water) ~1.5 - 2.5 (estimated)A balanced value suggesting a good compromise between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲIndicates good potential for oral bioavailability and cell permeability.
Aqueous Solubility Moderate to HighThe presence of multiple hydrogen bond donors and acceptors, along with the basic amine that can form salts, contributes to aqueous solubility.
pKa (most basic) ~9.0 (estimated for the propylamino group)The primary amine is the most basic center, crucial for target interaction and solubility.

Table 1: Predicted Physicochemical Properties of a Representative Pyrimidinylamino Azetidine (VUF16839).[8]

Conformational Considerations

The azetidine ring is not planar and exists in a puckered conformation. This conformational rigidity limits the number of accessible low-energy states, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding.[1] This defined three-dimensional structure makes the pyrimidinylamino azetidine scaffold an excellent fragment for structure-based drug design.

Section 2: Synthesis and Characterization

A robust and versatile synthetic route is essential for the exploration of any chemical scaffold. The synthesis of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines is typically achieved through a convergent approach, with the key step being a nucleophilic aromatic substitution (SNAr).[8]

General Synthetic Workflow

The core synthesis involves the reaction of a suitably substituted chloro- or fluoropyrimidine with a protected 3-aminoazetidine derivative. The choice of protecting group for the azetidine amine is critical to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability under the reaction conditions and its facile removal under acidic conditions.

G cluster_0 Azetidine Synthesis/Protection cluster_1 Pyrimidine Core cluster_2 Coupling and Deprotection A 3-Aminoazetidine B Boc-Protected 3-Aminoazetidine A->B Boc2O, Base D Boc-Protected Pyrimidinylamino Azetidine B->D S_NAr Reaction Base (e.g., DIPEA), Solvent (e.g., n-BuOH) C 2-Amino-4-chloropyrimidine C->D E Final Product (e.g., VUF16839 Core) D->E Acid (e.g., HCl) F N-Alkylation (Optional) E->F Aldehyde/Ketone, Reductive Amination G Final Alkylated Product F->G caption Generalized Synthetic Workflow.

Caption: Generalized Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of 1-(2-aminopyrimidin-4-yl)-N-propylazetidin-3-amine (analogue of 14d)

This protocol is a representative example based on established methodologies for the synthesis of this class of compounds.[8]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6][10] The chlorine atom at the C4 position is a good leaving group, facilitating the substitution by the nucleophilic nitrogen of the Boc-protected 3-aminoazetidine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Procedure:

    • To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in n-butanol (0.1 M), add tert-butyl (azetidin-3-yl)carbamate (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 12-24 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield tert-butyl (1-(2-aminopyrimidin-4-yl)azetidin-3-yl)carbamate.

Step 2: Boc Deprotection

  • Rationale: The Boc group is acid-labile. Treatment with a strong acid, such as hydrochloric acid, cleaves the carbamate to reveal the primary amine.

  • Procedure:

    • Dissolve the purified product from Step 1 in a solution of 4 M HCl in 1,4-dioxane (excess).

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of 1-(2-aminopyrimidin-4-yl)azetidin-3-amine. This can be used directly or neutralized with a base for the next step.

Step 3: Reductive Amination

  • Rationale: Reductive amination is a robust method for N-alkylation. The primary amine reacts with an aldehyde (in this case, propionaldehyde) to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is selective for imines in the presence of the aldehyde.

  • Procedure:

    • To a solution of 1-(2-aminopyrimidin-4-yl)azetidin-3-amine (1.0 eq) in dichloromethane (0.1 M), add propionaldehyde (1.2 eq) and acetic acid (catalytic amount).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 4-12 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final compound.

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyrimidine protons (typically two doublets), the azetidine ring protons (complex multiplets), and the protons of the alkyl substituents. The chemical shifts of the azetidine protons are a key indicator of successful substitution.[11]

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Key signals include those for the pyrimidine ring carbons and the azetidine ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, typically aiming for >95% for biological testing.

Section 3: Structure-Activity Relationships (SAR)

The modular synthesis of pyrimidinylamino azetidines allows for a systematic exploration of the structure-activity relationships. The study of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine H3 receptor agonists provides an excellent case study.[8]

SAR cluster_core Core Scaffold cluster_R1 R1 Position (Pyrimidine) cluster_R2 R2/R3 Position (Azetidine Amine) Core R1_H H: High Affinity R2_H R2=H, R3=H: Baseline Activity R1_Me CH3: Reduced Affinity R2_Alkyl R2=Alkyl, R3=H: Potency Increases n-propyl is optimal R2_Branched R2=Branched Alkyl: Reduced Potency R2_Dialkyl R2=Alkyl, R3=Alkyl: Reduced Potency caption Key Structure-Activity Relationships.

Caption: Key Structure-Activity Relationships.

Compound (from Wágner et al., 2019)R² (on azetidine amine)hH₃R pKᵢhH₃R pEC₅₀ (Agonism)
11b HH7.67.4 (partial)
14d (VUF16839) Hn-Propyl8.59.5 (full)
14e HIsopropyl8.18.3 (full)
14f HCyclopropyl8.28.9 (full)
14i HDi-methyl7.2< 6 (inactive)
12c CH₃Ethyl7.47.5 (partial)

Table 2: Structure-Activity Relationship data for selected 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as H₃R agonists.[8]

Key SAR Insights:

  • Substitution on the Azetidine Amine is Critical: The nature of the substituent on the exocyclic amine of the azetidine ring has a profound impact on agonist potency.

    • Small, linear alkyl groups, particularly n-propyl, are optimal for high affinity and full agonism.[8]

    • Branching (e.g., isopropyl) or dialkylation leads to a decrease in potency, suggesting a specific size and shape constraint in the receptor binding pocket.[8]

  • Substitution on the Pyrimidine Ring:

    • The 2-amino group on the pyrimidine is a key feature.

    • Substitution at other positions on the pyrimidine ring, for example with a methyl group, can be detrimental to activity.[8]

These findings underscore the importance of the azetidine moiety in providing a precise vector for substituents to interact with the target protein, while the pyrimidine core acts as an anchor.

Section 4: Applications in Drug Discovery and Future Perspectives

The pyrimidinylamino azetidine scaffold is a versatile platform for the development of novel therapeutics.

  • Histamine H₃ Receptor Agonists: As demonstrated, these compounds are potent and selective H₃R agonists with central nervous system activity.[8] H₃R agonists have potential therapeutic applications in conditions such as narcolepsy and other sleep disorders.

  • Kinase Inhibitors: The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors.[7] The azetidine ring can be used to project vectors into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. This makes the pyrimidinylamino azetidine scaffold a promising starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.

  • Other CNS Targets: The ability of these compounds to cross the blood-brain barrier, combined with the versatility of the scaffold, makes them attractive for targeting other central nervous system receptors and enzymes.

The future of the pyrimidinylamino azetidine scaffold in drug discovery is bright. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the generation of more diverse and complex libraries.[12] A deeper understanding of the interplay between the physicochemical properties of these molecules and their biological activity will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]

  • (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). PMC. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity non-imidazole histamine H3 receptor agonists with in vivo central nervous system activity. (2019). ACS Publications. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. (n.d.). PMC - NIH. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

  • Structures of some azetidine‐based drugs | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert. [Link]

  • Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. (n.d.). MDPI. [Link]

  • Amination of 2-halopyridines. [a] | Download Table. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. (n.d.). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. [Link]

Sources

Unlocking the Therapeutic Potential of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of generating new chemical entities with therapeutic promise. tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate emerges as a molecule of significant interest, embodying this principle through its elegant fusion of a pyrimidine core and an azetidine ring. The pyrimidine ring is a well-established heterocycle found in numerous FDA-approved drugs, often serving as a crucial hinge region binder for various protein kinases.[1][2] Concurrently, the azetidine motif, a four-membered nitrogen-containing heterocycle, has gained prominence for its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity, which can enhance receptor selectivity and pharmacokinetic profiles.[3][4][5]

This technical guide provides an in-depth exploration of the potential biological activities of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. While direct extensive biological data for this specific molecule is not widely published, by dissecting the established roles of its constituent moieties, we can project its likely therapeutic applications and formulate a robust strategy for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical framework and practical experimental workflows to investigate this promising compound.

Molecular Structure and Physicochemical Properties

The structure of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate features key components that are anticipated to govern its biological activity and drug-like properties:

  • Pyrimidin-2-amine Moiety: This group is a classic bioisostere for purines and other bicyclic heterocycles, frequently engaging in hydrogen bonding interactions within the ATP-binding pocket of protein kinases.

  • Azetidine Ring: This strained, sp³-rich scaffold introduces a rigid vector out of the plane of the pyrimidine ring, allowing for the exploration of new chemical space within a target's binding site.[3][5]

  • Tert-Butyl Carboxylate (Boc) Group: This protecting group enhances lipophilicity and membrane permeability. In a drug development context, it is often used as a synthetic handle and would likely be replaced with other functional groups in later-stage analogs to fine-tune activity and pharmacokinetic parameters.

A summary of the computed physicochemical properties is presented in the table below.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₈N₄O₂Provides the elemental composition.
Molecular Weight 250.30 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 71.9 ŲSuggests good cell permeability and potential for oral absorption.
logP (calculated) 1.5 - 2.0Indicates a favorable balance between solubility and permeability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

Plausible Synthetic Strategy

The synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route is outlined below. The causality behind this experimental choice lies in the high reactivity of 2-chloropyrimidine towards nucleophilic attack and the availability of the requisite azetidine starting material.

Experimental Protocol: Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
  • Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-chloropyrimidine (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A tert-Butyl 3-aminoazetidine-1-carboxylate E Nucleophilic Aromatic Substitution A->E B 2-Chloropyrimidine B->E C DIPEA, DMF C->E D 80-100 °C D->E F Work-up & Purification E->F G tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate F->G

Caption: A plausible synthetic workflow for the target compound.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on pyrimidine and azetidine derivatives, tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is predicted to exhibit biological activity in several key therapeutic areas.

Anti-inflammatory Activity

Numerous pyrimidine derivatives have demonstrated potent anti-inflammatory effects.[6][7] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[6] Furthermore, the azetidine moiety is present in the approved JAK1/2 inhibitor, baricitinib, which is used to treat inflammatory conditions like rheumatoid arthritis.[8][9] This strongly suggests that our target compound could act as an inhibitor of kinases involved in inflammatory signaling pathways, such as the Janus kinases (JAKs).

Proposed Mechanism: Inhibition of the JAK/STAT signaling pathway. By binding to the ATP-binding site of JAKs, the compound could prevent the phosphorylation and activation of STAT proteins, thereby blocking the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene initiates compound tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate compound->jak inhibits

Caption: Proposed inhibition of the JAK/STAT signaling pathway.

Anticancer Activity

The 2-aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors for oncology.[10] Many such inhibitors target cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle, or receptor tyrosine kinases like FLT3, which are often dysregulated in certain cancers. The azetidine ring can provide a vector to access specific sub-pockets within the kinase domain, potentially leading to enhanced potency and selectivity.[11]

Proposed Mechanism: Inhibition of cell cycle kinases (e.g., CDK2, CDK4/6) or other oncogenic kinases. By blocking the activity of these kinases, the compound could induce cell cycle arrest and apoptosis in cancer cells.

Antibacterial Activity

Derivatives of pyrimidine are known to possess a broad spectrum of antimicrobial activities.[12][13] They can interfere with various essential bacterial processes, including DNA synthesis, protein synthesis, and cell wall formation. The unique structural features of the azetidine ring could also contribute to novel interactions with bacterial targets.[14]

Proposed Mechanism: Potential inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic, multi-tiered screening approach is recommended.

Tier 1: In Vitro Biochemical and Cellular Assays

The initial phase focuses on high-throughput screening to identify primary activities and determine potency.

1. Kinase Inhibition Panel Screening:

  • Objective: To identify potential kinase targets.

  • Protocol:

    • Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of >400 kinases).

    • Primary screen at a single concentration (e.g., 10 µM) to identify initial hits (e.g., >50% inhibition).

    • For active kinases, perform dose-response assays to determine the IC₅₀ value.

2. Anti-inflammatory Cellular Assay:

  • Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

  • Protocol:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages).

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • After 24 hours, collect the supernatant and measure the levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA).

    • Determine the IC₅₀ for cytokine inhibition.

3. Cancer Cell Proliferation Assay:

  • Objective: To evaluate the cytotoxic or cytostatic effects on cancer cell lines.

  • Protocol:

    • Seed a panel of cancer cell lines (e.g., HCT116 for colorectal cancer, HepG2 for liver cancer) in 96-well plates.[10]

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical In Vitro Activity Data

Assay TypeTarget/Cell LineEndpointHypothetical Result
Kinase InhibitionJAK2IC₅₀85 nM
Kinase InhibitionCDK2IC₅₀210 nM[10]
Anti-inflammatoryLPS-stimulated PBMCsTNF-α IC₅₀150 nM
AntiproliferativeHCT116 Colon Cancer CellsGI₅₀0.5 µM
Tier 2: In Vivo Pharmacokinetic and Efficacy Studies

Promising candidates from in vitro screening should be advanced to in vivo models to assess their drug-like properties and therapeutic efficacy.

1. Pharmacokinetic (PK) Study:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol:

    • Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points.

    • Quantify the concentration of the compound in plasma using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

2. In Vivo Efficacy Model (e.g., Carrageenan-Induced Paw Edema):

  • Objective: To evaluate the anti-inflammatory effects in a live animal model.[6]

  • Protocol:

    • Dose mice orally with the test compound or vehicle control.

    • After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated group.

InVivo_Workflow cluster_pk PK Assessment cluster_efficacy Efficacy Assessment start Compound with Potent In Vitro Activity pk_study Pharmacokinetic Study (Mice/Rats) start->pk_study efficacy_model In Vivo Efficacy Model (e.g., Paw Edema) start->efficacy_model pk_analysis LC-MS/MS Analysis pk_study->pk_analysis eff_measurement Paw Volume Measurement efficacy_model->eff_measurement data_analysis Data Analysis and Candidate Selection pk_dosing IV and PO Dosing pk_sampling Blood Sampling pk_dosing->pk_sampling pk_sampling->pk_analysis pk_analysis->data_analysis eff_dosing PO Dosing eff_induction Inflammation Induction eff_dosing->eff_induction eff_induction->eff_measurement eff_measurement->data_analysis

Caption: Workflow for in vivo evaluation of a lead compound.

Conclusion and Future Directions

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate represents a compelling starting point for a drug discovery program. Its modular design, incorporating the well-validated pyrimidine pharmacophore and the advantageous azetidine scaffold, suggests a high probability of biological activity, particularly in the realms of inflammation and oncology. The Boc-protected amine on the azetidine ring serves as a versatile anchor for further chemical modifications, allowing for the rapid generation of a focused library of analogs to explore structure-activity relationships (SAR).

The experimental workflows detailed in this guide provide a clear, logical, and self-validating path for the comprehensive biological evaluation of this molecule. Positive results in these assays would provide a strong rationale for lead optimization efforts, focusing on improving potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate. The strategic exploration of molecules like tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is essential for the continued innovation of novel therapeutics to address unmet medical needs.

References

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 26(21), 6649. Available from: [Link]

  • Zhang, Q., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem Compound Summary for CID 13645607. Retrieved January 26, 2026, from [Link].

  • Khan, I., et al. (2021). Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. ACS Chemical Neuroscience, 12(20), 3756–3773. Available from: [Link]

  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(11), 2133–2156. Available from: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. Available from: [Link]

  • Al-Warhi, T., et al. (2021). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(49), 30721–30732. Available from: [Link]

  • Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved January 26, 2026, from [Link].

  • Kim, M., et al. (2023). Homologative alkene difunctionalization. Nature Chemistry, 15(1), 86-94. Available from: [Link]

  • Khader, M., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel Pyrimidine Derivatives. International Archives of Applied Sciences and Technology, 5(3), 1170-1175. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7549. Available from: [Link]

  • Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-5981. Available from: [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Wang, Y., et al. (2021). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 26(11), 3244. Available from: [Link]

  • Faigl, F., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 25(18), 4235. Available from: [Link]

  • Sun, D., et al. (2016). Discovery and Rational Design of Pteridin-7(8H)-one-Based Inhibitors Targeting FMS-like Tyrosine Kinase 3 (FLT3) and Its Mutants. Journal of Medicinal Chemistry, 59(13), 6187–6200. Available from: [Link]

  • Bouzian, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13245-13258. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. Available from: [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Available from: [Link]

  • Petrosino, S., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Molecules, 20(6), 10886–10903. Available from: [Link]

  • Liu, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 631–650. Available from: [Link]

  • Le, N. B., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 12(45), 29519–29531. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved January 26, 2026, from [Link].

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. Available from: [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. Available from: [Link]

  • Li, J., et al. (2023). In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. Infection and Drug Resistance, 16, 5321–5335. Available from: [Link]

  • Chen, H., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113275. Available from: [Link]

Sources

Pyrimidine Derivatives in Drug Discovery: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus, a fundamental six-membered heterocycle, is a cornerstone of medicinal chemistry and drug discovery. As an essential component of nucleic acids (cytosine, thymine, and uracil), its inherent biocompatibility and versatile chemical reactivity have established it as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of pyrimidine derivatives, synthesizing foundational chemical principles with field-proven applications. We will dissect the pharmacological landscape of pyrimidine-based drugs, detail robust synthetic methodologies, illuminate structure-activity relationships through case studies, and provide actionable experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of pyrimidine chemistry to address unmet medical needs.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a 1,3-diazine, an aromatic heterocycle whose two nitrogen atoms create a π-deficient system. This electronic characteristic is pivotal to its function in medicinal chemistry. It renders the ring susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions, while also allowing it to act as a bioisosteric replacement for other aromatic systems, such as a phenyl ring.[3][4] This unique combination of reactivity and structural mimicry enables chemists to fine-tune molecular properties to achieve desired therapeutic effects.[3]

The significance of the pyrimidine scaffold is underscored by its presence in numerous vitamins, co-factors, and a growing portfolio of FDA-approved drugs.[5][6] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][7] This versatility stems from the pyrimidine core's ability to engage with a wide array of biological targets, from kinases and other enzymes to receptors and DNA/RNA itself.[2][8]

Pharmacological Landscape of Pyrimidine Derivatives

The therapeutic impact of pyrimidine derivatives spans multiple disease areas. The adaptability of the scaffold allows for the development of highly specific agents targeting key pathological pathways.

Oncology

In oncology, pyrimidine derivatives are foundational. Early antimetabolites like 5-Fluorouracil (5-FU) function by mimicking natural pyrimidines to interfere with DNA and RNA synthesis, a hallmark of rapidly dividing cancer cells.[5] While effective, their lack of specificity can lead to significant side effects.[5]

Modern anticancer agents leverage the pyrimidine core to achieve greater target specificity, particularly as protein kinase inhibitors .[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[9] The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the kinase ATP-binding pocket.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Drugs like Gefitinib and Afatinib feature a 2,4-diaminopyrimidine core that targets EGFR, a tyrosine kinase often overexpressed in cancers of the lung, breast, and colon.[11] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival.

Infectious Diseases

Pyrimidine derivatives are also vital in combating infectious diseases.

  • Antiviral Agents: The nucleoside analog Zidovudine (AZT) , a cornerstone of early HIV therapy, incorporates a modified pyrimidine (thymine) base. It acts by inhibiting the viral enzyme reverse transcriptase.

  • Antibacterial Agents: Researchers have successfully developed novel sulfanilamide-pyrimidine compounds that exhibit potent antibacterial activity, in some cases exceeding that of established drugs like norfloxacin.[5] These compounds are thought to function by intercalating into bacterial DNA.[5]

  • Antitubercular Agents: Recent studies have identified pyrimidine derivatives with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12]

Other Therapeutic Areas

The application of pyrimidine-based drugs extends to cardiovascular, metabolic, and neurological disorders, highlighting the scaffold's broad therapeutic potential.[7][11]

Key Synthetic Strategies and Methodologies

The successful synthesis of diverse pyrimidine libraries is crucial for drug discovery. Several robust methods exist, from classical multicomponent reactions to modern cross-coupling techniques.

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[13][14] This reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with significant pharmacological importance.[14][15]

  • Causality of Experimental Choices: The acid catalyst is essential for activating the aldehyde carbonyl for initial condensation with urea, forming an iminium intermediate.[13] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The choice of catalyst (e.g., HCl, Yb(OTf)3, or solid acids) can significantly influence reaction times and yields.[13][14]

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidine

This protocol describes the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • 4-Methoxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (15 mmol)

  • Urea (10 mmol)

  • 95% Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (HCl, 0.2 mL)

  • 25 mL Round Bottom Flask

  • Reflux Condenser

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle

  • Ice Bath

  • Vacuum Filtration Apparatus (Büchner funnel, filter flask)

  • Cold 95% Ethanol (for washing)

Procedure:

  • Reaction Setup: To a 25 mL round bottom flask containing a magnetic stir bar, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.[15]

  • Catalyst Addition: Carefully add 0.2 mL of concentrated HCl to the reaction mixture. This step is critical as the acid catalyzes the initial condensation and subsequent cyclization steps.[13][15]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1.5 hours. The elevated temperature drives the reaction, particularly the dehydration steps, to completion.

  • Product Precipitation: After the reflux period, cool the reaction flask to room temperature and then place it in an ice bath (0°C) to induce crystallization of the product.[15] A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 95% ethanol (~5 mL) to remove any unreacted starting materials. Using cold solvent minimizes the loss of product due to dissolution.[15]

  • Drying and Characterization (Self-Validation): Allow the product to air-dry completely on the filter paper. Record the final mass and calculate the yield. Confirm the structure and purity of the product using techniques such as Thin Layer Chromatography (TLC), melting point determination, NMR spectroscopy, and Mass Spectrometry.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity.[16] For pyrimidine derivatives, the substituents at the 2, 4, 5, and 6 positions of the ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.[7][17]

Case Study: Pyrimidine-Based Kinase Inhibitors

The development of kinase inhibitors offers a clear example of SAR-driven optimization. The pyrimidine core typically serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural ligand ATP.[10]

  • Position 4: Substituents at this position often extend into the solvent-exposed region. Modifying groups here can enhance solubility and be used to tune selectivity against different kinases.

  • Position 5: This position points towards the "gatekeeper" residue of the kinase active site.[18] Bulky substituents here are generally disfavored, but small modifications can be used to exploit differences in the gatekeeper residue across various kinases, thereby improving selectivity.[18]

  • Position 2: The group at the 2-position can be modified to pick up additional interactions in the ATP-binding pocket or to modulate the compound's overall physicochemical properties.

The following diagram illustrates the typical drug discovery workflow for developing such inhibitors.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Synthesis cluster_Optimization Lead Optimization Lib_Synth Library Synthesis (e.g., Biginelli Rxn) HTS High-Throughput Screening (HTS) Lib_Synth->HTS Test Compounds Hit_ID Hit Identification HTS->Hit_ID Identify Actives SAR SAR Studies (Iterative Synthesis) Hit_ID->SAR Start Optimization Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Improve Potency & Properties Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical Select Best Compound

Caption: A generalized workflow for pyrimidine-based drug discovery.

The table below presents hypothetical SAR data for a series of pyrimidine-based EGFR inhibitors, demonstrating how modifications affect potency.

CompoundR1 (C4-position)R2 (C5-position)EGFR IC₅₀ (nM)
1a -NH-Ph-H150
1b -NH-(p-OMe-Ph)-H95
1c -NH-(p-Cl-Ph)-H70
1d -NH-(p-Cl-Ph)-F55
1e -NH-(p-Cl-Ph)-CH₃250

Data is hypothetical for illustrative purposes.

From this data, a medicinal chemist can deduce that an electron-withdrawing group (Cl) at the para-position of the C4-phenylamino substituent enhances potency (compare 1a and 1c ). Furthermore, a small, electron-withdrawing fluorine atom at the C5-position is beneficial (1d ), while a bulkier methyl group is detrimental (1e ).

Bioanalytical Techniques for Pyrimidine Derivatives

Evaluating the biological activity of newly synthesized compounds is a critical, self-validating step in the discovery process. For kinase inhibitors, in vitro assays are essential for determining potency (e.g., IC₅₀) and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method for determining the IC₅₀ of a test compound against a specific protein kinase using a commercially available assay kit that measures ATP consumption.

Principle: The activity of a kinase is directly proportional to the amount of ATP it consumes when phosphorylating its substrate. This assay quantifies the amount of ATP remaining in the reaction solution after the kinase reaction. A potent inhibitor will result in less ATP consumption, and therefore a higher luminescent signal.[19]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Test pyrimidine derivative (compound) dissolved in DMSO

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (provided in kit)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add the kinase solution to all wells except the "no enzyme" control.[20]

  • Initiate Kinase Reaction: Prepare a reaction mixture containing the peptide substrate and ATP in assay buffer. Add this mixture to all wells to start the reaction.[20] Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). The concentrations of enzyme, substrate, and ATP must be optimized to ensure the reaction is in the linear range.[21]

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.[19] This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.

  • Data Analysis (Self-Validation):

    • Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

The following diagram illustrates the signaling cascade of the EGFR pathway, a common target for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the site of pyrimidine inhibitor action.

Future Perspectives and Emerging Trends

The field of pyrimidine chemistry is continually evolving. Current research focuses on several key areas:

  • Covalent Inhibitors: Designing pyrimidine derivatives that can form a covalent bond with the target protein, offering increased potency and duration of action.

  • Targeted Protein Degraders (PROTACs): Incorporating pyrimidine-based binders into PROTAC molecules to induce the degradation of disease-causing proteins.

  • Green Chemistry: Developing more environmentally friendly synthetic methods for pyrimidine synthesis, utilizing solvent-free conditions or greener catalysts.[4]

Conclusion

The pyrimidine scaffold has proven to be one of the most productive and versatile frameworks in the history of drug discovery.[1][5] Its foundational role in biology, coupled with its tunable chemical properties, has enabled the development of life-saving therapies across a multitude of diseases.[2] From the early antimetabolites to the highly specific targeted therapies of today, pyrimidine derivatives continue to be at the forefront of medicinal chemistry. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrimidine nucleus is poised to remain an elite and indispensable tool for the development of the next generation of innovative medicines.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed. Available at: [Link]

  • 5-HT2C receptor agonist. (N/A). Wikipedia. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Available at: [Link]

  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (2014). Theochem @ Mercer University. Available at: [Link]

  • Biginelli Reaction. (N/A). Organic Chemistry Portal. Available at: [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Wiley Online Library. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]

  • Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). (2025). ResearchGate. Available at: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. Available at: [Link]

  • Pyrimidine scaffold: Significance and symbolism. (2025). Wisdomlib. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (N/A). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • FDA approved drugs with pyrimidine skeleton having fluoro-substitution. (N/A). ResearchGate. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (N/A). MDPI. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). National Center for Biotechnology Information. Available at: [Link]

  • A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. (2023). ResearchGate. Available at: [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (N/A). Bentham Science. Available at: [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Pyrimidin-2-ylamino Azetidines and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry has paved the way for novel molecular entities with significant therapeutic promise. Among these, the pyrimidin-2-ylamino azetidine core represents a compelling framework for the design of potent and selective modulators of key biological targets. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for this emerging compound class, with a primary focus on G-protein coupled receptors (GPCRs) and protein kinases. We will delve into the mechanistic rationale behind target selection, present detailed experimental workflows for target identification and validation, and showcase the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of pyrimidin-2-ylamino azetidines.

Introduction: The Strategic Fusion of Pyrimidine and Azetidine Moieties

The pyrimidin-2-ylamino azetidine scaffold is a fascinating amalgamation of two pharmacologically significant heterocycles. The pyrimidine ring is a well-established "hinge-binding" motif, crucial for the activity of numerous FDA-approved protein kinase inhibitors[1]. Its nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of these enzymes, leading to potent and selective inhibition[1]. Concurrently, the azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties. Its inherent ring strain and three-dimensional character can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for substituent placement, thereby optimizing interactions with the target protein. This strategic combination suggests a broad therapeutic potential for pyrimidin-2-ylamino azetidines, extending beyond protein kinases to other target classes.

Identified Therapeutic Target Classes

Our investigation into the pyrimidin-2-ylamino azetidine scaffold has revealed its potential to engage with at least two major classes of therapeutic targets: G-protein coupled receptors (GPCRs) and protein kinases.

G-Protein Coupled Receptors: The Case of the Histamine H3 Receptor

A seminal study has identified a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as potent and high-affinity agonists of the Histamine H3 Receptor (H3R)[2][3]. The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters[2][4]. This discovery is significant as it demonstrates that the pyrimidin-2-ylamino azetidine scaffold is not limited to kinase inhibition and can effectively interact with the distinct binding pockets of GPCRs.

The lead compound from this study, VUF16839, exhibited nanomolar potency and excellent metabolic stability, highlighting the therapeutic potential of this scaffold for neurological and psychiatric disorders where H3R modulation is beneficial[2].

Signaling Pathway of the Histamine H3 Receptor

The H3R primarily couples to the Gαi/o subunit of heterotrimeric G-proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, H3R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and phospholipase A2 (PLA2)[5][6][7].

H3R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein activates Neurotransmitter_release Inhibition of Neurotransmitter Release H3R->Neurotransmitter_release AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates PLA2 PLA2 G_protein->PLA2 activates Ligand Pyrimidin-2-ylamino Azetidine (Agonist) Ligand->H3R binds ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA cAMP->PKA activates

Figure 1: Simplified signaling pathway of the Histamine H3 Receptor.
Protein Kinases: A Promising Frontier

While a direct inhibitor of a protein kinase with the precise pyrimidin-2-ylamino azetidine scaffold is yet to be prominently featured in peer-reviewed literature, the structural similarity of this scaffold to known kinase inhibitors provides a strong rationale for its exploration in this area. Numerous patents and publications describe aminopyrimidine derivatives as potent inhibitors of a variety of protein kinases implicated in cancer and inflammatory diseases[8][9][10].

Potential Protein Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Pyrimidine derivatives are a cornerstone of EGFR inhibitor development, particularly for non-small-cell lung cancer (NSCLC)[11][12][13]. A US patent describes acrylamide derivatives containing a pyrimidin-2-ylamino moiety linked to an azetidin-1-ylmethyl-pyrazolyl group as inhibitors of mutant EGFR[9]. This strongly suggests that the core pyrimidin-2-ylamino azetidine scaffold could be adapted to target EGFR.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several studies have reported on pyrimidine-based CDK inhibitors, including those targeting CDK2, CDK4/6, and CDK7[2][14][15][16][17][18]. The structural features of the pyrimidin-2-ylamino azetidine scaffold are well-suited for interaction with the ATP-binding pocket of CDKs.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and JAK inhibitors have emerged as effective treatments for autoimmune diseases and certain cancers[19][20][21][22]. The pyrrolo[2,3-d]pyrimidin-4-yl core, a close analog of the pyrimidin-2-ylamino moiety, is present in the FDA-approved JAK inhibitor tofacitinib[23]. This provides a strong precedent for the development of pyrimidin-2-ylamino azetidine-based JAK inhibitors.

Illustrative Kinase Signaling Pathway (EGFR)

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Ligand EGF Ligand->EGFR binds & activates Inhibitor Pyrimidin-2-ylamino Azetidine (Potential Inhibitor) Inhibitor->EGFR inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 2: Overview of the EGFR signaling pathway and potential inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of a representative 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative against the human Histamine H3 Receptor.

Compound IDTargetAssay TypepKipEC50Reference
VUF16839 (14d)Human H3RCRE-Luciferase Reporter8.59.5[2]

Experimental Protocols for Target Identification and Validation

The identification and validation of the molecular targets of novel compound classes like pyrimidin-2-ylamino azetidines are critical steps in the drug discovery process. A multi-pronged approach, combining both biochemical and cell-based assays, is recommended for a comprehensive understanding of a compound's mechanism of action.

Target Identification

Workflow for Target Identification

target_id_workflow Start Pyrimidin-2-ylamino Azetidine Library Affinity_Purification Affinity Purification- Mass Spectrometry Start->Affinity_Purification CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Kinome_Profiling Kinome-wide Profiling Start->Kinome_Profiling Candidate_Targets Candidate Protein Targets Affinity_Purification->Candidate_Targets CETSA->Candidate_Targets Kinome_Profiling->Candidate_Targets

Figure 3: Experimental workflow for the identification of protein targets.
4.1.1. Affinity Purification-Mass Spectrometry

This is a classic and powerful method for identifying protein targets of small molecules[10][24][25][26][27][28].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the pyrimidin-2-ylamino azetidine with a linker and an affinity tag (e.g., biotin). It is crucial to choose a linker attachment point that does not interfere with the compound's binding to its target.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the non-biotinylated compound or by using denaturing conditions.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[29][30][31][32][33].

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the pyrimidin-2-ylamino azetidine compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target Validation

Once candidate targets have been identified, their interaction with the pyrimidin-2-ylamino azetidine needs to be validated using orthogonal assays.

4.2.1. Kinase Selectivity Profiling

For compounds suspected of targeting protein kinases, kinome-wide profiling is essential to determine their selectivity. This is typically performed by specialized contract research organizations (CROs)[34][35][36][37][38].

Methodology Overview:

  • A large panel of purified recombinant kinases is used.

  • The inhibitory activity of the pyrimidin-2-ylamino azetidine is measured against each kinase at a fixed concentration (e.g., 1 µM).

  • The results are often presented as a percentage of inhibition or as a "kinoscan" dendrogram, providing a visual representation of the compound's selectivity profile.

4.2.2. In Vitro Binding and Functional Assays

  • For GPCRs: Radioligand binding assays can be used to determine the binding affinity (Ki) of the compounds for the receptor. Functional assays, such as cAMP measurement or calcium mobilization assays, can be used to determine the compound's functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

  • For Kinases: In vitro kinase assays using purified recombinant enzymes are used to determine the IC50 values of the compounds. These assays typically measure the phosphorylation of a substrate by the kinase.

Conclusion and Future Directions

The pyrimidin-2-ylamino azetidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The confirmed activity of this scaffold against the Histamine H3 Receptor opens up exciting avenues for the development of drugs for central nervous system disorders. Furthermore, the strong structural rationale for its potential as a protein kinase inhibitor warrants significant further investigation. The experimental workflows outlined in this guide provide a robust framework for the identification and validation of the molecular targets of this intriguing compound class. Future research should focus on synthesizing and screening focused libraries of pyrimidin-2-ylamino azetidines against a broad range of protein kinases and other therapeutically relevant targets to fully unlock their therapeutic potential.

References

  • J. de Esch, I., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(3), 1345-1357. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Kawatani, M., & Osada, H. (2014). Affinity-based target identification for bioactive small molecules. RSC Advances, 4(25), 12843-12851. [Link]

  • Amer, A., et al. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar, 4(3), 1-10. [Link]

  • Vertex Pharmaceuticals Inc. (2010). Aminopyrimidines useful as inhibitors of protein kinases. WO2010011833A1.
  • Zhao, P., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 24-35. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(3), 1345-1357. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

  • Singh, P., et al. (2019). Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. European Journal of Medicinal Chemistry, 166, 324-336. [Link]

  • Pfizer Inc. (2013). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). US8722693B2.
  • Sharma, P., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), e2200257. [Link]

  • Kawatani, M., & Osada, H. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Khan, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Hutchison China Meditech Ltd. (2017). Compounds and compositions for modulating EGFR mutant kinase activities. US9593098B2.
  • Wikipedia. (2024). Histamine H3 receptor. [Link]

  • Macarthur, H., et al. (2009). Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. The Journal of pharmacology and experimental therapeutics, 330(3), 819-826. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Zheng, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 389. [Link]

  • Array Biopharma Inc. (2012). Benzofimidazo oxazepine compounds. US8183244B2.
  • Li, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12534-12555. [Link]

  • Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1745-1749. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Zhang, Y., et al. (2018). Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation. European Journal of Medicinal Chemistry, 155, 338-351. [Link]

  • Figueroa, N. E., et al. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. [Link]

  • HMP Education. (2019). JAK-Inhibition in Immune-Mediated Diseases (IMiDs). [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(15), 9225-9240. [Link]

  • Reddy, V. U., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

  • VJHemOnc. (2023). Clinical guidance for the use of JAK inhibitors when treating patients with MF. [Link]

  • Al-Ostoot, F. H., et al. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(23), 7249. [Link]

  • Wang, Y., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11046-11053. [Link]

  • You, H., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research, 33(1), 1-13. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Westhovens, R. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?. Rheumatology, 58(Suppl_1), i27-i33. [Link]

  • Zhang, H., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6692. [Link]

  • Kim, J., et al. (2024). A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins. ACS Chemical Biology, 19(2), 346-355. [Link]

  • Ehsan, M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]

  • Dr. G Bhanu Prakash. (2018). Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 3. [Link]

  • Array Biopharma Inc. (2010). Benzofimidazo oxazepine compounds. US7803785B2.
  • HMP Education. (2018). The role of JAK inhibitors in your clinical practice. [Link]

  • Dai, L., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356585. [Link]

  • El-Gamal, M. I., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(16), 1389-1406. [Link]

  • Almanza-Encarnación, D., et al. (2020). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molbank, 2020(2), M1125. [Link]

  • Vasta, J. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1956-1966. [Link]

Sources

Exploring the structure-activity relationship (SAR) of azetidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidine Analogs for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability, solubility, and binding affinity.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of azetidine analogs. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights, detailing the strategic design, synthesis, and biological evaluation of this important class of compounds. We will delve into the nuanced effects of substitutions at each position of the azetidine ring, supported by case studies in diverse therapeutic areas. This guide is intended to serve as a technical resource for researchers and drug development professionals, providing both the conceptual framework and the practical methodologies required to effectively leverage the azetidine scaffold in the pursuit of novel therapeutics.

The Azetidine Scaffold: A Primer on its Privileged Status in Medicinal Chemistry

The utility of the azetidine ring in drug design stems from a unique combination of physicochemical properties that distinguish it from other saturated heterocycles like pyrrolidine or piperidine.

1.1. Physicochemical Properties and Their Implications

  • Ring Strain and Conformational Rigidity: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridine and the more flexible pyrrolidine.[2][3] This strain imparts a degree of conformational rigidity, which can be highly advantageous in drug design. By locking substituents in well-defined spatial orientations, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher affinity.[4]

  • sp³-Rich Character: The non-planar, sp³-rich nature of the azetidine scaffold provides access to three-dimensional chemical space, a departure from the often flat, aromatic structures common in historical drug discovery. This three-dimensionality can lead to improved target selectivity and better physicochemical properties.[1]

  • Improved Pharmacokinetic Profile: The incorporation of an azetidine moiety can favorably influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can enhance aqueous solubility and often improves metabolic stability by blocking sites of metabolism or by being a poor substrate for metabolic enzymes.[1][5]

1.2. FDA-Approved Drugs Featuring the Azetidine Motif

The successful application of these principles is evidenced by the growing number of FDA-approved drugs that incorporate an azetidine ring. These drugs span a wide range of therapeutic areas, underscoring the scaffold's versatility.

  • Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[4][5]

  • Cobimetinib: A MEK1/2 inhibitor used in the treatment of certain types of cancer.[5][6]

  • Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.[1][5]

  • Delafloxacin: A fluoroquinolone antibiotic.[5]

These examples validate the azetidine ring as a valuable building block in the development of safe and effective medicines.

A Strategic Framework for SAR Exploration of Azetidine Analogs

A systematic investigation of the SAR of azetidine analogs requires a logical approach to modifying its core structure. The key is to understand how changes at each position—the ring nitrogen (N-1) and the carbon atoms (C-2 and C-3)—as well as the introduction of stereochemistry and spirocyclic systems, can impact biological activity.

Visualizing the Points of Modification

The following diagram illustrates the primary points for chemical modification on the azetidine scaffold, which form the basis of any SAR campaign.

Caption: Key modification points on the azetidine scaffold for SAR studies.

Synthetic Strategies for Building Azetidine Analog Libraries

The ability to efficiently and stereoselectively synthesize a diverse library of analogs is the engine of any SAR investigation. Recent advances have made the construction of substituted azetidines more accessible.[1][2]

3.1. Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

One of the most powerful modern methods involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with a wide range of nucleophiles. This approach allows for the stereospecific installation of substituents at the C-3 position.[5]

  • Causality of Experimental Choice: This method is chosen for its modularity and stereocontrol. The choice of nucleophile directly dictates the C-3 substituent, and the reaction proceeds with high stereospecificity. The use of a non-nucleophilic acid like trifluoromethanesulfonic acid (TfOH) is critical when using basic nucleophiles to activate the ABB without competing side reactions.[5]

Experimental Protocol: General Procedure for Nucleophilic Opening of ABBs

This protocol is a self-validating system as the successful formation of the product with the expected stereochemistry confirms the efficacy of the chosen conditions.

Objective: To synthesize a C-3 substituted azetidine via nucleophilic opening of an N-Boc-1-azabicyclo[1.1.0]butane.

Materials:

  • N-Boc-1-azabicyclo[1.1.0]butane (1.0 equiv)

  • Nucleophile (e.g., aniline, phenol, thiol) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (for basic nucleophiles, 1.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-Boc-1-azabicyclo[1.1.0]butane dissolved in the anhydrous solvent.

  • Temperature Control: Cool the reaction mixture to the appropriate temperature (-78 °C for highly reactive nucleophiles, or 0 °C to room temperature for others). The rationale is to control the rate of reaction and minimize potential side products.

  • Nucleophile Addition:

    • For Acidic Nucleophiles (e.g., phenols, thiols): Add the nucleophile directly to the solution of the ABB.[5]

    • For Basic Nucleophiles (e.g., anilines, alcohols): In a separate flask, prepare a solution of the nucleophile in the anhydrous solvent. Add TfOH dropwise to this solution at 0 °C. Then, add this mixture dropwise to the cooled solution of the ABB.[5] The pre-mixing of the basic nucleophile with acid prevents undesired reactions with the ABB.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C-3 substituted azetidine.

Case Studies in Azetidine SAR

The following case studies illustrate how systematic modifications to the azetidine scaffold have led to the discovery of potent and selective modulators of biological targets.

Case Study 1: Azetidine Analogs as VMAT2 Inhibitors

The vesicular monoamine transporter 2 (VMAT2) is a critical target for therapies aimed at treating substance abuse. SAR studies on lobelane analogs revealed that reducing the central piperidine ring to a four-membered azetidine ring could yield highly potent inhibitors.[7][8]

SAR Insights:

  • Ring Contraction: The transition from a six-membered piperidine to a four-membered azetidine core was well-tolerated and even led to increased potency in some cases.[7][8]

  • Stereochemistry: Both cis- and trans-isomers of the 1,4-disubstituted azetidines showed high potency, suggesting some flexibility in the binding pocket.[7][8]

  • Substituent Effects: The introduction of a 4-methoxy group on one of the phenyl rings in the cis-isomer resulted in the most potent compound in the series (Ki = 24 nM).[7][8]

Quantitative SAR Data for VMAT2 Inhibitors

CompoundCore StructureSubstituent (R)StereochemistryVMAT2 Ki (nM)[7]
Lobelane (2a) PiperidineHcis45 ± 4
Norlobelane (2b) PiperidineHcis43 ± 3
15c Azetidine3,4-Methylenedioxytrans31 ± 2
22b Azetidine4-Methoxycis24 ± 2
22c Azetidine3,4-Methylenedioxycis66 ± 11
Experimental Protocol: [³H]Dopamine Uptake Assay for VMAT2

This protocol describes a self-validating method to determine the inhibitory potency of compounds against VMAT2. The inclusion of a known inhibitor (e.g., Ro4-1284) serves as a positive control for assay performance.

Objective: To measure the inhibition of [³H]dopamine uptake into isolated synaptic vesicles by test compounds.

Materials:

  • Rat striata

  • Sucrose solution (0.32 M)

  • HEPES buffer (0.25 M, pH 7.4)

  • Potassium tartrate solution (1.0 M)

  • Assay buffer (25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg²⁺, pH 7.4)

  • [³H]Dopamine

  • Test compounds at various concentrations

  • Ro4-1284 (for determining non-specific uptake)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Vesicle Preparation: a. Homogenize rat striata in 0.32 M sucrose solution.[7] b. Perform a series of centrifugations to isolate synaptic vesicles. This involves low-speed spins to remove larger debris, followed by higher-speed spins to pellet the vesicles.[7] c. Resuspend the final vesicle pellet in the assay buffer. The protein concentration should be determined (e.g., by Bradford assay) to ensure consistency between experiments.

  • Uptake Assay: a. In test tubes, add assay buffer, the test compound at the desired concentration (or vehicle for total uptake), and [³H]dopamine (final concentration ~0.1 µM).[7] b. To determine non-specific uptake, a separate set of tubes should contain a saturating concentration of a known VMAT2 inhibitor like Ro4-1284 (10 µM).[7] c. Pre-incubate the tubes for 10 minutes at 37°C. d. Initiate the uptake reaction by adding an aliquot of the synaptic vesicle suspension to each tube. e. Incubate for a defined period (e.g., 5 minutes) at 37°C.

  • Termination and Measurement: a. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. b. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. b. Determine the percent inhibition for each concentration of the test compound. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Case Study 2: Azetidine Analogs as GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine for inhibiting GABA transporters (GATs).

SAR Insights:

  • Pharmacophore Elements: The SAR study identified two key elements for high potency at GAT-1: an azetidin-2-ylacetic acid core and a lipophilic N-substituent, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety.[9]

  • Positional Isomerism: Azetidin-2-ylacetic acid derivatives were generally more potent at GAT-1 than the corresponding azetidine-3-carboxylic acid analogs.[9]

  • Bioisosteric Replacement: Replacing the carboxylic acid group with a tetrazole ring, a common bioisostere, resulted in a complete loss of activity, indicating a strict requirement for the carboxylate group for binding.[9]

Quantitative SAR Data for GAT-1 Inhibitors

Compound IDCore StructureN-SubstituentGAT-1 IC₅₀ (µM)[9]
Analog 1 Azetidin-2-ylacetic acid4,4-Diphenylbutenyl2.83 ± 0.67
Analog 2 Azetidin-2-ylacetic acid4,4-Bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77
12d Azetidine-3-carboxylic acid2-[Tris(4-methoxyphenyl)methoxy]ethyl> 100 (for GAT-1)
Case Study 3: Azetidines as Anticancer Agents

Azetidine analogs have also been investigated as antitumor agents, for example, by modifying the structure of the potent microtubule inhibitor TZT-1027.[10]

SAR Insights:

  • Conformational Restriction: Replacing a flexible phenylethyl group at the C-terminus of TZT-1027 with a more rigid 3-aryl-azetidine moiety was explored.[10]

  • Substituent Effects on Aryl Ring: While the parent 3-phenyl-azetidine analog (1a) was highly potent (IC₅₀ = 2.2 nM against A549 cells), substitutions on the phenyl ring (e.g., fluoro, chloro, tert-butyl) generally led to a significant loss of potency.[10] This suggests that the unsubstituted phenyl ring is optimal for binding in this position.

  • Steric Hindrance: Introduction of a bulky isopropyl group at the ortho-position of the phenyl ring dramatically reduced activity, indicating steric hindrance in the binding pocket.[10]

Quantitative SAR Data for Antiproliferative Activity

CompoundC-Terminal MoietyA549 IC₅₀ (nM)[10]HCT116 IC₅₀ (nM)[10]
TZT-1027 Phenylethyl0.050.05
1a 3-Phenyl-azetidine2.22.1
1b 3-(2-Fluorophenyl)-azetidine42.145.3
1d 3-(2-Isopropylphenyl)-azetidine134.2128.5
1e 3-(4-Chlorophenyl)-azetidine68.365.7

The SAR Exploration Workflow: A Self-Validating System

The process of exploring SAR is an iterative cycle of design, synthesis, and testing. Each cycle builds upon the knowledge of the previous one, guiding the project toward compounds with improved properties. This workflow represents a self-validating system where hypotheses are continuously tested and refined.

SAR_Workflow A Hypothesis Generation (e.g., 'A polar group at C-3 will improve solubility') B Design of Analog Library (Select substituents and stereoisomers) A->B C Synthesis of Analogs (Utilize appropriate synthetic routes) B->C D Biological Evaluation (In vitro assays: binding, functional, cytotoxicity) C->D E Data Analysis (Determine IC50/Ki, identify trends) D->E F SAR Model Refinement (Update understanding of key interactions) E->F G Lead Optimization (Select promising candidates for in vivo studies) E->G F->A Iterative Cycle

Caption: Iterative workflow for a typical structure-activity relationship study.

Conclusion and Future Perspectives

The azetidine scaffold is firmly established as a valuable component in the medicinal chemist's toolbox. Its unique structural and physicochemical properties provide a powerful means to enhance the drug-like properties of small molecules. A deep understanding of the structure-activity relationships of azetidine analogs, gained through systematic modification and rigorous biological testing, is paramount to successfully harnessing its potential. The strategic exploration of N-1, C-2, and C-3 substitutions, coupled with control over stereochemistry, allows for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.

Future advancements in this field will likely be driven by the development of novel synthetic methodologies that provide even greater access to diverse and complex azetidine structures.[1][2] The continued application of computational modeling and structure-based drug design will further refine our ability to predict the impact of structural modifications, accelerating the discovery of next-generation therapeutics built upon this remarkable four-membered ring.

References

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: PMC - PubMed Central URL: [Link]

  • Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake Source: PubMed URL: [Link]

  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship Source: PubMed URL: [Link]

  • Title: Structures of some azetidine-based drugs Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

A Technical Guide to tert-Butyl 3-(Pyrimidin-2-ylamino)azetidine-1-carboxylate and its Analogs: A Scaffold of Emerging Pharmaceutical Importance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and optimized pharmacokinetic profiles. One such promising structural motif is embodied by tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This molecule marries the unique three-dimensional geometry of the azetidine ring with the versatile hydrogen-bonding capabilities of the pyrimidine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery for its ability to impart desirable properties such as improved solubility, metabolic stability, and conformational rigidity.[1][2] When coupled with a pyrimidine ring, a cornerstone of many biologically active compounds, the resulting scaffold presents a fertile ground for the development of novel therapeutics.

This technical guide provides a comprehensive overview of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and its closely related analogs. Given the specificity of this chemical entity, we will also explore derivatives that share the core pyrimidinyl-azetidine framework to build a broader understanding of its potential in drug development.

Part 1: Chemical Identity and Nomenclature

The precise IUPAC name for the topic compound is tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate . The structure consists of a central azetidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. At the 3-position of the azetidine ring, an amino group serves as a linker to the 2-position of a pyrimidine ring.

Synonyms and Related Structures:

Due to the modular nature of its synthesis, a variety of synonyms and closely related structures exist. It is crucial for researchers to be aware of these variations. For instance, a related compound, tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate, is often cited and shares the core azetidine-pyrimidine linkage but with a more complex, fused ring system.[3]

Other relevant analogs found in chemical databases include:

  • tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS: 1236861-59-8)[4]

  • tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate (CAS: 2163343-18-6)[5]

The common thread among these molecules is the strategic placement of a pyrimidine or a related nitrogenous heterocycle on an azetidine scaffold, highlighting a recurring theme in the design of contemporary drug candidates.

Part 2: The Azetidine and Pyrimidine Moieties in Medicinal Chemistry

The allure of the azetidine ring in drug design stems from its unique structural and physicochemical properties. As a strained four-membered ring, it offers a more rigid and defined three-dimensional structure compared to its five- and six-membered counterparts.[2] This conformational restriction can lead to higher binding affinities with biological targets.[6] The presence of the nitrogen atom also provides a handle for further functionalization and can act as a hydrogen bond acceptor.

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs. Its nitrogen atoms are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[7] The combination of the azetidine and pyrimidine moieties, therefore, offers a powerful strategy for creating molecules with both favorable geometric and electronic properties for biological activity.

Part 3: Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate and its analogs typically involves a multi-step process. A general and illustrative synthetic workflow is presented below.

General Synthetic Workflow

The synthesis often commences with a commercially available, Boc-protected azetidine precursor. The key step is the coupling of the azetidine and pyrimidine moieties. This can be achieved through various synthetic strategies, with nucleophilic aromatic substitution (SNAr) being a common approach.

Diagram: General Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A tert-Butyl 3-aminoazetidine-1-carboxylate C Base (e.g., DIPEA) Solvent (e.g., DMF) Heat A->C Nucleophilic Aromatic Substitution B 2-Chloropyrimidine B->C D tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate C->D

Sources

A Technical Guide to the Discovery of Novel Kinase Inhibitors Containing an Azetidine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology and immunology. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Within this landscape, the strategic selection of chemical scaffolds is paramount. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry.[1][2] Its ascent is attributable to a unique combination of physicochemical properties. The inherent conformational rigidity of the azetidine ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding to a target protein.[2][3] Furthermore, its three-dimensional, sp³-rich character often leads to improved metabolic stability, enhanced aqueous solubility, and better pharmacokinetic profiles compared to more traditional, planar aromatic scaffolds.[2]

This guide serves as an in-depth technical resource for researchers and drug development professionals. It delineates a comprehensive framework for the discovery of novel kinase inhibitors incorporating the azetidine moiety, from initial design principles and synthesis to rigorous biological evaluation and structure-activity relationship (SAR) optimization.

Part 1: Design Philosophy & Synthetic Enablement

The rational design of azetidine-containing inhibitors hinges on leveraging the ring's unique structural attributes to solve specific medicinal chemistry challenges.

Rational Design Principles
  • Conformational Restriction: A primary strategy involves replacing more flexible linkers or acyclic fragments with the azetidine ring. This rigidification can lock the inhibitor into a low-energy, high-affinity binding pose. A notable example is the design of TZT-1027 analogues, where a 3-aryl-azetidine moiety was used to replace a flexible phenylethyl group, resulting in compounds with potent antiproliferative activities in the low nanomolar range.[4] The core principle is that by paying the energetic cost of conformational restriction upfront, the molecule can achieve a more favorable binding interaction with the kinase's active site.

  • Scaffold Hopping & Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other small cyclic systems, such as pyrrolidine or proline. This "scaffold hop" is often pursued to overcome liabilities of the parent scaffold, such as poor metabolic stability or suboptimal physicochemical properties. A highly successful application of this principle was demonstrated in the development of direct STAT3 inhibitors. Researchers optimized their previously reported proline-based inhibitors by replacing the proline with an (R)-azetidine-2-carboxamide scaffold.[5][6] This strategic switch was a key factor in achieving sub-micromolar potencies, a significant improvement over the original lead compounds.[5]

Synthetic Enablement: Constructing the Core

The accessibility of diversely substituted azetidines is crucial for any discovery campaign. While the ring strain presents synthetic challenges, numerous robust methodologies have been developed.[1][3] Recent advances in photochemistry, for instance, have enabled the direct modification of azetidine-2-carboxylic acids with alkenes, providing a streamlined route to valuable building blocks for drug discovery.[7] A generalized workflow often involves the synthesis of a core azetidine intermediate which is then elaborated through standard coupling chemistries.

G cluster_0 Synthesis of Azetidine Core cluster_1 Elaboration & Diversification A Starting Materials (e.g., epichlorohydrin, -amino acids) B Cyclization Reaction A->B C Core Azetidine Scaffold (e.g., N-Boc-azetidine-2-carboxylic acid) B->C D Amide Coupling / Alkylation C->D Peptide coupling reagents (HATU, DCC) E Protecting Group Removal D->E Acidic conditions (TFA) F Final Coupling Partner (e.g., Suzuki, Buchwald-Hartwig) E->F G Library of Final Azetidine Inhibitors F->G

Caption: Generalized workflow for the synthesis of azetidine-based inhibitors.

Part 2: Elucidating the Structure-Activity Relationship (SAR)

The optimization of a lead compound into a clinical candidate is an iterative process driven by SAR.[8] This involves systematically synthesizing and testing analogues to understand how specific structural changes impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

The Iterative Optimization Cycle

The development of the aforementioned STAT3 inhibitors provides an excellent case study in iterative design.[6] Starting with a lead compound, researchers systematically varied key moieties:

  • Exploring Lipophilicity: Modifications to a cyclohexyl group were explored to decrease lipophilicity. While tolerated, the cyclohexyl group remained optimal for potency, suggesting a balance must be struck between physicochemical properties and target affinity.[6]

  • Introducing Polarity: The phenyl ring of a benzyl moiety was replaced with pyridine. This change was not only successful but, in the case of a 2-pyridyl analogue, boosted potency by 50%, likely due to an additional favorable binding interaction with the STAT3 protein.[6]

  • Bioisosteric Replacement: The salicylic acid portion of the molecule was replaced with various benzo-fused N-heterocyclic systems. This strategy was highly effective, maintaining sub-micromolar potency while allowing for the fine-tuning of properties like polar surface area (PSA) to improve cellular activity.[6]

Quantitative SAR Data Presentation

Summarizing SAR data in a tabular format is essential for clear analysis and decision-making. The table below, adapted from the STAT3 inhibitor discovery program, illustrates how systematic modifications impact inhibitory potency.[5][6]

CompoundCore ScaffoldR1 GroupR2 GroupSTAT3 EMSA IC₅₀ (µM)
Lead (Proline) Proline-amideSalicylateCyclohexylbenzyl> 4.0
5a (R)-Azetidine-2-carboxamideSalicylateCyclohexylbenzyl0.55
5o (R)-Azetidine-2-carboxamideSalicylate(2-pyridyl)methyl0.38
8i (R)-Azetidine-2-carboxamideBenzohydroxamic acidCyclohexylbenzyl0.34
9k (R)-Azetidine-2-carboxamideBenzo-fused N-heterocycleCyclohexylbenzyl~1.0

Data synthesized from J. Med. Chem. 2020, 63, 24, 15826–15854.[5]

This data clearly demonstrates the significant potency gain from the proline-to-azetidine scaffold hop (Lead vs. 5a) and the further gains achieved through iterative optimization of the R1 and R2 groups.

Part 3: Biological Evaluation & Mechanistic Validation

A tiered, hierarchical approach to biological evaluation ensures that resources are focused on the most promising compounds. This cascade progresses from high-throughput biochemical assays to more complex cell-based and in vivo models.

G A Primary Screen: In Vitro Biochemical Assay (e.g., Kinase Activity, IC₅₀) B Secondary Screen: Cellular Potency Assay (e.g., Antiproliferation, EC₅₀) A->B Confirms cell permeability and activity in a biological context C Mechanism of Action: Target Engagement Assay (e.g., Western Blot for p-STAT3) B->C Validates on-target effect D Selectivity Profiling: Kinome-wide Panel C->D Assesses off-target liabilities E In Vivo Efficacy: Animal Models (e.g., Xenograft studies) D->E Evaluates therapeutic potential

Caption: Hierarchical workflow for kinase inhibitor evaluation.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

  • Methodology:

    • Prepare a reaction mixture containing the purified kinase (e.g., STAT3), a fluorescently labeled substrate peptide, and ATP in a buffer solution.

    • Add the azetidine inhibitor compounds across a range of concentrations (e.g., 10-point serial dilution) to a 384-well plate. A DMSO-only well serves as the negative control (100% activity). A well without enzyme serves as a positive control (0% activity).

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect product formation by adding a terbium-labeled antibody specific for the phosphorylated substrate.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to kinase activity.

    • Self-Validation: Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀. The curve should exhibit a clear dose-response relationship.

Protocol 2: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

  • Objective: To determine the half-maximal effective concentration (EC₅₀) for cell growth inhibition.

  • Methodology:

    • Seed cancer cells (e.g., MDA-MB-231, which harbors constitutively active STAT3) into a 96-well plate and allow them to adhere overnight.[5]

    • Treat the cells with the azetidine inhibitors across a range of concentrations. Include a DMSO-only control.

    • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

    • Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well. Live, metabolically active cells will reduce the salt into a colored formazan product.

    • After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength.

    • Self-Validation: To confirm on-target activity, run the same assay in parallel on a cell line that does not harbor constitutively active STAT3 (e.g., MCF-7).[5][6] A potent effect in the target-positive line with a significantly weaker effect in the target-negative line provides strong evidence for an on-target mechanism.

Protocol 3: Cellular Target Engagement via Western Blot

  • Objective: To confirm that the inhibitor modulates the phosphorylation of its target kinase in a cellular environment.

  • Methodology:

    • Treat cultured cells (e.g., MDA-MB-231) with the inhibitor at various concentrations (e.g., 0.5x, 1x, 5x EC₅₀) for a short period (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Separate the proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-STAT3).

    • After washing, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize using a chemiluminescent substrate.

    • Self-Validation: Strip the membrane and re-probe with an antibody for the total protein of the target (e.g., anti-STAT3) and a loading control (e.g., anti-Actin). A dose-dependent decrease in the phospho-protein signal with no change in the total or loading control proteins confirms specific inhibition of the signaling pathway.

Part 4: Case Studies in Discovery

Case Study 1: Irreversible Covalent Inhibition of STAT3

Further evolution of the STAT3 inhibitor program led to the discovery of azetidine-based compounds that irreversibly bind to the protein.[10]

  • Key Insight: Researchers designed compounds to form a covalent bond with specific cysteine residues (Cys426, Cys468) within the STAT3 protein. This mechanism offers the potential for prolonged pharmacodynamic effects.

  • Validation: The covalent binding was confirmed directly by mass spectrometry, which detected the STAT3 peptides bound to the inhibitor.[10]

  • Results: Compounds like H172 and H182 showed potent and selective irreversible inhibition of STAT3 activity (IC₅₀ 0.38-0.98 μM) and demonstrated significant single-agent anti-tumor activity in triple-negative breast cancer (TNBC) xenograft models.[10]

G cluster_0 Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK/Src Kinase Receptor->JAK activates STAT3_m STAT3 (monomer) JAK->STAT3_m phosphorylates pSTAT3_m p-STAT3 (monomer) STAT3_m->pSTAT3_m pSTAT3_d p-STAT3 Dimer pSTAT3_m->pSTAT3_d dimerizes Nucleus Nucleus pSTAT3_d->Nucleus translocates to Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->pSTAT3_m Inhibits Dimerization

Sources

Initial Safety and Toxicity Profile of Pyrimidinylamino Azetidines: A Framework for Early Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for establishing the initial safety and toxicity profile of novel pyrimidinylamino azetidine compounds. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond rote protocol recitation. Instead, it offers a strategic, field-proven approach, grounding experimental choices in mechanistic rationale and regulatory expectations. We will dissect the essential in vitro and early in vivo studies required to de-risk this promising chemical class, enabling confident progression of lead candidates toward investigational new drug (IND) submission.

The pyrimidinylamino scaffold is a cornerstone of modern kinase inhibitor design, integral to numerous targeted therapies.[1] Its combination with the azetidine ring—a small, saturated heterocycle—offers a compelling strategy to enhance potency and modulate physicochemical properties.[2][3] However, this structural marriage is not without potential liabilities. The azetidine moiety is a known structural analog of proline, and certain derivatives, like azetidine-2-carboxylic acid, can be mistakenly incorporated into proteins, leading to proteotoxic stress.[4][5][6] Therefore, a successful development campaign hinges on a robust, early, and mechanistically informed safety assessment.

This guide outlines a tiered, multi-parametric approach to identify potential hazards, from broad cytotoxicity to specific on- and off-target effects, providing the critical data needed to make informed go/no-go decisions.

Chapter 1: The Strategic Framework: A Tiered Approach to Preclinical Safety

The foundation of an effective safety assessment is a logical, tiered workflow. This strategy prioritizes high-throughput in vitro assays to rapidly identify liabilities and conserve resources, a "fail fast, fail cheap" philosophy.[7] Only compounds with a promising in vitro profile warrant the significant investment of in vivo studies. This tiered approach ensures that by the time a compound reaches animal testing, its basic safety parameters are well-understood, allowing for more refined and targeted in vivo study designs.

A crucial precursor to any toxicity testing is the characterization of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8] Understanding a compound's solubility, permeability, metabolic stability, and potential to be a substrate or inhibitor of key transporters provides essential context for interpreting toxicity data. For instance, poor solubility can lead to false negatives in in vitro assays, while rapid metabolism might explain a lack of in vivo toxicity.

The overall workflow can be visualized as a decision-making funnel, progressively filtering compounds based on accumulating safety and liability data.

G cluster_0 Tier 1: In Vitro / In Silico Screening cluster_1 Tier 2: Mechanistic & Follow-up In Vitro cluster_2 Tier 3: In Vivo Safety Assessment ADME Physicochemical & ADME Profiling (Solubility, Permeability, Stability) Cyto General Cytotoxicity (e.g., MTT Assay) ADME->Cyto Provides context for dose selection Geno Genotoxicity (Ames Test) Cyto->Geno hERG hERG Channel Screen Geno->hERG Genotox_followup In Vitro Micronucleus / MLA Geno->Genotox_followup Positive or Equivocal? Kinase Kinase Selectivity Panel hERG->Kinase Safety_Panel Broad Off-Target Pharmacology Panel (Receptors, Ion Channels) Kinase->Safety_Panel Clean Profile? ER_Stress ER Stress & UPR Assays (ATF4, CHOP expression) Safety_Pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) ER_Stress->Safety_Pharm Acceptable In Vitro Profile Safety_Panel->ER_Stress Proceed if no major off-targets Acute_Tox Acute Toxicity / MTD (Rodent & Non-Rodent) Safety_Pharm->Acute_Tox IND IND-Enabling Studies (Repeat-Dose Toxicology) Acute_Tox->IND Favorable Safety Margin

Caption: Tiered workflow for initial safety assessment of pyrimidinylamino azetidines.

Chapter 2: Core In Vitro Toxicity Profiling

This chapter details the essential battery of in vitro assays that form the first tier of safety assessment. These tests are designed to flag major liabilities early in the discovery process.

General Cytotoxicity Assessment

Causality: The primary goal is to determine the concentration range at which a compound induces cell death.[9][10] This fundamental endpoint, typically expressed as a 50% inhibitory concentration (IC50), establishes a preliminary therapeutic window. Comparing the cytotoxicity IC50 to the on-target potency (e.g., kinase inhibition IC50) provides the first glimpse of a compound's selectivity index—a critical measure of its drug-like potential.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system. The inclusion of a vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% cell viability, while a positive control (e.g., a known cytotoxic agent like staurosporine) confirms the assay's ability to detect cell death.

  • Cell Seeding: Plate cells (e.g., HEK293 for general toxicity, a relevant cancer cell line for oncology targets) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the pyrimidinylamino azetidine compound in culture medium. A typical starting concentration is 100 µM, diluted in 10 steps.

  • Cell Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and positive control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Sample Cytotoxicity Data

CompoundCell LineOn-Target IC50 (nM)Cytotoxicity IC50 (µM)Selectivity Index (Cytotox / On-Target)
PZA-001HEK2935255000
PZA-001HCT1165> 50> 10000
PZA-002HEK293101.2120
Genotoxicity Assessment

Causality: Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.[11] Such damage is often irreversible and is a major concern for potential carcinogenicity and heritable defects.[12] Regulatory agencies mandate a standard battery of tests to assess this risk.[11][13]

The initial screen almost universally begins with the bacterial reverse mutation, or Ames, test. Its purpose is to detect point mutations (base substitutions and frameshifts).[14]

G Test_Compound Test Compound (Pyrimidinylamino Azetidine) Metabolic_Activation With/Without S9 Mix (Simulates Liver Metabolism) Test_Compound->Metabolic_Activation Ames_Strains Histidine-Dependent Salmonella Strains (TA98, TA100, etc.) Metabolic_Activation->Ames_Strains Incubation Incubation on Minimal Glucose Agar Plate Ames_Strains->Incubation Outcome Observe Revertant Colonies Incubation->Outcome Interpretation Mutagenic Potential? Outcome->Interpretation

Caption: Logical workflow of the Ames test for mutagenicity screening.

Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol's self-validating nature comes from the use of both negative (vehicle) and positive controls for each bacterial strain, both with and without metabolic activation (S9 fraction). This ensures the strains are responsive and the S9 mix is active.

  • Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a liver homogenate fraction (S9 mix) to determine if metabolites of the test compound are mutagenic.

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks the histidine required for the bacteria to grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will form visible colonies.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Cardiovascular Safety: The hERG Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability.[15] This channel plays a key role in cardiac repolarization (the resetting of the heart muscle after a beat). Blocking it can prolong the QT interval of the electrocardiogram, creating a risk for a life-threatening arrhythmia called Torsades de Pointes.[16] Early assessment of hERG liability is mandated by regulatory guidelines and is a standard part of any safety profile.[17]

Protocol: Automated Patch-Clamp hERG Assay

This protocol uses positive controls (e.g., E-4031 or terfenadine), known hERG blockers, to validate assay sensitivity. A vehicle control establishes the baseline current.[16]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that has been engineered to express the hERG channel.

  • Assay Preparation: Harvest and resuspend the cells. Load the cell suspension and the test compound dilutions onto the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

  • Cell Capture & Sealing: The instrument automatically captures a single cell and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode.

  • Whole-Cell Configuration: The membrane patch under the electrode is ruptured to allow electrical access to the entire cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[18]

  • Compound Application: After establishing a stable baseline current, the instrument perfuses the cell with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[16]

  • Data Acquisition: The hERG tail current is measured at each concentration after it reaches a steady state.

  • Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. These data are then used to generate a concentration-response curve and calculate an IC50 value.

Data Presentation: Sample hERG Inhibition Data

CompoundConcentration (µM)% hERG Inhibition (Mean ± SD)
PZA-0010.12.5 ± 1.1
PZA-0011.08.3 ± 2.4
PZA-00110.015.7 ± 4.5
PZA-001IC50 (µM) > 30

Chapter 3: Investigating Mechanistic Toxicity of the Azetidine Moiety

Causality: The structural similarity of the azetidine ring to proline raises a specific mechanistic concern: the potential for misincorporation during protein synthesis.[5] This event can lead to widespread protein misfolding, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress.[4][6] Chronic activation of the UPR can ultimately lead to apoptosis (programmed cell death).[19] Investigating this specific mechanism is a crucial step in de-risking this chemical class.

G cluster_UPR Unfolded Protein Response (UPR) Activation Azetidine Pyrimidinylamino Azetidine Compound Prolyl_tRNA Prolyl-tRNA Synthetase Azetidine->Prolyl_tRNA Mistaken as Proline Misincorporation Misincorporation into Nascent Polypeptides Prolyl_tRNA->Misincorporation Misfolded_Proteins Accumulation of Misfolded Proteins in ER Misincorporation->Misfolded_Proteins PERK PERK Pathway Misfolded_Proteins->PERK Triggers ER Stress IRE1 IRE1 Pathway Misfolded_Proteins->IRE1 Triggers ER Stress ATF6 ATF6 Pathway Misfolded_Proteins->ATF6 Triggers ER Stress CHOP CHOP Expression (Pro-Apoptotic Factor) PERK->CHOP Chronic Stress Leads to IRE1->CHOP Chronic Stress Leads to ATF6->CHOP Chronic Stress Leads to Apoptosis Apoptosis CHOP->Apoptosis

Caption: Potential mechanism of azetidine-induced proteotoxicity via ER stress.

Protocol: Assessment of ER Stress Markers by qPCR

This protocol uses housekeeping genes (e.g., GAPDH, ACTB) for normalization, ensuring that observed changes in target gene expression are not due to variations in sample loading. A positive control, such as tunicamycin, which is a known inducer of ER stress, validates the assay's responsiveness.

  • Cell Treatment: Culture a relevant cell line (e.g., HepG2, a human liver cell line) and treat with the test compound at concentrations around its cytotoxic IC50 for various time points (e.g., 6, 12, 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for UPR target genes (e.g., ATF4, DDIT3 [CHOP]) and a housekeeping gene.

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control. A significant upregulation of ATF4 and CHOP would suggest the induction of ER stress.

Chapter 4: Initial In Vivo Safety Assessment

After a compound demonstrates a clean in vitro profile, the investigation moves to in vivo models to understand its effects in a complex biological system. These initial studies are guided by the International Council for Harmonisation (ICH) guidelines S7A (Safety Pharmacology) and M3(R2).[20][21]

Core Battery Safety Pharmacology

Causality: The objective of safety pharmacology is to identify potential undesirable pharmacodynamic effects on vital organ systems.[21][22] The core battery focuses on the central nervous, cardiovascular, and respiratory systems, as adverse effects on these functions can be life-threatening.[23]

  • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is conducted in rodents to assess effects on behavior, coordination, sensory reflexes, and autonomic functions.

  • Cardiovascular System: Telemeterized animals (typically rodents or dogs) are used to continuously monitor blood pressure, heart rate, and ECG parameters following compound administration. This provides a more detailed cardiovascular assessment than in vitro assays alone.

  • Respiratory System: Respiratory rate and tidal volume are typically measured in conscious animals using whole-body plethysmography.

Acute Systemic Toxicity

Causality: The goal of an acute toxicity study is to determine the toxicity of a substance after a single administration and to identify the maximum tolerated dose (MTD).[24] This study also provides critical information on the clinical signs of toxicity and identifies potential target organs, which is essential for designing subsequent repeat-dose toxicology studies.[25] Studies are typically conducted in two species, one rodent and one non-rodent (e.g., rat and dog).[23]

Protocol: Single-Dose Escalation Study (Rodent)

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Formulation & Administration: Formulate the compound in a suitable vehicle. Administer single escalating doses via the intended clinical route to different groups of animals.

  • Observation: Monitor animals intensely for the first several hours post-dose and at least daily for 14 days. Record all clinical signs of toxicity (e.g., changes in posture, breathing, activity), body weight, and food consumption.

  • Termination & Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a full gross necropsy on all animals (including any that died during the study) to identify any macroscopic abnormalities in organs and tissues.

  • Endpoint Analysis: Determine the MTD, the highest dose that does not cause unacceptable toxicity or death. Identify the dose-limiting toxicities and target organs.

Data Presentation: Sample Acute Toxicity Summary

Dose Group (mg/kg)SexNMortalityKey Clinical SignsGross Necropsy Findings
100M/F3/30/6None observedNo significant findings
300M/F3/30/6Lethargy, piloerection (resolved by 24h)No significant findings
1000M/F3/32/6Severe lethargy, ataxia, labored breathingDiscoloration of the liver and spleen in decedents

Conclusion

The initial safety and toxicity assessment of pyrimidinylamino azetidines is a critical phase in their development as potential therapeutics. By employing the structured, mechanistically driven framework outlined in this guide, development teams can efficiently identify promising candidates while flagging potential liabilities at the earliest possible stage. A thorough in vitro screen covering cytotoxicity, genotoxicity, and key safety pharmacology endpoints like hERG, coupled with a specific investigation into the potential for azetidine-induced proteotoxicity, builds a strong foundation of understanding. This knowledge allows for the design of more intelligent, targeted, and ultimately more predictive in vivo studies. The data package generated through this process is fundamental for making sound investment decisions and for constructing a robust regulatory submission to support first-in-human clinical trials.

References

  • AFMPS. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]

  • Cyprotex - Evotec. hERG Safety. [Link]

  • Martin, P. L. (2015). Safety Pharmacology of Anticancer Agents. Handbook of Experimental Pharmacology, 229, 405-31. [Link]

  • Joerger, A. C., & Fohrer, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Grande, T., et al. (2019). Preclinical studies of toxicity and safety of the AS-48 bacteriocin. PubMed. [Link]

  • Gonzalez, B., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]

  • Aredia, F. M., & Scovassi, A. I. (2014). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Alfa Cytology. Safety Pharmacology Evaluation for Cancer Drugs. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Ismalaj, E., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. PRECLINICAL TOXICOLOGY Review articles. [Link]

  • Du, F., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Urban, M. (2016). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Rubbens, J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]

  • EuroGCT. (2025, October 28). Non-clinical models for Cell & Gene Therapies. [Link]

  • SlideShare. In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • MacGregor, J. T., et al. (2023). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. PubMed Central. [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Gonzalez, B., et al. (2025). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Society for Experimental Biology. [Link]

  • Boudreau, M. D., & Weatherly, B. (2011). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PubMed Central. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

  • Society of Toxicology. Oncology Drug Development. [Link]

  • International Council for Harmonisation. Safety Guidelines. [Link]

  • Altasciences. Nonclinical Safety Pharmacology Programs: What You Need to Know. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • EUPATI Toolbox. Non-clinical development: Types of non-clinical study. [Link]

  • El-Hafez, A. A., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. [Link]

  • Che, Y., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Yale University MoDRN. ADME and Toxicology. [Link]

  • ResearchGate. (PDF) Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

  • U.S. Food and Drug Administration. (2025, September 11). Nonclinical Assessment of Cell and Gene Therapy (CGT) Products to Support..... YouTube. [Link]

  • V. S. S. L. S. N. S. B. G. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals. [Link]

Sources

Methodological & Application

Synthesis Protocol for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules. When coupled with the pyrimidine scaffold, a privileged heterocycle in numerous approved drugs, the resulting hybrid structures offer compelling opportunities for novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a key building block for the elaboration of diverse chemical libraries targeting a range of biological targets, including kinases and other enzymes.

The synthetic strategy presented herein is a nucleophilic aromatic substitution (SNAr), a robust and scalable method for the formation of carbon-nitrogen bonds. This approach offers high yields and operational simplicity, making it amenable to both small-scale library synthesis and larger-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 2-chloropyrimidine with tert-butyl 3-aminoazetidine-1-carboxylate. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack by the primary amine of the azetidine derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

SNAr_Mechanism Azetidine tert-Butyl 3-aminoazetidine-1-carboxylate Reaction SNAг Reaction (Heat) Azetidine->Reaction Nucleophilic Attack Pyrimidine 2-Chloropyrimidine Pyrimidine->Reaction Base Base (e.g., DIPEA) Base->Reaction HCl Scavenger Product tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Reaction->Product

Caption: Synthetic workflow for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis and purification.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2172.22Commercial Source>95%
2-Chloropyrimidine1722-12-9114.54Commercial Source>98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Commercial Source>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Commercial Source>99.8%
Ethyl acetate (EtOAc)141-78-688.11Commercial SourceACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-house-
Brine (Saturated aqueous NaCl)7647-14-558.44Prepared in-house-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Commercial Source-
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification & Characterization A Charge flask with tert-butyl 3-aminoazetidine-1-carboxylate, 2-chloropyrimidine, and DMF B Add DIPEA A->B C Heat the reaction mixture at 80-90 °C B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and dilute with EtOAc D->E F Wash with saturated NaHCO₃ and brine E->F G Dry organic layer over MgSO₄ F->G H Concentrate under reduced pressure G->H I Purify by flash column chromatography H->I J Characterize by ¹H NMR and MS I->J

Caption: Detailed experimental workflow for the synthesis and purification.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration of ~0.5 M is recommended).

    • To the stirred solution, add 2-chloropyrimidine (1.1 eq).

    • Finally, add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon).

    • Maintain stirring at this temperature and monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and excess DMF.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc in hexanes) is typically effective for eluting the desired product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate as a solid.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.28 (d, J = 4.8 Hz, 2H), 6.55 (br s, 1H), 6.48 (t, J = 4.8 Hz, 1H), 4.70-4.60 (m, 1H), 4.35 (t, J = 8.8 Hz, 2H), 3.95 (dd, J = 8.8, 5.2 Hz, 2H), 1.45 (s, 9H).

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₈N₄O₂ [M+H]⁺: 251.15; found: 251.15.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (up to 100 °C) or the addition of a catalytic amount of a palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ and Xantphos) can facilitate a Buchwald-Hartwig amination pathway, which may be more efficient for less reactive substrates.[1][2]

  • Purification Challenges: The product may co-elute with residual DMF during chromatography. Thorough washing with water or brine during the workup is crucial to minimize DMF in the crude product.

  • Alternative Bases: While DIPEA is effective, other non-nucleophilic bases such as triethylamine (TEA) or potassium carbonate (K₂CO₃) can also be used. The choice of base may require some optimization depending on the specific reaction scale and conditions.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. The described SNAr reaction is a robust and scalable method, offering a straightforward entry into a versatile chemical scaffold for drug discovery and development. By following this detailed procedure, researchers can confidently produce this valuable building block in high purity and yield.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Arkivoc. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Drug Discovery

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate has emerged as a pivotal structural motif and a high-value intermediate in medicinal chemistry. Its significance lies in the unique combination of a strained azetidine ring, a key pharmacophore in modern drug design, and a pyrimidine moiety, a classic "hinge-binding" element for kinase inhibitors. The azetidine scaffold offers a three-dimensional vector for exiting the ATP-binding pocket of kinases, enabling chemists to achieve superior selectivity and potency while maintaining desirable physicochemical properties.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable, yet readily cleavable, handle. This allows for late-stage diversification, a critical strategy in modern drug discovery for rapidly generating structure-activity relationships (SAR). This document provides an in-depth guide to the practical application of this intermediate, focusing on its deprotection and subsequent derivatization, which are the cornerstone reactions for its use in synthesizing advanced therapeutic candidates, particularly Janus kinase (JAK) inhibitors.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is crucial for successful and reproducible experimentation.

PropertyValue
Chemical Formula C₁₂H₁₈N₄O₂
Molecular Weight 250.30 g/mol
CAS Number 1020153-27-0
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to strong acids.

Core Synthetic Workflow: From Intermediate to API Precursor

The primary utility of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is as a precursor to a secondary amine, which then serves as a nucleophile for coupling with various electrophilic partners. The overall synthetic strategy is a robust two-step process: Boc deprotection followed by N-functionalization.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Reactions cluster_2 Phase 3: Final Product Assembly A Starting Materials (e.g., 1-Boc-3-azetidinone) B tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate A->B Synthesis C Step 1: Boc Deprotection B->C D 3-(Pyrimidin-2-ylamino)azetidine (Free Amine / Salt) C->D E Step 2: N-Functionalization (e.g., Alkylation, Acylation) D->E F Advanced Intermediate / API E->F

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Design for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The compound tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate presents a compelling scaffold for investigation in drug discovery. Its core structure, featuring a pyrimidine ring linked to an azetidine moiety, is characteristic of many small molecules designed to target the ATP-binding pocket of protein kinases. The pyrimidine group, in particular, is a well-established "hinge-binding" motif, crucial for anchoring inhibitors to the kinase catalytic site. This structural alert strongly suggests that the compound's primary mechanism of action may involve kinase inhibition.

This document provides a comprehensive, multi-tiered framework for the in vitro characterization of this compound. The proposed assay cascade is designed to logically progress from broad, high-throughput biochemical screening to more specific cell-based assays and early safety profiling. This approach ensures that resources are directed efficiently, generating a robust data package to inform decisions on the compound's therapeutic potential. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

Section 1: The Drug Discovery Assay Cascade

A logical progression of experiments is critical to building a comprehensive profile of a test compound. We propose a three-tiered cascade that moves from initial target identification to cellular activity and early safety assessment. This structure allows for go/no-go decisions at each stage, optimizing resource allocation.

Assay_Cascade Primary Tier 1: Primary Screening Biochemical Assays Decision1 Hit Identification & IC50 Determination Primary->Decision1 Broad Kinase Panel Secondary Tier 2: Secondary Screening Cell-Based Assays Decision2 Cellular Potency & Target Engagement Secondary->Decision2 Phospho-Substrate Assay Cytotoxicity Assay Tertiary Tier 3: Early Safety & ADME Profiling In Vitro Toxicology & Pharmacokinetics Decision3 Candidate Profiling & Risk Assessment Tertiary->Decision3 Metabolic Stability Permeability (Caco-2) hERG Inhibition Decision1->Secondary Confirmed Hit(s) Decision2->Tertiary Cell-Active Compound GoNoGo Lead Candidate Selection Decision3->GoNoGo

Caption: A logical workflow for characterizing a novel putative kinase inhibitor.

Section 2: Tier 1 - Primary Biochemical Screening

Rationale: The initial step is to determine if the compound interacts with its putative target class (protein kinases) in a clean, cell-free system. A biochemical assay isolates the kinase and substrate from other cellular components, providing a direct measure of target engagement and eliminating confounding factors like cell permeability or off-target cytotoxic effects.[1]

Assay Principle: Universal Kinase Activity Detection

We will employ a universal kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the production of ADP, a common product of all kinase-catalyzed phosphorylation reactions.[2] This luminescent assay is highly sensitive, amenable to high-throughput screening, and can be used for virtually any kinase, making it ideal for screening against a broad panel to identify primary targets. The amount of light produced is directly proportional to the amount of ADP generated, and therefore to kinase activity. Inhibition is observed as a decrease in luminescence.[2]

Protocol: Broad-Spectrum Kinase Panel Screening

This protocol describes screening the test compound at a single high concentration (e.g., 10 µM) against a panel of representative kinases, followed by dose-response determination for any identified "hits".

Materials:

  • Recombinant human kinases (e.g., a panel covering different families like TKs, CMGCs).

  • Corresponding kinase-specific substrates.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP at the Kₘ concentration for each specific kinase.

  • Test Compound: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, dissolved in 100% DMSO.

  • Positive Control Inhibitor (e.g., Staurosporine).

  • White, opaque 384-well assay plates (low-volume).

  • Multichannel pipettes and/or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each concentration to the assay plate wells. Also include wells with DMSO only (0% inhibition control) and a positive control inhibitor (100% inhibition control).

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a master mix of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.[3]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Validation
  • Percent Inhibition Calculation:

    Where RLU is the Relative Light Units.

  • IC₅₀ Determination: For kinases showing >50% inhibition in the initial screen, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Validation: The quality of the assay should be confirmed by calculating the Z'-factor.

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

ParameterAcceptance CriterionRationale
Z'-Factor > 0.5Ensures the assay window is large enough to confidently distinguish hits from noise.
DMSO Tolerance < 1% final concentrationHigh concentrations of DMSO can inhibit kinase activity and interfere with the assay.
Signal Stability Stable for > 1 hourProvides a flexible window for plate reading, especially in large screens.

Section 3: Tier 2 - Secondary Cell-Based Screening

Rationale: A compound that is active in a biochemical assay must also be able to cross the cell membrane and engage its target in the complex intracellular environment. Cell-based assays are essential to confirm on-target activity and provide a more biologically relevant measure of potency.[4]

Assay Principle: Target Phosphorylation Inhibition

This assay directly measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[4] This provides direct evidence of target engagement. A decrease in the phosphorylated substrate, normalized to the total amount of that substrate, indicates effective inhibition by the compound.

Signaling_Pathway cluster_0 Inhibitor tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate Kinase Target Kinase Inhibitor->Kinase ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein pSubstrate Phosphorylated Substrate Substrate->pSubstrate  Phosphorylation Kinase Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: Mechanism of action for a kinase inhibitor in a cellular signaling pathway.

Protocol: In-Cell ELISA for Substrate Phosphorylation

Materials:

  • Cell line expressing the target kinase and substrate (e.g., A549, HeLa, or an engineered line).

  • Cell culture medium, FBS, and supplements.

  • 96-well clear-bottom cell culture plates.

  • Test compound and control inhibitors.

  • Fixation Solution (e.g., 4% Formaldehyde in PBS).

  • Quenching Solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100).

  • Blocking Buffer (e.g., 5% BSA in TBS-T).

  • Primary Antibodies: Rabbit anti-phospho-substrate and Mouse anti-total-substrate.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.

  • HRP substrate (e.g., TMB) and AP substrate (e.g., pNPP).

  • Stop Solution (e.g., 0.5 M H₂SO₄).

  • Plate reader capable of measuring absorbance at two wavelengths.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization: Aspirate the medium and wash wells with PBS. Add 100 µL of Fixation Solution and incubate for 20 minutes. Wash again, then add 100 µL of Quenching Solution and incubate for 20 minutes to permeabilize the cells and quench endogenous peroxidases.

  • Blocking: Wash the wells with TBS-T. Add 150 µL of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Wash the wells. Add 50 µL of the primary antibody cocktail (both phospho- and total-substrate antibodies diluted in Blocking Buffer) and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells. Add 100 µL of the secondary antibody cocktail (both HRP- and AP-conjugated antibodies diluted in Blocking Buffer) and incubate for 2 hours at room temperature.

  • Signal Development: Wash the wells extensively. Add the HRP substrate and incubate until a blue color develops. Add Stop Solution and read the absorbance at 450 nm (for phospho-signal). Wash again and add the AP substrate. Incubate until a yellow color develops and read absorbance at 405 nm (for total-signal).

  • Data Analysis: Normalize the phospho-substrate signal (OD 450nm) to the total-substrate signal (OD 405nm) for each well. Plot the normalized signal against compound concentration to determine the cellular IC₅₀.

Section 4: Tier 3 - Early ADME & Safety Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with key safety flags, is crucial. A potent compound is of little value if it is metabolically unstable, cannot permeate the gut wall, or carries a high risk of cardiotoxicity.[6]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay assesses the rate at which the compound is metabolized by the major drug-metabolizing enzymes, primarily Cytochrome P450s, found in liver microsomes.[7] The disappearance of the parent compound over time is monitored by LC-MS/MS.[8]

Procedure:

  • Incubate the test compound (e.g., at 1 µM) with pooled HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiate the reaction by adding an NADPH-regenerating system.

  • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ControlPurpose
-NADPH To assess non-NADPH dependent metabolism (e.g., UGTs, esterases).
Testosterone A high-clearance positive control to ensure the HLM and cofactor system are active.
Procainamide A low-clearance negative control to define the baseline of the system.
Protocol: Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[9][10] This assay predicts intestinal permeability and identifies whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

Procedure:

  • Seed Caco-2 cells onto semi-permeable filter inserts in a transwell plate and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • A to B Transport: Add the test compound to the apical (A) chamber and collect samples from the basolateral (B) chamber over time (e.g., up to 2 hours).

  • B to A Transport: In a separate set of wells, add the compound to the basolateral (B) chamber and collect samples from the apical (A) chamber.

  • Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions.

    • Pₐₚₚ (A→B) and Pₐₚₚ (B→A)

  • Calculate the Efflux Ratio (ER) = Pₐₚₚ (B→A) / Pₐₚₚ (A→B) .

ParameterInterpretation
Pₐₚₚ (A→B) > 10 x 10⁻⁶ cm/s High predicted human absorption.
Pₐₚₚ (A→B) < 2 x 10⁻⁶ cm/s Low predicted human absorption.
Efflux Ratio > 2 Suggests the compound is a substrate for active efflux transporters.[11]
Protocol: hERG Inhibition Assay

Principle: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[12] Assessing hERG inhibition is a critical regulatory safety requirement. Automated patch clamp electrophysiology is the industry standard for this measurement.[13]

Procedure:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Establish a stable whole-cell recording from a single cell.

  • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.[13]

  • Perfuse the cell with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG tail current at each concentration and calculate the IC₅₀.

Section 5: Data Summary and Interpretation

The ultimate goal is to generate a multiparameter dataset that provides a holistic view of the compound's potential. The data should be consolidated into a summary table to facilitate direct comparison and informed decision-making.

AssayParameterResultInterpretation
Biochemical Screen Target Kinase IC₅₀e.g., 50 nMHigh potency against the isolated enzyme.
Cellular Assay Target Phosphorylation IC₅₀e.g., 250 nMGood cell permeability and on-target activity.
Cytotoxicity Assay CC₅₀ (in parent cell line)e.g., > 25 µMGood selectivity window (>100-fold vs. cellular IC₅₀).
Metabolic Stability In vitro t₁/₂ (HLM)e.g., 45 minModerately stable; acceptable for initial studies.
Caco-2 Permeability Pₐₚₚ (A→B) / Efflux Ratioe.g., 8x10⁻⁶ cm/s / 1.5Moderate permeability, not a significant efflux substrate.
hERG Safety hERG IC₅₀e.g., > 30 µMLow risk of hERG-mediated cardiotoxicity.

A promising candidate would exhibit high biochemical and cellular potency, a significant window between its on-target activity and general cytotoxicity, acceptable metabolic stability and permeability, and a low risk of hERG liability. This comprehensive in vitro profile provides a strong foundation for advancing a compound toward further preclinical development.

References

  • MySkinRecipes. Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate.
  • Vulcanchem. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate.
  • ResearchGate. (PDF) In vitro kinase assay v1.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • BMG LABTECH. Kinase assays. Available at: [Link]

  • protocols.io. In vitro kinase assay. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • MDPI. Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Available at: [Link]

  • NIH. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Available at: [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • NIH. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • NIH. In vitro NLK Kinase Assay. Available at: [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

  • NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available at: [Link]

Sources

Application Note: A Practical Guide to the In Vivo Evaluation of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and sp³-rich character can impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and potent receptor binding affinity.[1] Several FDA-approved drugs, including baricitinib and azelnidipine, feature the azetidine motif, highlighting its therapeutic significance.[1] This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing robust in vivo studies for novel azetidine-containing compounds. We will delve into strategic planning, formulation, detailed experimental protocols for pharmacokinetics (PK), efficacy, and tolerability, as well as bioanalytical and data interpretation methodologies.

Section 1: Pre-Study Considerations & Strategic Planning

A successful in vivo study begins with meticulous planning. The unique properties of azetidine compounds necessitate a tailored approach to preclinical evaluation.

Physicochemical Characterization of the Test Compound

Before initiating any animal studies, it is critical to thoroughly characterize the azetidine compound. This includes:

  • Purity: Verified by methods like HPLC and NMR to be >95%. Impurities can confound results and introduce unintended toxicity.

  • Solubility: Aqueous solubility is a key determinant of oral bioavailability.[2] Solubility should be assessed in relevant physiological pH ranges (e.g., pH 1.2 for stomach, pH 6.8 for intestine) and in potential formulation vehicles.

  • Stability: The chemical stability of the compound in the chosen formulation vehicle and under physiological conditions should be confirmed to ensure the administered dose remains consistent throughout the study.

Defining Clear Study Objectives

The experimental design is dictated by the primary research question. Key objectives often include:

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy Assessment: To determine if the compound elicits the desired therapeutic effect in a relevant disease model.

  • Tolerability/Safety Evaluation: To identify the maximum tolerated dose (MTD) and characterize any potential toxicities.[3]

Selection of an Appropriate Animal Model

The choice of animal model is paramount for the clinical relevance of the study.

  • Species Selection: Regulatory agencies often require preclinical toxicology studies in both a rodent (e.g., mouse, rat) and a non-rodent species.[4] The chosen species should exhibit pharmacological responsiveness to the test compound.

  • Disease Model: For efficacy studies, the animal model should recapitulate key aspects of the human disease pathology. For instance, an A549 xenograft model in mice might be used to evaluate an anti-cancer azetidine analogue.[5]

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare, such as those from the Institutional Animal Care and Use Committee (IACUC).[6] Furthermore, studies intended for regulatory submission must adhere to Good Laboratory Practices (GLP) as defined by agencies like the FDA (21 CFR Part 58).[7]

Section 2: Formulation and Dosing Regimen Design

The formulation and route of administration are critical variables that directly influence a compound's pharmacokinetic profile and, consequently, its pharmacodynamic effect.[8]

Vehicle Selection and Formulation Development

The primary goal of formulation is to deliver the compound in a safe and bioavailable manner. The choice of vehicle depends heavily on the compound's solubility and the intended route of administration.[9]

Table 1: Common Vehicles for Preclinical Oral Studies

Vehicle Type Composition Example Properties & Best Use Cases
Aqueous Solutions 0.9% Saline, Phosphate-Buffered Saline (PBS) Ideal for highly soluble, stable compounds. Simplest and least likely to cause vehicle-related toxicity.
Aqueous Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water For poorly water-soluble compounds. Requires careful homogenization to ensure dose uniformity.[10]
Co-solvent Systems 10% DMSO, 40% PEG400, 50% Water Used to solubilize hydrophobic compounds. Potential for toxicity and drug precipitation upon injection.
Lipid-Based Formulations Corn oil, Sesame oil Suitable for highly lipophilic compounds, often used for subcutaneous or oral administration.

| Cyclodextrin Solutions | 10-30% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes to enhance the solubility of poorly soluble drugs.[10] |

Dose Selection Strategy

Dose selection for initial in vivo studies is often informed by:

  • In Vitro Potency: The concentration at which the compound shows efficacy in cell-based assays (e.g., IC₅₀ or EC₅₀) serves as a starting point.

  • Allometric Scaling: Extrapolating doses from studies in smaller species (e.g., mice) to larger species based on body surface area.

  • Literature Precedent: Reviewing published studies on structurally similar compounds.

Route of Administration

The chosen route should align with the intended clinical application and the study's objectives.[11]

Table 2: Comparison of Common Administration Routes in Rodents

Route Abbreviation Common Max Volume (Mouse/Rat) Advantages Disadvantages
Oral Gavage PO 10 mL/kg / 10 mL/kg Clinically relevant for oral drugs, convenient.[6] Subject to first-pass metabolism, variable absorption.
Intravenous IV 5 mL/kg / 5 mL/kg 100% bioavailability, rapid onset. Can be technically challenging, risk of embolism.
Intraperitoneal IP 10 mL/kg / 10 mL/kg Larger volume than IV, easier to perform. Potential for injection into organs, not clinically relevant.

| Subcutaneous | SC | 5 mL/kg / 5 mL/kg | Slower absorption, prolonged exposure. | Can cause local irritation, variable absorption. |

Section 3: Core In Vivo Protocols

These protocols provide a standardized framework. Specific parameters such as animal strain, age, dose levels, and sampling times must be optimized for each specific compound and study objective.

Diagram 1: General Workflow for In Vivo Compound Evaluation

This diagram outlines the logical progression from initial planning to final data integration for a typical preclinical in vivo study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Interpretation Plan Study Design & Objective Definition Formulate Compound Formulation & Stability Testing Plan->Formulate Ethics IACUC Protocol Approval Formulate->Ethics Acclimate Animal Acclimation Ethics->Acclimate Proceed to Study Dose Dosing & Administration Acclimate->Dose Monitor Clinical Observation & Data Collection Dose->Monitor Sample Biological Sample Collection (Blood/Tissue) Monitor->Sample Bioanalysis LC-MS/MS Bioanalysis Sample->Bioanalysis Analyze Samples PD_Analysis PD/Efficacy Endpoint Analysis Sample->PD_Analysis PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis Report Data Integration & Reporting PK_Analysis->Report PD_Analysis->Report PKPD Dose Dosing Regimen (Dose, Route, Frequency) PK Pharmacokinetics (PK) (Concentration vs. Time) ADME Dose->PK Administration PD Pharmacodynamics (PD) (Effect vs. Time) Target Engagement PK->PD Exposure-Response Relationship Response Clinical Response (Efficacy & Toxicity) PD->Response Therapeutic Outcome

Sources

Advanced Purification Strategies for Substituted Azetidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract: The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules. However, the inherent ring strain and diverse functionalities of substituted azetidines present unique and often complex purification challenges. This guide provides a comprehensive overview of robust purification techniques, moving beyond generic protocols to address the specific chemical nature of azetidine derivatives. We present detailed methodologies, troubleshooting insights, and the underlying chemical principles to empower researchers in medicinal chemistry and process development to achieve optimal purity and yield.

| The Azetidine Purification Challenge: A Balancing Act

Substituted azetidines, while synthetically valuable, are often sensitive molecules. The primary challenges in their purification stem from two core properties:

  • Ring Strain: The four-membered ring is susceptible to cleavage under harsh conditions, particularly strongly acidic or basic environments, which can lead to unwanted byproducts and yield loss.

  • Polarity and Functionality: Azetidine derivatives are frequently functionalized with a wide range of substituents, from nonpolar protecting groups (e.g., Boc, Cbz) to highly polar groups (e.g., hydroxyls, carboxylic acids, amines). This variability necessitates a flexible and tailored approach to purification, as a method suitable for one derivative may be entirely ineffective for another.

This guide is structured to provide a decision-making framework for selecting the most appropriate purification strategy based on the specific properties of the target azetidine.

Purification_Decision_Tree start Crude Azetidine Product check_properties Assess Properties: - Polarity - Crystallinity - Impurity Profile - Stability (pH) start->check_properties is_solid Is the product a solid? check_properties->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes chrom Chromatography Required is_solid->chrom No (Oil/Amorphous) cryst Crystallization / Recrystallization is_crystalline->cryst Yes is_crystalline->chrom No (Amorphous) final_product Pure Azetidine Derivative (Verify by NMR, LC-MS, etc.) cryst->final_product check_polarity Assess Polarity & Impurities chrom->check_polarity np_chrom Normal-Phase Chromatography (Silica/Alumina) check_polarity->np_chrom Non-polar to Mid-polar rp_chrom Reverse-Phase Chromatography (C18) check_polarity->rp_chrom Polar / Water-soluble ix_chrom Ion-Exchange Chromatography (Acidic/Basic Derivatives) check_polarity->ix_chrom Ionic np_chrom->final_product rp_chrom->final_product ix_chrom->final_product

Figure 1: Decision workflow for selecting an appropriate purification strategy for substituted azetidine derivatives.

| Liquid-Liquid Extraction: The First Line of Defense

Before proceeding to more demanding techniques, a well-designed liquid-liquid extraction (LLE) can significantly simplify the purification process by removing a substantial portion of impurities.

| Principle of Operation

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The key to successful LLE for azetidines is the careful control of the aqueous phase pH to manipulate the ionization state of the azetidine nitrogen and any acidic or basic functional groups.

| Protocol: pH-Switched Extraction for an Amino-Azetidine

This protocol is designed for an azetidine derivative containing a basic nitrogen (the azetidine ring itself or an additional amine) and non-ionizable impurities.

Materials:

  • Crude reaction mixture containing the azetidine derivative.

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH).

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 10 volumes of EtOAc).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl. The basic azetidine will be protonated, becoming a water-soluble salt and partitioning into the aqueous layer. Most neutral organic impurities will remain in the organic layer.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Drain and collect the aqueous layer. Discard the organic layer (which contains neutral impurities).

  • Basification (Deprotonation):

    • Return the acidic aqueous layer to the separatory funnel.

    • Slowly add 1 M NaOH dropwise while stirring or swirling until the pH is >10. This deprotonates the azetidinium salt, regenerating the neutral, organic-soluble amine.

    • Confirm the pH with pH paper.

  • Re-extraction:

    • Add a fresh portion of organic solvent (e.g., EtOAc) to the basic aqueous layer.

    • Shake vigorously to extract the neutral azetidine back into the organic phase.

    • Drain the aqueous layer. Collect the organic layer.

    • Repeat the re-extraction with fresh organic solvent two more times to maximize recovery.

  • Final Washes & Drying:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with saturated NaHCO₃ solution (to remove residual acid) and then brine (to break emulsions and initiate drying).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the purified azetidine.

Causality Note: The success of this technique hinges on the pKa of the azetidine nitrogen. This pH-switching exploits the change in solubility upon protonation/deprotonation, a fundamental principle often used to separate amines and acids from neutral compounds.

| Flash Column Chromatography: The Workhorse Technique

When extraction is insufficient, flash column chromatography is the most common method for purifying substituted azetidines. The choice of stationary phase is critical.

| Stationary Phase Selection
Stationary PhaseRecommended ForMechanism & Key Considerations
Silica Gel (SiO₂) Neutral, non-polar to moderately polar azetidines (e.g., N-Boc, N-Cbz protected).Mechanism: Adsorption based on polarity. Caution: Silica gel is acidic and can cause degradation or irreversible binding of highly basic azetidines. Adding a modifier like 1-2% triethylamine (Et₃N) or ammonia to the mobile phase can mitigate this.
Alumina (Al₂O₃) Basic azetidines, acid-sensitive compounds. Available in neutral, basic, or acidic forms.Mechanism: Adsorption with different surface chemistry. Basic alumina is particularly effective for purifying free-base amines without the need for mobile phase modifiers.
Reverse-Phase (C18) Highly polar, water-soluble azetidines (e.g., those with free -OH, -COOH groups).Mechanism: Partitioning based on hydrophobicity. Eluents are typically polar (e.g., water/acetonitrile or water/methanol), often with additives like formic acid or TFA to improve peak shape.
| Protocol: Normal-Phase Chromatography of a Basic Azetidine on Silica Gel

Objective: Purify a basic azetidine derivative that shows streaking or poor recovery on standard silica gel.

Procedure:

  • Solvent System Selection:

    • Using a TLC plate, spot the crude material.

    • Develop the plate in a candidate eluent system (e.g., 95:5 DCM:MeOH). Observe for streaking.

    • Prepare a second eluent system containing 1% Et₃N (e.g., 94:5:1 DCM:MeOH:Et₃N).

    • Develop a new TLC plate. The addition of Et₃N should result in a well-defined spot with a higher Rf value, as the triethylamine competitively binds to the acidic sites on the silica. Aim for an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Prepare the mobile phase, including the 1% Et₃N modifier.

    • Pack a flash column with silica gel using the prepared mobile phase. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Concentrate this slurry in vacuo until a free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent (and the volatile Et₃N) in vacuo to yield the purified product.

    • Self-Validation: Obtain an NMR spectrum and an LC-MS trace to confirm purity and identity.

| Crystallization: The Path to High Purity

For solid azetidine derivatives, crystallization can be a powerful and scalable method to achieve exceptional levels of purity, often removing trace impurities that are difficult to separate by chromatography.

| Protocol: Vapour Diffusion for High-Purity Crystals

This technique is ideal for obtaining high-quality, single crystals for analysis (like X-ray crystallography) or for purifying small amounts of material.

Procedure:

  • Solvent Selection:

    • Find a "good" solvent in which your azetidine derivative is highly soluble.

    • Find a "poor" solvent (the precipitant or anti-solvent) in which your compound is poorly soluble, but that is miscible with the good solvent.

  • Setup:

    • Dissolve the azetidine compound in a minimal amount of the "good" solvent in a small, open vial (e.g., a 2 mL glass vial).

    • Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

    • Add a few milliliters of the "poor" solvent to the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly.

  • Crystal Growth:

    • Allow the sealed system to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial.

    • This gradually decreases the solubility of the azetidine derivative, promoting slow and controlled crystal growth.

    • The process can take anywhere from a few hours to several days.

  • Isolation:

    • Once a sufficient crop of crystals has formed, carefully open the jar.

    • Isolate the crystals by decanting the mother liquor or by filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent and dry them under vacuum.

Large-Scale Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: A Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine-Pyrimidine Scaffold in Modern Drug Discovery

The convergence of strained ring systems with heteroaromatic moieties has yielded a plethora of pharmacologically active agents. Among these, the azetidine-pyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry. The rigid, three-dimensional nature of the azetidine ring, a four-membered nitrogen-containing heterocycle, offers distinct advantages in drug design, including improved metabolic stability, enhanced solubility, and precise vectoral orientation of substituents for optimal target engagement. When coupled with the pyrimidine core, a fundamental component of nucleobases, the resulting derivatives exhibit a broad spectrum of biological activities, including potent inhibition of various kinases implicated in oncology and inflammatory diseases.

This application note provides a comprehensive, in-depth guide for the large-scale synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate , a key intermediate in the development of numerous therapeutic candidates. The protocols detailed herein are designed to be robust, scalable, and grounded in established chemical principles, providing researchers, scientists, and drug development professionals with the necessary tools for efficient and reliable production.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The primary disconnection lies at the C-N bond between the azetidine and pyrimidine rings. This bond can be formed through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Both approaches are viable at scale and the choice often depends on the cost and availability of starting materials and reagents.

For the purpose of this guide, we will focus on the Buchwald-Hartwig amination, a highly versatile and widely adopted method for the formation of C-N bonds.[1] This strategy involves the coupling of a readily available 2-halopyrimidine with the key intermediate, tert-butyl 3-aminoazetidine-1-carboxylate.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Final Coupling Step 1_Boc_3_hydroxy_azetidine tert-Butyl 3-hydroxyazetidine-1-carboxylate 1_Boc_3_oxo_azetidine tert-Butyl 3-oxoazetidine-1-carboxylate 1_Boc_3_hydroxy_azetidine->1_Boc_3_oxo_azetidine Oxidation (e.g., Swern, IBX) 1_Boc_3_amino_azetidine tert-Butyl 3-aminoazetidine-1-carboxylate 1_Boc_3_oxo_azetidine->1_Boc_3_amino_azetidine Reductive Amination Target_Molecule tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate 1_Boc_3_amino_azetidine->Target_Molecule 2_halopyrimidine 2-Halopyrimidine (X = Cl, Br) 2_halopyrimidine->Target_Molecule Buchwald-Hartwig Amination

Caption: Synthetic strategy for the target molecule.

Part I: Synthesis of the Key Intermediate: tert-Butyl 3-aminoazetidine-1-carboxylate

While tert-butyl 3-aminoazetidine-1-carboxylate is commercially available, an in-house synthesis can be advantageous for large-scale production to ensure quality control and manage costs.[2][3][4] A common and efficient route begins with the readily available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The oxidation of the secondary alcohol to a ketone is a critical step. For large-scale synthesis, several methods can be employed, each with its own advantages and considerations. A Swern oxidation or a reaction with 2-iodoxybenzoic acid (IBX) are common laboratory-scale methods.[5] However, for industrial applications, alternative, milder, and more cost-effective oxidizing agents are often preferred. A patent describes a method for preparing 1-tert-butyloxycarbonyl-3-azetidinone from the corresponding alcohol using oxalyl chloride and DMSO.[6]

Protocol: Swern Oxidation

Reagent Molar Equiv. MW Amount (for 100g scale)
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.0187.23 g/mol 100 g
Oxalyl chloride1.5126.93 g/mol 101.5 g (71.5 mL)
Dimethyl sulfoxide (DMSO)3.078.13 g/mol 125 g (113.6 mL)
Triethylamine5.0101.19 g/mol 269.8 g (371.6 mL)
Dichloromethane (DCM)--2 L

Procedure:

  • To a stirred solution of oxalyl chloride in dichloromethane (1 L) at -78 °C, slowly add a solution of DMSO in dichloromethane (200 mL).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane (800 mL) dropwise, maintaining the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at -78 °C.

  • Slowly add triethylamine to the reaction mixture, ensuring the temperature does not exceed -50 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water (500 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Reductive Amination to tert-Butyl 3-aminoazetidine-1-carboxylate

The conversion of the ketone to the primary amine is typically achieved through reductive amination. This involves the in-situ formation of an imine or enamine followed by reduction.

Protocol: Reductive Amination

Reagent Molar Equiv. MW Amount (for 100g scale)
tert-Butyl 3-oxoazetidine-1-carboxylate1.0171.21 g/mol 100 g
Ammonium acetate10.077.08 g/mol 449.9 g
Sodium cyanoborohydride1.562.84 g/mol 55.0 g
Methanol--1 L

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in methanol (1 L), add ammonium acetate.

  • Stir the mixture at room temperature until the ketone is fully dissolved.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose the excess reducing agent.

  • Basify the mixture with 6 M NaOH to a pH of ~10-12.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-aminoazetidine-1-carboxylate.

Part II: Large-Scale Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

The final step involves the coupling of the azetidine and pyrimidine moieties. The Buchwald-Hartwig amination is a powerful tool for this transformation, offering high yields and broad functional group tolerance.[1][7]

Protocol: Buchwald-Hartwig Amination
Reagent Molar Equiv. MW Amount (for 100g scale)
tert-Butyl 3-aminoazetidine-1-carboxylate1.0172.23 g/mol 100 g
2-Bromopyrimidine1.1158.99 g/mol 101.6 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01915.72 g/mol 5.3 g
Xantphos0.02578.68 g/mol 6.7 g
Cesium carbonate (Cs₂CO₃)2.0325.82 g/mol 378.2 g
1,4-Dioxane--1.5 L

Procedure:

  • To a dry, inerted reaction vessel, add 2-bromopyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, degassed 1,4-dioxane to the vessel.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of tert-butyl 3-aminoazetidine-1-carboxylate in 1,4-dioxane (500 mL).

  • Heat the reaction mixture to 100 °C and maintain for 8-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.

Workflow Visualization

Experimental_Workflow cluster_prep Intermediate Synthesis cluster_coupling Final Coupling Start_Mat tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxidation Oxidation Start_Mat->Oxidation Red_Am Reductive Amination Oxidation->Red_Am Intermediate tert-Butyl 3-aminoazetidine-1-carboxylate Red_Am->Intermediate Coupling Buchwald-Hartwig Amination Intermediate->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Final Product Purification->Final_Product 2_Bromo 2-Bromopyrimidine 2_Bromo->Coupling

Caption: Experimental workflow for the synthesis.

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and scalable method for the production of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. The protocols are based on well-established chemical transformations and are amenable to large-scale manufacturing with appropriate process optimization and safety considerations. The strategic use of the Buchwald-Hartwig amination ensures high efficiency in the key bond-forming step. Further optimization of reaction conditions, such as catalyst loading, solvent selection, and work-up procedures, can lead to even more cost-effective and environmentally friendly processes, facilitating the advancement of novel therapeutics based on this important scaffold.

References

  • Vertex AI Search. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Beilstein Journals. (2020). Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate. Retrieved January 26, 2026, from [Link]

  • Sci-Hub. (1990). Synthesis of Pyrimidines Bearing Sterically Demanding Substituents from Azetes and Nitriles. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Journal of Pharmaceutical Research and Reports. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Reactions of Monohaloflavones | Request PDF. Retrieved January 26, 2026, from [Link]

  • Chemspace. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for Fragment-Based Screening of Pyrimidinylamino Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrimidinylamino Azetidine Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds.[1][2] This approach hinges on the identification of low molecular weight fragments that bind to a biological target with high ligand efficiency.[3] These initial, weakly binding hits then serve as starting points for elaboration into more potent, drug-like molecules.[4] The choice of fragments for a screening library is therefore of paramount importance to the success of an FBDD campaign.

This document provides a detailed guide to the use of a particularly promising class of fragments: pyrimidinylamino azetidines. This scaffold combines three key structural features that make it highly attractive for FBDD, particularly against challenging targets such as protein kinases.

  • The Pyrimidine Core: The pyrimidine ring is a well-established "privileged" scaffold in medicinal chemistry, particularly for kinase inhibitors. It can act as a bioisostere of the adenine ring of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[5]

  • The Amino Linker: A simple amino group provides a key hydrogen bond donor and acceptor, facilitating strong interactions with the target protein. It also serves as a chemically tractable linkage point for the other components of the fragment.

  • The Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of properties.[6] They introduce a three-dimensional (3D) character to the fragment, providing vectors for chemical elaboration that can explore regions of the binding pocket inaccessible to flat, aromatic fragments.[7] The inherent ring strain of the azetidine ring can also contribute to favorable binding energies.[6] Furthermore, the incorporation of an sp³-rich azetidine core can improve the physicochemical properties of the resulting lead compounds, such as solubility and metabolic stability.

By combining these three components, pyrimidinylamino azetidine fragments represent a versatile and potent starting point for the discovery of novel therapeutics. This guide will provide detailed protocols for the design, synthesis, and screening of a pyrimidinylamino azetidine fragment library.

Designing and Synthesizing a Pyrimidinylamino Azetidine Fragment Library

A successful FBDD campaign begins with a high-quality and diverse fragment library. The following is a representative, albeit not exhaustive, synthetic scheme for the generation of a pyrimidinylamino azetidine fragment library. The goal is to create a collection of fragments that adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3) while providing diverse exit vectors for subsequent chemical elaboration.[8]

Synthetic Protocol: A Representative Scheme

A modular synthetic approach is often the most efficient for generating a diverse fragment library.[9] The following is a generalized, multi-step synthesis:

  • Step 1: Synthesis of the Azetidine Core. A variety of methods exist for the synthesis of substituted azetidines. For the purpose of library generation, a method that allows for the introduction of diverse substituents is ideal. One such approach is the [2+2] cycloaddition of an imine with an alkene.[7]

  • Step 2: Functionalization of the Azetidine. The azetidine core can be further functionalized to introduce different chemical groups and to provide a handle for attachment to the pyrimidine ring.

  • Step 3: Coupling of the Azetidine and Pyrimidine Moieties. A nucleophilic aromatic substitution reaction is a common method for coupling the functionalized azetidine with a suitably activated pyrimidine, such as a 2-chloropyrimidine.

  • Step 4: Diversification. The resulting pyrimidinylamino azetidine core can be further diversified by reacting the remaining functional groups on the azetidine or pyrimidine rings.

Diagram of a Representative Synthetic Pathway

G cluster_synthesis Representative Synthetic Scheme start Substituted Imine + Alkene step1 [2+2] Cycloaddition start->step1 azetidine Functionalized Azetidine Core step1->azetidine step2 Nucleophilic Aromatic Substitution azetidine->step2 pyrimidine Activated Pyrimidine pyrimidine->step2 core Pyrimidinylamino Azetidine Core step2->core step3 Diversification Reactions core->step3 library Diverse Fragment Library step3->library

Caption: A generalized synthetic workflow for a pyrimidinylamino azetidine fragment library.

Biophysical Screening of Pyrimidinylamino Azetidine Fragments

Due to the relatively weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[2][10] A tiered screening approach, employing multiple orthogonal techniques, is recommended to confidently identify true hits and eliminate false positives.[3]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary fragment screening due to its high throughput, low protein consumption, and ability to provide kinetic data.[6]

Protocol for SPR Screening:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density (typically 2000-4000 RU) to minimize mass transport effects.

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a stock solution of each pyrimidinylamino azetidine fragment in 100% DMSO (typically 10-100 mM).

    • Dilute the fragments into the running buffer to the desired screening concentration (e.g., 100-500 µM). The final DMSO concentration should be kept low and constant across all samples (e.g., <1%).

  • Screening:

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A positive response indicates binding.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data to correct for drift.

    • Identify hits as fragments that produce a response significantly above the noise level.

Secondary Screening and Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a robust method for validating hits from primary screens.[1] It provides information on binding stoichiometry and can help to identify the binding site on the protein.[3] Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful.

Protocol for ¹H-¹⁵N HSQC NMR Screening:

  • Protein Preparation:

    • Express and purify the target protein with ¹⁵N-isotopic labeling.

    • Prepare a stock solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment Preparation:

    • Prepare stock solutions of the hit fragments from the SPR screen in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Prepare samples containing the ¹⁵N-labeled protein and each hit fragment at a defined molar ratio (e.g., 1:10 protein:fragment).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference spectrum with each of the protein-fragment spectra.

    • Look for chemical shift perturbations (CSPs) in the amide proton and nitrogen signals. Significant CSPs confirm binding.

    • The residues exhibiting the largest CSPs are likely to be at or near the binding site.

Structural Characterization: X-ray Crystallography

The gold standard for understanding how a fragment binds to its target is X-ray crystallography.[11] This technique provides a high-resolution 3D structure of the protein-fragment complex, which is invaluable for structure-based drug design.[12]

Protocol for X-ray Crystallography:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This is often the most challenging step in the process.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

    • Refine the structure and analyze the electron density maps to confirm the binding pose of the fragment.

G

Sources

Application Note & Protocols: N-arylation of tert-butyl 3-aminoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital motifs in modern drug discovery.[1][2] Their unique structural properties—notably high ring strain and a pronounced three-dimensional, sp³-rich character—confer significant advantages in medicinal chemistry.[2] Incorporating an azetidine scaffold can enhance a molecule's metabolic stability, aqueous solubility, and binding affinity, making it a highly sought-after component in the design of novel therapeutics.[2]

The N-arylation of tert-butyl 3-aminoazetidine-1-carboxylate is a cornerstone transformation, providing a versatile entry point to a vast chemical space of N-aryl-3-aminoazetidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, from central nervous system modulators to antibacterial and anticancer agents.[2][3][4] This guide provides a detailed overview of the primary catalytic methods for this transformation, focusing on the widely adopted Buchwald-Hartwig amination, and delivers robust, field-proven protocols for its successful execution.

Mechanistic Foundations: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds between aryl halides and amines.[5][6] Its broad substrate scope, functional group tolerance, and typically high yields have made it an indispensable tool for synthetic chemists. The reaction proceeds through a well-understood catalytic cycle, which is crucial for rational optimization and troubleshooting.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halide bond to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (tert-butyl 3-aminoazetidine-1-carboxylate) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and the N-arylated product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[7][8]

Key Reaction Parameters & Causality

Successful N-arylation is contingent on the careful selection of several key components:

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common choices. While Pd(II) sources are often used, they must first be reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: This is arguably the most critical variable. For sterically accessible yet nucleophilic amines like 3-aminoazetidine derivatives, bulky, electron-rich biaryl phosphine ligands are essential.[9][10] Ligands such as RuPhos , XPhos , or Josiphos -type ligands excel in this role. Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates the oxidative addition step.[9][11][12] Their strong electron-donating ability stabilizes the palladium center throughout the catalytic cycle and facilitates the final reductive elimination step.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a highly effective choice for this transformation. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly for more sensitive substrates, but may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents with relatively high boiling points are preferred. Toluene and 1,4-dioxane are excellent choices, as they effectively solvate the reactants and intermediates without interfering with the catalytic cycle.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L-Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation BaseH [Base-H]⁺X⁻ PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine R₂NH Base Base

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Protocols & Workflow

The following protocols are designed to be robust and reproducible. Adherence to anhydrous and anaerobic (inert atmosphere) conditions is critical for success.

General Experimental Workflow

Workflow start Start: Assemble Reagents prep Prepare Reaction Vessel: - Oven-dried glassware - Add stir bar start->prep inert Establish Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) prep->inert add_solids Add Solids under N₂/Ar: - Aryl Halide - Base (NaOtBu) - Ligand - Pd Pre-catalyst inert->add_solids add_liquids Add Liquids via Syringe: - Anhydrous Solvent (Toluene) - Amine (dissolved in Toluene) add_solids->add_liquids reaction Heat to Reaction Temp: - Stir vigorously (e.g., 100 °C) - Monitor by TLC/LC-MS add_liquids->reaction workup Aqueous Workup: - Cool to RT - Quench with water/brine - Extract with organic solvent reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General laboratory workflow for Palladium-catalyzed N-arylation.

Protocol 1: Palladium-Catalyzed N-Arylation of tert-butyl 3-aminoazetidine-1-carboxylate

This protocol describes a general procedure using RuPhos as the ligand, which is highly effective for this class of transformation.

Materials:

Reagent CAS No. M.W.
tert-Butyl 3-aminoazetidine-1-carboxylate 193269-78-2 172.23
Aryl Bromide (example: 4-Bromotoluene) 106-38-7 171.04
Pd₂(dba)₃ 51364-51-3 915.72
RuPhos 787618-22-8 476.61
Sodium tert-butoxide (NaOtBu) 865-48-5 96.10

| Anhydrous Toluene | 108-88-3 | 92.14 |

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), RuPhos (0.02 mmol, 2 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%).

  • Solvent and Substrate Addition: Add anhydrous toluene (2.0 mL). In a separate vial, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.2 mmol, 1.2 equiv) in anhydrous toluene (1.0 mL). Add the amine solution to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench by slowly adding water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-arylated product.

Data Summary: Representative Conditions

The choice of ligand and base can be adapted for different aryl halides. The following table provides a summary of typical conditions and expected outcomes.

Aryl Halide (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
4-BromotoluenePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene1006>90%
4-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane11012~85%
2-BromopyridinePd(OAc)₂ (2)Josiphos SL-J009-1 (4)K₂CO₃ (2.0)Toluene11018~75-85%
1-IodonaphthalenePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene904>95%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd not reduced to Pd(0))- Insufficiently anhydrous/anaerobic conditions- Base is not strong enough or has degraded- Use a Pd(0) source like Pd₂(dba)₃ directly.- Ensure all glassware is oven-dried and the reaction is run under a robust inert atmosphere.- Use freshly opened, high-purity NaOtBu.
Side Product Formation - Hydrodehalogenation of aryl halide- Dimerization of phosphine ligand- Lower the reaction temperature.- Screen different ligands; some are more prone to side reactions.- Ensure the correct stoichiometry of reagents.
Difficult Purification - Product co-elutes with residual ligand or byproducts.- Perform an aqueous wash (e.g., with dilute HCl) to remove basic impurities before chromatography.- Use a different solvent system for chromatography.

Alternative Methodologies: Ullmann Condensation

While palladium catalysis is dominant, the copper-catalyzed Ullmann condensation is a classic and sometimes advantageous alternative for N-arylation.[14][15] It typically requires higher reaction temperatures and is often preferred for specific heterocyclic substrates or when palladium sensitivity is a concern. Modern Ullmann protocols often use ligands like 1,10-phenanthroline to improve efficiency and lower reaction temperatures.[14] However, for substrates like tert-butyl 3-aminoazetidine-1-carboxylate, the Buchwald-Hartwig reaction generally offers milder conditions and a broader scope.[6]

Conclusion

The N-arylation of tert-butyl 3-aminoazetidine-1-carboxylate is a powerful and enabling transformation for medicinal chemistry and drug development. A thorough understanding of the Buchwald-Hartwig amination mechanism and the critical role of each reaction component—particularly the choice of a bulky, electron-rich phosphine ligand—is paramount for success. The protocols and guidelines presented here provide a robust framework for researchers to reliably synthesize diverse libraries of N-aryl azetidine derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Barreiro, G. et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

  • Perederii, D. A. et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • El-Faham, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Vass, E. et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, D. et al. (2018). Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Available at: [Link]

  • Mackenzie, A. R. et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Lee, H. et al. (2021). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ly, N. T. et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. SciSpace. Available at: [Link]

  • Scott, J. S. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available at: [Link]

  • Sasaki, M. et al. (2003). N-arylation of aziridines. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Available at: [Link]

  • Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. Available at: [Link]

  • Kumar, A. et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Singh, A. K. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • chemtubeuk. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Vantourout, J. C. et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Deprotection of Azetidine-1-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable conformational rigidity and novel physicochemical properties to therapeutic candidates.[1][2] The tert-butyloxycarbonyl (Boc) group is the most common protecting group for the azetidine nitrogen due to its stability and predictable reactivity. However, the inherent ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol) raises valid concerns about ring integrity during deprotection.[3] This guide provides a comprehensive analysis of field-proven methods for the Boc-deprotection of azetidine-1-carboxylate compounds. It moves beyond simple reagent lists to explain the causality behind methodological choices, ensuring researchers can select and execute the optimal strategy for their specific substrate, preserving the integrity of the valuable azetidine core.

The Central Challenge: Balancing Lability and Ring Stability

A common misconception is that the strain of the azetidine ring renders it exceptionally fragile to all acidic conditions. While it is true that Lewis or Brønsted acid activation can facilitate nucleophilic ring-opening, this is most often observed with N-activated systems (e.g., N-tosyl) or substrates with specific substitution patterns that favor intramolecular decomposition.[2][4]

For the typical N-Boc protected azetidine, the ring is remarkably resilient under standard deprotection conditions. The key is the mechanism of Boc cleavage itself: protonation occurs on the carbamate oxygen, leading to the elimination of a stable tert-butyl cation and gaseous CO₂, which does not necessitate an attack on the ring carbons.[5] Indeed, studies involving complex peptide macrocycles have shown that even strongly acidic conditions (e.g., 90% TFA) can be used to remove other protecting groups without degrading an embedded azetidine residue.[6]

The choice of a deprotection method should therefore be guided not by a fear of inherent instability, but by the presence of other functional groups on the molecule that may be sensitive to the chosen conditions.

Methodologies & Experimental Protocols

The Workhorse: Standard Acidic Deprotection

Acid-catalyzed cleavage is the most direct and widely used method for Boc deprotection. The two primary reagents are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).

The reaction proceeds via a three-step mechanism: (1) Protonation of the carbamate carbonyl oxygen by a strong acid, (2) Cleavage of the C-O bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate, and (3) Rapid decarboxylation of the carbamic acid to yield the free amine as its corresponding salt.[5][7]

Caption: General mechanism of acid-catalyzed Boc deprotection.

This is often the fastest and most aggressive method, suitable for robust substrates.

  • Rationale: TFA is a strong, volatile acid that readily dissolves the Boc-protected starting material and promotes rapid cleavage. DCM is a common solvent that is inert to the acidic conditions.

  • Materials:

    • N-Boc-azetidine substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M).

    • In a well-ventilated fume hood, add TFA (5–20 equiv, typically 20-50% v/v) to the stirred solution at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[8]

    • Upon completion, remove the solvent and excess TFA in vacuo. Note: Co-evaporation with toluene (2-3 times) can help remove residual TFA.[7]

    • Work-up:

      • Carefully dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

      • Slowly add saturated NaHCO₃ solution to neutralize the mixture until effervescence ceases (pH > 8).

      • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free azetidine.

This method is highly effective and often preferred for its ability to provide the product as a crystalline hydrochloride salt, simplifying purification. It is notably more selective than TFA for substrates also containing tert-butyl esters.[9][10]

  • Rationale: Commercially available 4M HCl in dioxane is a convenient, anhydrous acid source. The resulting amine hydrochloride salt is often insoluble in the reaction medium, allowing for isolation by simple filtration.

  • Materials:

    • N-Boc-azetidine substrate

    • 4M HCl in 1,4-dioxane

    • Diethyl ether (or MTBE), anhydrous

  • Procedure:

    • To the N-Boc-azetidine substrate (1.0 equiv), either neat or suspended in a minimal amount of an anhydrous solvent (like dioxane or DCM), add the 4M HCl in 1,4-dioxane solution (5–10 equiv).

    • Stir the mixture at room temperature for 30 minutes to 4 hours.[10][11] Monitor progress by TLC or LC-MS.

    • Often, a white precipitate (the azetidine hydrochloride salt) will form during the reaction.

    • Work-up:

      • Upon completion, dilute the reaction mixture with anhydrous diethyl ether or MTBE to further precipitate the product.

      • Collect the solid by vacuum filtration.

      • Wash the filter cake thoroughly with diethyl ether to remove non-polar byproducts.

      • Dry the solid under high vacuum to afford the pure azetidine hydrochloride salt. If a free base is required, the salt can be neutralized following the procedure in Protocol 2.1.1.

Mild & Neutral Deprotection Strategies

For substrates bearing other acid-sensitive functional groups, alternative methods are essential.

TMSI offers a powerful, non-acidic, and non-hydrolytic pathway for Boc deprotection, proceeding under neutral conditions. It is particularly useful for complex molecules where acidity could cause undesired side reactions.[3][11]

  • Rationale: TMSI is a soft Lewis acid that effectively cleaves the carbamate. The mechanism involves silylation of the carbamate oxygen, followed by the collapse of the intermediate to release trimethylsilyl tert-butoxide, CO₂, and the free amine, which is then silylated. A final aqueous or methanolic work-up hydrolyzes the N-Si bond.

  • Materials:

    • N-Boc-azetidine substrate

    • Trimethylsilyl iodide (TMSI)

    • Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)

    • Methanol (for quenching)

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous chloroform or acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).

    • At room temperature, add TMSI (1.2–1.5 equiv) dropwise to the solution.[11]

    • Stir the reaction at room temperature. The reaction is often rapid; monitor closely by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding methanol.

    • Remove all volatiles in vacuo. The residue can then be purified by standard methods such as column chromatography or crystallization.

This recently developed method provides an exceptionally mild and rapid route to Boc deprotection at room temperature.[12][13]

  • Rationale: While the reaction of oxalyl chloride with methanol generates HCl in situ, the deprotection is believed to involve a broader mechanism beyond simple acidolysis, potentially involving electrophilic activation of the carbamate by an oxalyl chloride-derived species.[13]

  • Materials:

    • N-Boc-azetidine substrate

    • Methanol (MeOH)

    • Oxalyl chloride ((COCl)₂)

    • Deionized water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in methanol (approx. 0.1 M) in a round-bottom flask and stir for 5 minutes at room temperature.

    • In a fume hood, add oxalyl chloride (3.0 equiv) dropwise directly to the solution. Sputtering and a slight exotherm may be observed.[12]

    • Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC.

    • Upon completion, slowly add deionized water to quench the reaction.

    • Extract the mixture with DCM (3x).

    • Wash the combined organic layers with water (2x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected azetidine.

Green Chemistry Approach: Thermal Deprotection

For ultimate process simplicity and to avoid corrosive reagents, thermal deprotection in water is an excellent "green" alternative.

  • Rationale: At elevated temperatures, water can act as both a solvent and a weak acid catalyst to facilitate the hydrolysis of the Boc group. This method is catalyst-free and avoids organic solvents in the reaction step.[14]

  • Materials:

    • N-Boc-azetidine substrate

    • Deionized water

    • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Procedure:

    • Suspend the N-Boc-azetidine (1.0 equiv) in deionized water in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (100°C) with vigorous stirring.

    • Monitor the reaction by TLC. For many substrates, the reaction is complete in under 15 minutes.[14]

    • After completion, cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with DCM (3x).

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate in vacuo to yield the free amine.

Method Selection & Comparative Analysis

Choosing the correct deprotection strategy is critical for success. The following workflow and table provide a framework for making an informed decision.

Boc Deprotection Workflow Start Start: N-Boc-Azetidine Acid_Sensitive Other Acid-Labile Groups Present? Start->Acid_Sensitive Scale Large Scale? Need Crystalline Salt? Acid_Sensitive->Scale No Green_Chem Need 'Green' Conditions? Acid_Sensitive->Green_Chem Yes TFA Use TFA / DCM (Fast, Volatile) Scale->TFA No HCl Use HCl / Dioxane (Forms HCl Salt) Scale->HCl Yes TMSI Use TMSI (Neutral, Anhydrous) Green_Chem->TMSI No Thermal Use Thermal (H₂O) (Catalyst-Free) Green_Chem->Thermal Yes

Caption: Decision workflow for selecting an appropriate Boc-deprotection method.

Table 1: Comparison of Azetidine Boc-Deprotection Methods

MethodReagentsTypical ConditionsKey AdvantagesPotential Issues & Considerations
TFA / DCM TFA, DCMRT, 0.5–2 hFast, reliable, volatile reagents are easy to remove.Aggressive; may cleave other acid-labile groups (e.g., t-butyl esters). Residual TFA can be hard to remove.
HCl / Dioxane 4M HCl in DioxaneRT, 0.5–4 hForms crystalline HCl salt for easy isolation/purification. More selective than TFA for t-butyl esters.[10]Dioxane is a suspected carcinogen and has a high freezing point.
TMSI TMSI, CHCl₃ or CH₃CNRT, <1 hNeutral, anhydrous conditions. Ideal for highly sensitive substrates.Reagent is moisture-sensitive and expensive. Requires inert atmosphere.
Oxalyl Chloride (COCl)₂, MeOHRT, 1–4 hVery mild, rapid, and uses common, inexpensive reagents.Reagent is toxic and moisture-sensitive; reaction can be exothermic.[12]
Thermal (Water) H₂OReflux (100°C), <0.5 hEnvironmentally friendly ("green"), catalyst-free, simple procedure.Requires heating; may not be suitable for thermally sensitive compounds. Substrate must be stable in hot water.

Conclusion

The deprotection of N-Boc-azetidines is a routine yet critical transformation in synthetic chemistry. While the inherent strain of the azetidine ring warrants careful consideration, it is generally robust to a variety of deprotection conditions. Standard acidic protocols using TFA or HCl remain the most common and effective methods for simple substrates. For molecules containing sensitive functionalities, milder alternatives such as TMSI, oxalyl chloride, or thermal deprotection provide powerful tools to achieve clean and efficient Boc removal while preserving molecular complexity. By understanding the underlying mechanisms and practical considerations outlined in this guide, researchers can confidently select and implement the optimal deprotection strategy for their specific azetidine-containing targets.

References

  • Owolabi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24465-24472.

  • Owolabi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem Application Notes.

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.

  • Li, B., et al. (2015). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 80(1), 293-300.

  • Patel, A. B., & Malpass, J. R. (2008). Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009.

  • Mykhailiuk, P. K. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.

  • Hulme, C., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9949-9955.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Common Organic Chemistry.

  • Lescop, C., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187-93.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Reagent Guides.

  • Kumar, A., et al. (2015). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate.

  • Mykhailiuk, P. K. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate.

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry.

  • Ciaco, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

  • BenchChem. (2025). Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem Application Notes.

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

  • Chemistry Stack Exchange. (2017). Trimethylsilyl iodide - Alkyne Reaction. Chemistry Stack Exchange.

  • Lescop, C., et al. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. PubMed.

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621-1626.

  • Hartwig, J. F., et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry.

  • Hruby, V. J., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Chemistry Portal.

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155.

  • Al-Debsi, T., & Sibi, M. P. (2003). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.

  • BenchChem. (2025). Deprotection of Acid-PEG14-t-butyl ester. BenchChem Application Notes.

  • Krow, G. R., et al. (2004). The Rearrangement Route to 3-CH2X-2-azabicyclo[2.1.1]hexanes. Substituent Control of Neighboring Group Participation. Organic Letters, 6(10), 1665-1667.

Sources

Application Notes and Protocols for Cell-Based Assays of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azetidine Scaffolds in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and constrained geometry offer a unique three-dimensionality that can enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1] This has led to their incorporation into several FDA-approved drugs and a growing interest in their potential as therapeutic agents, particularly in oncology.[1] Natural and synthetic azetidine derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer and antibacterial effects.[1]

The evaluation of these compounds necessitates robust and physiologically relevant testing platforms. Cell-based assays are indispensable tools in the drug discovery pipeline, providing critical insights into the efficacy, toxicity, and mechanism of action of novel chemical entities within a biological context.[3] Unlike biochemical assays that assess activity against an isolated target, cell-based assays offer a more holistic view by considering factors such as cell permeability, off-target effects, and the complexity of cellular signaling pathways.[4] This guide provides a comprehensive overview and detailed protocols for the development and implementation of cell-based assays to characterize the biological activity of azetidine derivatives.

I. Foundational Cell-Based Assays for Profiling Azetidine Derivatives

A tiered approach to screening azetidine derivatives, starting with broad assessments of cell health and progressing to more specific mechanistic studies, is recommended. The initial evaluation typically involves assessing the impact of the compounds on cell proliferation and cytotoxicity.

A. Cell Proliferation and Viability Assays: Gauging the Impact on Cell Growth

Cell proliferation assays are fundamental for determining the cytostatic or cytotoxic effects of azetidine derivatives.[5] These assays measure the number of actively dividing cells and can provide an initial indication of a compound's potential as an anticancer agent.[5]

1. Principle of Tetrazolium-Based Assays (e.g., MTT)

A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Protocol: MTT Assay for Assessing Anti-Proliferative Activity

This protocol is designed for screening azetidine derivatives against adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MDA-MB-231)[1][3][6]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Azetidine derivatives stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine derivatives in complete medium. A common starting concentration range is 100 µM to 0.1 nM.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example IC₅₀ Values of Azetidine Derivatives in Cancer Cell Lines

Compound ClassCell LineAssay TypeReported IC₅₀Reference
TZT-1027 AnalogueA549 (Lung)Proliferation2.2 nM[3][7]
TZT-1027 AnalogueHCT116 (Colon)Proliferation2.1 nM[3][7]
STAT3 InhibitorMDA-MB-231 (Breast)Viability0.9 - 1.9 µM[6]
2H-azirine-2-azetidinoneHL-60 (Leukemia)Cytotoxicity1.1 - 10.5 µM[8]
Thiazole-acetamideVariousProliferation6 - 8 µM[9]
B. Cytotoxicity Assays: Detecting Cell Death

While proliferation assays measure a reduction in cell growth, cytotoxicity assays directly quantify cell death. A common method is the lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.

Workflow for a Tiered Screening Approach

Caption: Tiered screening workflow for azetidine derivatives.

II. Delving Deeper: Mechanistic Cell-Based Assays

Once the cytotoxic or cytostatic potential of an azetidine derivative has been established, the next step is to elucidate its mechanism of action.

A. Apoptosis Assays: Uncovering Programmed Cell Death

Many anticancer drugs induce apoptosis, or programmed cell death.[10] Several assays can be used to detect the hallmarks of apoptosis.

1. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.

Protocol: Caspase-3/7 Glo Assay

This luminescent assay provides a pro-luminescent caspase-3/7 substrate which is cleaved by active caspases to generate a "glow-type" luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Cells treated with azetidine derivatives as described in the MTT assay protocol

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Seed and treat cells with azetidine derivatives in a white-walled 96-well plate as previously described. Include positive controls (e.g., staurosporine) and negative controls.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate luminometer.

Data Interpretation:

An increase in the luminescent signal in treated cells compared to untreated cells indicates the induction of apoptosis through caspase-3/7 activation.

Signaling Pathway for Apoptosis Induction

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this key synthetic intermediate.

Introduction: The Synthetic Challenge

The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction joins an amine, tert-butyl 3-aminoazetidine-1-carboxylate, with a heterocyclic halide, 2-chloropyrimidine or 2-bromopyrimidine. While powerful, this transformation is sensitive to various parameters, and achieving high yields requires careful optimization and control over the reaction conditions. The electron-deficient nature of the pyrimidine ring and the specific properties of the azetidine coupling partner present unique challenges that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

A1: The most prevalent and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of tert-butyl 3-aminoazetidine-1-carboxylate with 2-chloropyrimidine. This method has largely replaced older, harsher techniques like nucleophilic aromatic substitution due to its superior functional group tolerance and generally higher yields.

Q2: Which pyrimidine halide should I use: 2-chloropyrimidine or 2-bromopyrimidine?

A2: While aryl bromides are generally more reactive than chlorides in Buchwald-Hartwig aminations, 2-chloropyrimidine is often preferred due to its lower cost and wide availability. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for the amination of aryl chlorides, making it a viable and economical choice.[1]

Q3: My reaction is not going to completion. What are the first things I should check?

A3: Incomplete conversion is a common issue. The first steps in troubleshooting should be to verify the integrity of your reagents and the reaction setup. Ensure that your solvent is anhydrous and degassed, the reaction is under a strictly inert atmosphere (argon or nitrogen), and your palladium catalyst and base are active and not degraded.

Q4: I'm observing a significant amount of a side product that appears to be just pyrimidine (hydrodehalogenation). What causes this and how can I prevent it?

A4: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a known side reaction in palladium-catalyzed couplings. It can be promoted by moisture, certain sources of hydride, or a catalytic cycle that favors the formation of palladium-hydride species. To minimize this, ensure strictly anhydrous conditions, use high-purity reagents, and consider the choice of ligand and base, as these can influence the relative rates of the desired amination versus the undesired hydrodehalogenation pathway.[2][3]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions to improve your reaction outcomes.

Issue 1: Low or No Product Yield

Low or non-existent product formation is a frequent hurdle. A systematic approach to diagnosing the root cause is essential for an effective solution.

Potential Cause Explanation Recommended Solution(s)
Inactive Catalyst The Pd(0) catalytic species is sensitive to oxygen and can be deactivated if not handled under inert conditions. The palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) may also be of poor quality.- Ensure the reaction is set up under a rigorously inert atmosphere (N₂ or Ar).- Use freshly opened or properly stored palladium sources.- Consider using a more air-stable palladium pre-catalyst, such as a G3 or G4 palladacycle.
Ligand Selection The choice of phosphine ligand is critical for the coupling of electron-deficient heterocycles like pyrimidine. Standard ligands such as PPh₃ are often ineffective.- Employ bulky, electron-rich biarylphosphine ligands. Excellent choices include XPhos, SPhos, or RuPhos, which are known to promote the challenging oxidative addition step with aryl chlorides.[1]
Ineffective Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases like K₂CO₃ may not be sufficient for this transformation.- Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this reaction.- Ensure the base is anhydrous and stored properly, as it is hygroscopic.
Catalyst Inhibition The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1]- Using bulky ligands, as mentioned above, can sterically shield the palladium and disfavor this inhibitory coordination.
Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate can complicate purification and reduce the yield of the desired product.

Observed Byproduct Potential Cause Recommended Solution(s)
Hydrodehalogenation Product (Pyrimidine) The palladium catalyst reacts with a hydride source (e.g., water, trace impurities in the amine or solvent) to form a Pd-H species, which can then reductively eliminate the halide.- Use rigorously dried and degassed solvents and reagents.- Ensure the tert-butyl 3-aminoazetidine-1-carboxylate is of high purity.- A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation in some cases.[2][3]
Di-pyrimidyl Amine A second molecule of 2-chloropyrimidine reacts with the product. This is generally less common with primary amines compared to ammonia.- Use a slight excess (1.1-1.2 equivalents) of the azetidine amine relative to the 2-chloropyrimidine to favor the mono-arylation product.
Aryl Alcohol (2-Hydroxypyrimidine) If significant water is present, a competing palladium-catalyzed C-O bond formation can occur, leading to the corresponding pyrimidinol.- This is another reason to maintain strictly anhydrous conditions. Using a new bottle of a high-purity, dry solvent is recommended.[4][5]
Issue 3: Purification Challenges

The product's polarity and potential for interaction with silica gel can make purification by column chromatography difficult.

Problem Explanation Recommended Solution(s)
Product Streaking on Silica Gel Column The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to poor separation and broad peaks.- Pre-treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.5-1% in the eluent).- Alternatively, use a less acidic stationary phase like alumina for chromatography.
Difficulty Removing Phosphine Ligand/Oxide The phosphine ligand and its corresponding oxide can be greasy and have similar polarity to the product, making separation challenging.- After the reaction, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the product and extract it into the aqueous layer, leaving the non-polar ligand/oxide in the organic phase. Then, basify the aqueous layer and extract the product back into an organic solvent.- Consider using a ligand that is more easily removed, though this may impact reactivity.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, based on established principles of Buchwald-Hartwig amination.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried flask. inert 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). reagents->inert solvent 3. Add anhydrous, degassed toluene via syringe. inert->solvent reactants 4. Add 2-chloropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate. solvent->reactants heat 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. reactants->heat monitor 6. Monitor reaction progress by TLC or LC-MS until starting material is consumed. heat->monitor cool 7. Cool the reaction to room temperature and dilute with ethyl acetate. monitor->cool wash 8. Wash with water and brine. cool->wash dry 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify the crude product by flash column chromatography. dry->purify

Caption: Optimized workflow for the Buchwald-Hartwig synthesis.

Materials:

ReagentM.W.AmountMolesEquivalents
2-Chloropyrimidine114.531.00 g8.73 mmol1.0
tert-Butyl 3-aminoazetidine-1-carboxylate172.221.65 g9.60 mmol1.1
Pd₂(dba)₃915.7280 mg0.087 mmol0.01 (1 mol% Pd)
XPhos476.65125 mg0.262 mmol0.03 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.101.18 g12.22 mmol1.4
Anhydrous Toluene-45 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (80 mg, 0.087 mmol), XPhos (125 mg, 0.262 mmol), and sodium tert-butoxide (1.18 g, 12.22 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (45 mL) via syringe.

  • Addition of Reactants: Add 2-chloropyrimidine (1.00 g, 8.73 mmol) followed by tert-butyl 3-aminoazetidine-1-carboxylate (1.65 g, 9.60 mmol).

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the 2-chloropyrimidine has been consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Washing: Wash the organic mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the product.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.

Buchwald_Hartwig_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Amine Coordination & Deprotonation C->D + HNR'₂ - HX E Ar-Pd(II)(NR'₂)L₂ D->E F Reductive Elimination E->F F->A Ar-NR'₂ (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrimidine. This is often the rate-limiting step, especially for less reactive aryl chlorides. Bulky, electron-rich ligands are crucial for facilitating this step.

  • Amine Coordination and Deprotonation: The azetidine amine coordinates to the palladium(II) complex. The strong base (NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the product, tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

By understanding these steps, a researcher can better diagnose issues. For instance, a failure in oxidative addition points to a problem with the catalyst, ligand, or the reactivity of the halide, while issues with the later stages might suggest a problem with the base or the presence of inhibiting species.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(19), 4109–4112. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Cavanagh, C., & Le, C. (2023). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Angewandte Chemie International Edition, 62(12), e202217631. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Lipshutz, B. H., et al. (2018). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogenation Conditions. Journal of the American Chemical Society, 140(42), 13634-13638. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

Sources

Technical Support Center: Pyrimidine and Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine and azetidine coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind common issues, empowering you to troubleshoot effectively and optimize your experiments. This center is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

Section 1: Troubleshooting Palladium-Catalyzed Pyrimidine Coupling

The N-arylation of pyrimidines is a cornerstone of medicinal chemistry, yet it is frequently plagued by side reactions stemming from the electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms that can interact with the catalyst.

Frequently Asked Questions (FAQs) - Pyrimidines

Q1: What are the most common side reactions I should expect when performing a Buchwald-Hartwig amination on a halopyrimidine?

A: The primary side reactions are typically:

  • Dehalogenation: The halogen on your pyrimidine is replaced by a hydrogen atom. This can arise from various pathways, including reaction with the base or solvent.

  • Homocoupling: Your aryl or heteroaryl halide couples with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or catalyst loadings.[1]

  • Hydrolysis of the Halogen: If water is present in the reaction, the halide can be replaced by a hydroxyl group, forming a pyrimidinone.

  • Catalyst Inhibition: The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion.[2]

Q2: My reaction is stalling, and I suspect catalyst inhibition by the pyrimidine nitrogens. How can I mitigate this?

A: This is a classic issue. The pyrimidine nitrogens compete with your desired amine nucleophile and the phosphine ligand for coordination to the palladium center. To overcome this:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or RuPhos). These ligands form stable, active catalysts that are less prone to displacement by the pyrimidine nitrogen.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (like the G3 or G4 pre-catalysts) are designed for rapid formation of the active catalytic species, which can outcompete the rate of catalyst inhibition.[3]

  • Stoichiometry: Ensure you are using the correct ligand-to-palladium ratio (typically 1:1 to 2:1). An excess of ligand can help prevent the pyrimidine from binding to the catalyst.

Q3: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting aryl halide. What causes this homocoupling?

A: Homocoupling is a common side reaction in many cross-coupling reactions. It can be minimized by carefully controlling the reaction conditions. The use of palladium black as a heterogeneous catalyst has been shown to render the control of this side reaction more manageable, as the catalyst can be separated from the product solution.[1]

Troubleshooting Guide: Pyrimidine Coupling

Problem 1: My primary byproduct is the dehalogenated pyrimidine, and starting material is consumed.

  • Underlying Cause: Dehalogenation often occurs when the catalytic cycle is disrupted after oxidative addition but before reductive elimination. It can be promoted by certain bases, solvents, or impurities. In some cases, the starting material itself can be dehalogenated.[2]

  • Investigative Steps & Solutions:

    • Evaluate Your Base: Strong alkoxide bases (like NaOtBu) can sometimes contribute to dehalogenation.[4] Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These bases have good solubility and are often effective while minimizing side reactions.[3]

    • Solvent Purity: Ensure your solvent is anhydrous and degassed. Trace water or oxygen can interfere with the catalyst. Avoid solvents like acetonitrile or pyridine, which are known to inhibit the reaction by binding to palladium.[3]

    • Lower the Temperature: High temperatures can accelerate side reactions. If possible, screen for a lower reaction temperature.[3] Many modern catalyst systems are active at temperatures as low as 40°C.[3]

Problem 2: The reaction is clean but gives a low yield, with a lot of unreacted starting material.

  • Underlying Cause: This points towards an issue with catalyst activity or longevity. The catalyst may be decomposing or being inhibited before the reaction reaches completion.

  • Investigative Steps & Solutions:

    • Catalyst and Ligand Integrity: Are your catalyst and ligand fresh? Palladium sources like Pd(OAc)₂ can be unreliable, and phosphine ligands can oxidize over time.[5] Using air-stable pre-catalysts is highly recommended.[3][5]

    • Reaction Concentration: While counterintuitive, sometimes reactions that are too dilute can be slow. Ensure your concentration is appropriate (typically 0.1-0.5 M).

    • Order of Addition: Try adding the palladium source and ligand to the reaction mixture and stirring for a few minutes before adding the base. This pre-formation of the active catalyst can sometimes improve performance.

Section 2: Navigating the Challenges of Azetidine Coupling

Azetidines are valuable motifs in drug discovery, prized for the unique three-dimensional vector they introduce.[6] However, their inherent ring strain (approx. 25.4 kcal/mol) presents a unique set of challenges and potential side reactions in coupling chemistry.[7]

Frequently Asked Questions (FAQs) - Azetidines

Q1: Is ring-opening a major concern during the N-arylation of azetidine?

A: While the reactivity of azetidines is driven by significant ring strain, the azetidine ring is considerably more stable than an aziridine ring.[8] Under the typical conditions for palladium-catalyzed N-arylation (Buchwald-Hartwig), ring cleavage is generally not observed as a significant side reaction.[9][10] The C-N bond formation is kinetically favored over pathways that would lead to ring-opening.

Q2: My N-arylation of azetidine is very slow. Is this expected?

A: Azetidine is a secondary cyclic amine and can be a challenging nucleophile. Its reactivity is often lower than that of acyclic secondary amines. Success is highly dependent on the choice of catalyst system.

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich ligands are often required to promote the reductive elimination step, which can be slow for hindered amines.

  • Base Selection: A strong base is typically necessary to deprotonate the azetidine and form the active nucleophile. Sodium tert-butoxide (NaOtBu) is commonly used.[4]

Q3: Can I use substituted azetidines in these coupling reactions?

A: Yes, but substitutions on the azetidine ring can have a significant steric impact. For example, 3-substituted azetidines can be coupled effectively. However, 2,2-disubstituted azetidines can present significant steric hindrance, potentially leading to lower yields or requiring more specialized catalytic systems.[6]

Troubleshooting Guide: Azetidine Coupling

Problem 1: My reaction gives a very low yield of the desired N-arylated azetidine product.

  • Underlying Cause: This is the most common issue and is almost always related to an suboptimal catalyst system or reaction conditions for this specific, sterically demanding coupling.

  • Investigative Steps & Solutions:

    • Screen Catalysts and Ligands: This is the most critical variable. If one ligand system fails, do not assume the reaction is impossible. A systematic screen is necessary.

    • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaOtBu, KOtBu, LHMDS) and that it is present in stoichiometric excess (typically 1.2-1.5 equivalents).[4]

    • Increase Temperature: Azetidine couplings may require higher temperatures (e.g., 80-110°C) than other aminations to overcome the activation barrier.[3]

Parameter Recommendation for Azetidine Coupling Rationale
Pd Source Use a modern pre-catalyst (e.g., XPhos Pd G3)Ensures efficient formation of the active Pd(0) species.[3]
Ligand Bulky biarylphosphines (XPhos, RuPhos) or Josiphos-type ligandsThese ligands accelerate the rate-limiting reductive elimination step for hindered amines.
Base Strong, non-nucleophilic bases (NaOtBu, LHMDS)Required to efficiently deprotonate the azetidine N-H.[4]
Solvent Anhydrous, non-coordinating solvents (Toluene, Dioxane, THF)Provide a stable medium for the catalytic cycle.[3][4]

Problem 2: I am observing decomposition of my azetidine starting material.

  • Underlying Cause: While thermally stable under many coupling conditions, azetidines can be sensitive. Their reactivity, driven by ring strain, can lead to decomposition under excessively harsh conditions.[8]

  • Investigative Steps & Solutions:

    • Temperature Control: Avoid excessive temperatures. If the reaction requires high heat, ensure it is carefully controlled and monitored.

    • Avoid Acidic Conditions: Ensure no adventitious acid is present, as this can promote ring-opening or polymerization. The reaction should be basic.

    • Purity of Starting Material: Impurities in the azetidine starting material can sometimes initiate decomposition pathways. Ensure its purity before use.

Visualized Workflows and Mechanisms

To further aid in troubleshooting, the following diagrams illustrate key decision-making processes and reaction pathways.

General Troubleshooting Workflow for C-N Coupling

G cluster_sm_consumed Case 1: Starting Materials Consumed cluster_sm_remaining Case 2: Starting Materials Remain start Reaction Failure (Low Yield / No Product) check_sm Analyze Crude Reaction: - Starting Materials Consumed? - Side Products Formed? start->check_sm dehalogenation Dehalogenation Observed? check_sm->dehalogenation Yes catalyst_issue Suspect Catalyst Inactivation check_sm->catalyst_issue No homocoupling Homocoupling Observed? dehalogenation->homocoupling No dehalogenation_sol Solution: - Switch to weaker base (K3PO4) - Lower temperature - Check solvent purity dehalogenation->dehalogenation_sol Yes decomp Decomposition? homocoupling->decomp No homocoupling_sol Solution: - Lower catalyst loading - Lower temperature homocoupling->homocoupling_sol Yes decomp_sol Solution: - Lower temperature - Screen milder bases decomp->decomp_sol Yes catalyst_sol Solution: - Use fresh, air-stable pre-catalyst - Screen different ligands - Degas solvent thoroughly - Increase temperature catalyst_issue->catalyst_sol

Caption: A decision tree for troubleshooting common C-N coupling failures.

Key Pathways in Buchwald-Hartwig Amination

G pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition (Ar-Pd(II)-X)L2 pd0->oxidative_add + Ar-X amine_coord Amine Coordination [Ar-Pd(II)(NHR'R'')]L2+ oxidative_add->amine_coord + Amine, Base dehalogenation Dehalogenation (Ar-H) oxidative_add->dehalogenation β-hydride elim. or protonolysis homocoupling Homocoupling (Ar-Ar) oxidative_add->homocoupling Transmetalation with Ar-X reductive_elim Reductive Elimination amine_coord->reductive_elim product Desired Product (Ar-NR'R'') reductive_elim->product product->pd0 Regenerates Catalyst

Caption: Catalytic cycle showing where side reactions diverge.

References
  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]

  • Research With Rutgers. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

  • Thieme Connect. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a key intermediate in pharmaceutical research, valued for its unique structural components: a strained azetidine ring, a pyrimidine moiety, and a tert-butoxycarbonyl (Boc) protecting group.[1] Understanding the stability of this molecule is critical for the successful design of synthetic routes, formulation development, and ensuring the integrity of biological data. This guide provides insights into potential degradation pathways and practical advice for handling and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the recommended storage conditions for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate?

A1: While specific long-term stability data for this exact molecule is not extensively published, based on related structures and general principles of organic chemistry, it is recommended to store the compound at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen). Similar Boc-protected azetidine derivatives are often stored under these conditions to minimize potential degradation. For long-term storage, some sources suggest even lower temperatures, such as -20°C, particularly if the compound is in solution.[2] It is also prudent to protect the compound from light.[2]

Q2: I've noticed the formation of a solid precipitate in my stock solution of the compound in an organic solvent. What could be the cause?

A2: If the compound is stored in a non-inert atmosphere, it may react with atmospheric carbon dioxide to form a carbonate salt, which can precipitate out of solution.[3] To avoid this, ensure your stock solutions are stored under an inert gas. Additionally, ensure the solvent is anhydrous, as moisture can contribute to hydrolysis over time.

Stability in Solution

Q3: My compound appears to be degrading in acidic media. What is the likely degradation pathway?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in acidic conditions.[4][5] The most probable degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the corresponding unprotected azetidine derivative, isobutylene, and carbon dioxide.[6] This reaction is typically fast and can occur at room temperature.[4]

  • Troubleshooting Tip: If your experimental protocol involves acidic conditions, consider alternative protecting groups that are more stable to acid. If the Boc group is essential, minimize the exposure time to acid and use the mildest acidic conditions possible. Work-up procedures should be performed promptly and at low temperatures.

Q4: I am observing degradation of the compound under basic conditions. What could be happening?

A4: While the Boc group is generally more stable to basic conditions than acidic ones, strong bases can still promote its removal, albeit typically requiring more forcing conditions.[5] Additionally, the azetidine ring itself can be susceptible to nucleophilic attack and ring-opening under certain basic conditions, although this is less common than Boc-deprotection. A forced degradation study on a similar azetidine-containing compound indicated a degradation pathway involving the formation of an azetidinium ion, which could be relevant under certain conditions.[7]

  • Troubleshooting Tip: If you must use basic conditions, opt for milder inorganic bases (e.g., potassium carbonate) over strong organic bases. Monitor your reaction closely for the appearance of byproducts.

Q5: What is the expected stability of the pyrimidine ring in this molecule?

A5: The pyrimidine ring is generally robust. However, under certain oxidative or reductive conditions, it can undergo degradation. Known metabolic pathways for pyrimidines involve initial reduction of the C5-C6 double bond, followed by hydrolytic ring cleavage.[8][9] While these are often enzymatic processes, harsh chemical conditions could potentially mimic these degradation pathways.

  • Troubleshooting Tip: Avoid strong oxidizing or reducing agents unless they are a required part of your synthetic scheme. If you suspect pyrimidine ring degradation, analytical techniques such as LC-MS can help identify the degradation products.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[12]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate under various stress conditions.

Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress Parent tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Deprotected 3-(Pyrimidin-2-ylamino)azetidine Parent->Deprotected Boc cleavage N_Oxide Pyrimidine N-oxide Parent->N_Oxide N-oxidation Hydroxylated Hydroxylated Pyrimidine Parent->Hydroxylated Ring oxidation Thermal_Deg Complex mixture of degradants Parent->Thermal_Deg >200°C Photo_Deg Potential pyrimidine ring cleavage or rearrangement Parent->Photo_Deg UV/Vis light Isobutylene Isobutylene CO2_acid CO2

Caption: Potential degradation pathways.

Summary of Expected Degradation Under Stress Conditions
Stress ConditionPotential Degradation PathwayKey Degradants
Acidic Hydrolysis Cleavage of the Boc protecting group.[4][5]3-(Pyrimidin-2-ylamino)azetidine, Isobutylene, CO2
Basic Hydrolysis Slower cleavage of the Boc group; potential for azetidine ring opening under harsh conditions.[7]3-(Pyrimidin-2-ylamino)azetidine, ring-opened products
Oxidative Degradation Oxidation of the pyrimidine ring (e.g., N-oxide formation) or the amino linkage.[13]Pyrimidine N-oxides, hydroxylated species
Thermal Degradation Decomposition at high temperatures, likely initiated by Boc group loss. A related compound decomposes above 200°C.[1]Complex mixture
Photolytic Degradation The pyrimidine ring may be susceptible to photochemical reactions.[14]Potential for ring cleavage or rearrangement products.

Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate in a 1:1 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at 40°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines.[15][16][17]

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a similar container. Prepare a dark control sample for both solid and solution.

  • Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, compare the samples to the dark controls. Analyze for any changes in physical appearance and for the formation of degradants by HPLC.

References

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Available at: [Link]

  • tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Bose, D. S., & Lakshminarayana, V. (1999). Aluminum chloride mediates a simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2015). ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Available at: [Link]

  • Photostability testing of pharmaceutical products. (2015). ResearchGate. Available at: [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 26, 2026, from [Link]

  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). (2018). ResearchGate. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Available at: [Link]

  • Thiamine. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Available at: [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. (n.d.). JIDPTS. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2022). Reddit. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development. Available at: [Link]

  • Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Photostability of N@C60. (2010). ResearchGate. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. (2018). PubMed. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. (2023). MDPI. Available at: [Link]

  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. (2023). PubMed. Available at: [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Mol-Instincts. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Optimizing Stereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this strained, yet valuable, four-membered nitrogenous heterocycle. Due to the inherent ring strain of approximately 25.4 kcal/mol, the synthesis of azetidines presents unique challenges, from low yields to difficulties in achieving stereocontrol.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, helping you troubleshoot and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of stereoselective azetidines. The advice provided is based on established chemical principles and peer-reviewed literature.

Issue 1: Low or No Yield of the Desired Azetidine

Q: My intramolecular cyclization of a γ-amino alcohol (or its corresponding haloamine) is resulting in a low yield of the desired azetidine. What are the potential causes and how can I improve the outcome?

A: Low yields in intramolecular cyclizations to form azetidines are a frequent challenge, primarily because the formation of the four-membered ring is both entropically and enthalpically disfavored.[2] This makes the reaction highly sensitive to conditions and prone to competing side reactions.

Causality Analysis:

  • Intermolecular Reactions: At high concentrations, the starting material is more likely to react with another molecule, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization.[3]

  • Elimination Reactions: If a halide is used as the leaving group, elimination to form an alkene can be a significant competing pathway.[3]

  • Solvolysis: Nucleophilic solvents (e.g., methanol) can attack the electrophilic carbon, resulting in a solvolysis product instead of the azetidine.[3]

  • Poor Leaving Group: An inefficient leaving group (e.g., a hydroxyl group that has not been properly activated) will slow down the desired SN2 cyclization, giving more time for side reactions to occur.

  • Catalyst Inactivation: In Lewis acid-catalyzed reactions, such as the aminolysis of epoxides, the basicity of the amine nucleophile can quench the acid catalyst, stalling the reaction.[4]

Troubleshooting Workflow:

start Low Yield in Azetidine Synthesis concentration Is concentration > 0.1 M? start->concentration leaving_group Is the leaving group optimal (e.g., tosylate, mesylate, triflate)? concentration->leaving_group No dilute Action: Decrease concentration to < 0.05 M (High Dilution) concentration->dilute Yes solvent Is the solvent non-nucleophilic (e.g., THF, Toluene, DCE)? leaving_group->solvent Yes activate_lg Action: Convert -OH to a better leaving group (e.g., -OTs, -OMs) leaving_group->activate_lg No base Is a strong, non-nucleophilic base used (e.g., NaH, KHMDS)? solvent->base Yes change_solvent Action: Switch to a non-nucleophilic solvent solvent->change_solvent No catalyst For catalyzed reactions, is the catalyst loading sufficient? base->catalyst Yes change_base Action: Use a stronger, non-nucleophilic base base->change_base No result Improved Yield catalyst->result Yes optimize_catalyst Action: Screen catalyst loading and consider catalyst stability catalyst->optimize_catalyst No dilute->leaving_group activate_lg->solvent change_solvent->base change_base->catalyst optimize_catalyst->result

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Recommended Actions & Protocols:

  • Employ High-Dilution Conditions: To favor intramolecular cyclization, perform the reaction at a low concentration (typically 0.01–0.05 M). This can be achieved by the slow addition of the substrate to the reaction mixture over several hours.

  • Optimize the Leaving Group: The hydroxyl group of a γ-amino alcohol must be converted into a better leaving group. Tosylates (Ts), mesylates (Ms), or triflates (Tf) are excellent choices.

    • Protocol: Tosylation of a γ-Amino Alcohol

      • Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

      • Add triethylamine (1.5 equiv) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equiv).

      • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

      • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract the product with DCM.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can often be used directly in the subsequent cyclization step.

  • Choice of Base and Solvent: For the cyclization step, a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice. The solvent should be anhydrous and non-nucleophilic, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Issue 2: Poor Stereoselectivity

Q: My reaction is producing a mixture of diastereomers, or the desired diastereomer is the minor product. How can I improve the stereochemical outcome?

A: Achieving high stereoselectivity is a central challenge in azetidine synthesis. The stereochemical outcome is dictated by the mechanism of the ring-forming step and is influenced by steric and electronic factors.

Causality Analysis:

  • Steric Hindrance: Bulky substituents on the reacting partners can disfavor the transition state leading to the desired diastereomer.[5] For example, in some reactions, substrates with isopropyl or phenyl groups showed a lack of diastereoselectivity due to steric hindrance.[5]

  • Reaction Mechanism: The inherent stereochemical pathway of the reaction is paramount. For example, an SN2-type intramolecular cyclization will proceed with inversion of configuration at the electrophilic carbon. A [2+2] cycloaddition may proceed via a concerted or stepwise mechanism, each with different stereochemical implications.

  • Temperature: In many cases, diastereoselectivity is under kinetic control. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[6]

  • Catalyst/Reagent Choice: The chiral ligand in an asymmetric synthesis or the Lewis acid in a catalyzed reaction can play a crucial role in defining the stereochemical environment of the transition state.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Temperature Lower the reaction temperature. For many reactions, starting at 0 °C or -78 °C can significantly improve diastereoselectivity.Favors the kinetically controlled product by increasing the free energy difference between competing transition states.[6]
Solvent Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, DCE, CH₃CN).The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting stereoselectivity. For instance, in La(OTf)₃-catalyzed aminolysis of epoxides, DCE was found to be superior to benzene or coordinating solvents like MeCN and THF for achieving high regioselectivity.[4]
Catalyst/Ligand In metal-catalyzed processes, screen different ligands (for enantioselective synthesis) or different Lewis acids (for diastereoselective synthesis).The steric and electronic properties of the catalyst system are critical for creating a selective environment. For example, different pyrrolidine-based organocatalysts can be screened to optimize the diastereoselectivity of [2+2] annulations.[1]
Substrate Modification If possible, modify the protecting group or other substituents to be more or less sterically demanding to favor a specific transition state.Bulky protecting groups can effectively block one face of the molecule, directing the attack of a reagent to the opposite face.

Example: Controlling Diastereoselectivity in the Reduction of β-Lactams

The reduction of a C-3 functionalized azetidin-2-one (β-lactam) is a common method for synthesizing 2,3-disubstituted azetidines. The diastereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions.

sub Substituted β-Lactam ts_trans Transition State A (less hindered) sub->ts_trans Path A ts_cis Transition State B (more hindered) sub->ts_cis Path B prod_trans trans-Azetidine (Major Product) ts_trans->prod_trans prod_cis cis-Azetidine (Minor Product) ts_cis->prod_cis reagent [Reducing Agent] e.g., NaBH₄ reagent->sub

Caption: Diastereoselectivity in β-lactam reduction is often controlled by steric approach.

A protocol using NaBH₄ in isopropanol has been shown to favor the formation of trans-azetidines, where the reducing agent attacks from the less sterically hindered face of the lactam ring.[1]

Issue 3: Product Instability and Purification Difficulties

Q: My azetidine product appears to be degrading during purification by silica gel chromatography. What is causing this, and what are my alternatives?

A: The instability of azetidines on silica gel is a well-documented issue, stemming from the combination of their inherent ring strain and basicity.

Causality Analysis:

  • Acid-Catalyzed Ring Opening: Standard silica gel is acidic (pKa ≈ 4.5). The basic nitrogen of the azetidine ring can be protonated by the acidic silanol groups on the silica surface. This protonation activates the strained ring, making it susceptible to nucleophilic attack by water, the eluent, or other nucleophiles present, leading to ring-opened byproducts.[2][7]

  • High Polarity: Azetidines are often polar compounds, which can lead to significant peak tailing on silica gel due to strong interactions with the stationary phase. This prolonged contact time increases the risk of degradation.[7][8]

Purification Protocol Optimization:

  • Neutralize the Silica Gel: Before packing the column, slurry the silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica surface, preventing protonation of the azetidine.[7]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds like azetidines.[7]

    • Base-Deactivated Reverse-Phase Silica: For HPLC purification, use columns specifically designed for basic compounds, which have end-capped residual silanol groups.

  • Employ a Basic Modifier in the Eluent: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape and prevent on-column degradation.[7]

  • Avoid Protic Solvents if Possible: If the azetidine is particularly sensitive, avoid protic solvents like methanol in the eluent, as they can act as nucleophiles in the ring-opening reaction. A gradient of hexane/ethyl acetate with 1% Et₃N is a good starting point for many N-protected azetidines.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable N-protecting group for azetidine synthesis?

A1: The choice of protecting group is critical and depends on the subsequent reaction steps planned. The tert-butoxycarbonyl (Boc) group is widely used because it is stable under a variety of reaction conditions (e.g., reductions, organometallic additions) and can be easily removed with mild acid (e.g., trifluoroacetic acid in DCM).[8] Benzyl (Bn) and carbobenzyloxy (Cbz) groups are also common and offer orthogonal deprotection strategies (e.g., hydrogenolysis), which is valuable in multi-step syntheses.[8]

Q2: My reaction involves an aza-Paternò-Büchi ([2+2] photocycloaddition) reaction. What are the key parameters to optimize for yield and stereoselectivity?

A2: The aza-Paternò-Büchi reaction is a powerful tool for azetidine synthesis. Key optimization parameters include:

  • Wavelength of Light: The reaction is initiated by photoexcitation. Using the correct wavelength (e.g., blue light for certain iridium photocatalysts) is crucial for efficient energy transfer.[1]

  • Photocatalyst: The choice and loading of the photocatalyst (e.g., fac-[Ir(dFppy)₃]) are critical for activating the substrate via triplet energy transfer.[1]

  • Solvent: The solvent must be transparent at the irradiation wavelength and is typically a non-polar solvent like benzene or toluene.

  • Substrate Concentration: As with other cycloadditions, concentration can influence the rate and selectivity. Degassing the solvent to remove oxygen, which can quench the excited state, is also important.

Q3: Can I synthesize an azetidine ring via intramolecular C-H amination? What are the typical conditions?

A3: Yes, intramolecular C-H amination is a modern and efficient method. A notable example is the palladium(II)-catalyzed γ-C(sp³)–H amination reported by Gaunt and co-workers.[1]

  • Typical Conditions:

    • Catalyst: Pd(OAc)₂ (e.g., 10 mol%)

    • Oxidant: An iodonium salt such as benziodoxole tosylate.

    • Additive: Silver acetate (AgOAc) is often used as an additive.

    • Solvent: A non-coordinating solvent like 1,2-dichloroethane (DCE).

    • Temperature: Elevated temperatures (e.g., 110 °C) are typically required. This method shows excellent functional group tolerance and can provide access to highly functionalized azetidines.[1]

Q4: What are the characteristic NMR signals for a simple N-Boc protected azetidine?

A4: In ¹H NMR, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group give a characteristic sharp singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm. The carbonyl carbon of the Boc group appears around 155 ppm.[8] These chemical shifts can vary depending on the other substituents on the ring.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2024. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. [Link]

  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 2011. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 2020. [Link]

Sources

Technical Support Center: Purifying Polar Azetidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar, azetidine-containing molecules. The inherent basicity of the azetidine nitrogen, combined with the presence of other polar functional groups, often leads to frustrating and time-consuming purification workflows. This guide is structured to provide direct, actionable solutions to common problems, explaining the chemical principles behind them to empower you to make informed decisions in your own work.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific, common problems encountered during the purification of polar azetidines in a question-and-answer format.

Issue 1: My azetidine compound streaks badly on a standard silica gel column.

Q: I'm running a flash column with a standard DCM/Methanol mobile phase, but my polar azetidine compound is giving me a long, unresolved streak instead of a clean band. What is happening and how can I fix it?

A: This is a classic problem when purifying basic compounds like azetidines on standard silica gel.

  • The "Why": Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your azetidine ring interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or streaking.[1][2] A highly polar mobile phase is often required to even get the compound to move off the baseline.[1]

  • The Solutions:

    • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your mobile phase.[2]

      • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. The TEA is a stronger base than your azetidine and will preferentially bind to the silanol groups, effectively "masking" them from your compound.

      • Ammonium Hydroxide (NH₄OH): For very basic compounds, a mobile phase containing a small percentage of aqueous ammonium hydroxide (e.g., DCM/Methanol/NH₄OH) can be highly effective.[1]

    • Deactivate the Silica Gel: Before loading your sample, you can pre-treat the column. Flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% TEA.[2] This ensures the stationary phase is neutralized before your compound is introduced.

    • Switch to a Different Stationary Phase: If basic modifiers are not successful or are incompatible with your molecule, consider an alternative stationary phase like basic or neutral alumina, or a bonded silica phase like amine or diol.[1][3]

Issue 2: My polar azetidine doesn't stick to my C18 reverse-phase column.

Q: I'm trying to purify my compound using reverse-phase HPLC (RP-HPLC) with a C18 column and a standard water/acetonitrile gradient, but it elutes in the void volume. How can I get it to retain?

A: This is a common challenge for highly polar molecules on traditional RP-HPLC systems.

  • The "Why": Reverse-phase chromatography separates molecules based on hydrophobicity.[4] The stationary phase (like C18) is nonpolar, while the mobile phase is polar.[4] Your highly polar azetidine molecule has very little affinity for the nonpolar C18 chains and is more attracted to the polar mobile phase, causing it to travel with the solvent front and elute without retention.[5]

  • The Solutions:

    • Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% water or buffer. This highly polar mobile phase can sometimes provide enough retention for polar analytes.[5][6] However, this can lead to a phenomenon called "dewetting" in traditional columns, causing a loss of retention.[4]

    • Use Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) is a common strategy. TFA forms an ion pair with the protonated (positively charged) azetidine. This complex has a more nonpolar character, allowing it to interact with and be retained by the C18 stationary phase. The downside is that TFA can be difficult to remove post-purification and may not be compatible with mass spectrometry (MS).[4]

    • Switch to a Polar-Embedded or Polar-Endcapped Column: These are modified reverse-phase columns that have polar groups embedded within the alkyl chains or at the surface. These phases provide an alternative interaction mechanism and are more resistant to dewetting, offering better retention for polar compounds.[5][7]

    • Consider an Alternative Chromatography Mode: If your compound is simply too polar for reverse-phase, it's time to switch techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4][5]

Issue 3: I successfully purified my compound with TFA in the mobile phase, but now I can't get rid of the TFA.

Q: My final compound is a TFA salt, which is interfering with my biological assays. I've tried repeated lyophilization from water, but the TFA persists. How can I remove it?

A: Residual TFA is a persistent issue because it forms a strong ion-pair with basic sites on your molecule. Simple evaporation or lyophilization is often insufficient.

  • The "Why": The trifluoroacetate anion forms a stable salt with the protonated azetidine cation. This salt can be non-volatile and difficult to break by simply removing the solvent.

  • The Solutions:

    • Ion Exchange: This is a robust method.

      • Solid-Phase Ion Exchange: Use a silica-bound carbonate or an ion-exchange resin to trap the TFA.

      • HPLC-Based Exchange: Re-inject the purified sample onto an HPLC column, but instead of a TFA-containing mobile phase, use one with a different acid, like acetic acid or formic acid. The peptide is loaded, washed with the new buffer, and then eluted, effectively exchanging the counter-ion.[8][9]

    • Acid Exchange and Lyophilization: A common method is to replace TFA with a more volatile acid like hydrochloric acid (HCl).[8]

      • Dissolve the peptide-TFA salt in water.

      • Add a controlled amount of HCl (e.g., to a final concentration of 2-10 mM).[8]

      • Freeze and lyophilize the solution. The resulting hydrochloride salt is often more amenable to biological applications.

    • Basic Extraction: If your compound is sufficiently organic-soluble in its free-base form, you can perform a liquid-liquid extraction. Dissolve the TFA salt in an organic solvent (like DCM or EtOAc), wash with a mild aqueous base (like saturated NaHCO₃ solution) to neutralize the TFA and deprotonate your azetidine, then wash with brine, dry, and concentrate.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about purification strategies for polar azetidines.

Q1: What is the best all-around chromatography technique for polar azetidines?

While there is no single "best" method, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most powerful and versatile technique for these compounds.[4][10]

  • How it Works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or a buffer).[11][12] The water forms a layer on the polar stationary phase, and your polar analyte partitions between this aqueous layer and the organic mobile phase. More polar compounds are retained longer.[11]

  • Advantages: It is specifically designed for polar compounds that show poor retention in reverse-phase.[4][5] It often provides excellent peak shapes and is compatible with MS detection.[12]

Q2: When should I consider Ion-Exchange Chromatography (IEX)?

Ion-Exchange Chromatography (IEX) is an excellent choice when your azetidine-containing molecule has a stable positive charge.[13][14]

  • How it Works: IEX separates molecules based on their net charge by using a stationary phase with covalently bound charged functional groups.[15] For a positively charged azetidine (a cation), you would use a cation exchanger , which has negatively charged groups (e.g., sulfonate or carboxylate).[13] Your compound binds to the column, and it is then eluted by increasing the concentration of a counter-ion (like Na⁺) in the mobile phase or by changing the pH.[15]

  • Advantages: IEX is a very high-resolution technique and can be used to purify small molecules, peptides, and proteins.[16] It is particularly useful for separating compounds with different charge states.[14] An example of using cation exchange for an azetidine derivative has been reported in the literature.[17]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for these molecules?

Yes, SFC is a powerful and increasingly popular "green" chromatography technique that is well-suited for purifying polar molecules.[18][19]

  • How it Works: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[18] Modifiers like methanol are added to increase the mobile phase polarity, allowing for the elution of polar compounds.[19]

  • Advantages: SFC offers very fast and efficient separations.[19][20] The low viscosity of the mobile phase allows for high flow rates without generating high backpressure.[20] It is also beneficial for concentrating fractions, as the CO₂ is simply vented off as a gas. SFC has been successfully used to separate highly polar compounds.[21]

Q4: My compound is difficult to purify by chromatography. Are there any non-chromatographic options?

Absolutely. Don't overlook crystallization, which can be a highly effective and scalable purification method.

  • How it Works: Crystallization purifies compounds based on differences in solubility. A crude solid is dissolved in a suitable hot solvent, and as the solution cools slowly, the desired compound preferentially forms a crystal lattice, leaving impurities behind in the solution.[22]

  • Strategies for Polar Molecules:

    • Salt Formation: Since azetidines are basic, you can react them with a wide range of acids to form salts. These salts often have very different solubility profiles and crystalline properties than the free base, making crystallization much easier. A screening of different acids is a common industrial strategy.[1]

    • Solvent Selection: For polar compounds, polar solvents like water, ethanol, or isopropanol are often good choices.[23] If a single solvent doesn't work, a mixed-solvent system (e.g., dissolving in a good solvent like methanol and slowly adding a poor solvent like ether) can induce crystallization.[22]

    • Advanced Techniques: Methods like slow evaporation or vapor diffusion can yield high-quality crystals, especially on a small scale.[23] For challenging compounds, automated, high-throughput methods like encapsulated nanodroplet crystallization (ENaCt) are available.[24]

Visualizations & Data

Workflow for Purification Method Selection

This diagram outlines a logical decision-making process for selecting a purification strategy.

Purification_Workflow cluster_start Initial Analysis cluster_chrom Chromatographic Methods cluster_non_chrom Non-Chromatographic Methods Start Analyze Compound Properties (Polarity, pKa, Stability) NP Normal Phase (Silica) Start->NP Low to Medium Polarity Acid Stable RP Reverse Phase (C18) Start->RP Medium to High Polarity (Hydrophobic character present) HILIC HILIC Start->HILIC Highly Polar Poor RP Retention IEX Ion Exchange (IEX) Start->IEX Compound is Charged Crystallization Crystallization / Salt Screen Start->Crystallization High Purity Required Scalable Process Needed NP_mod Add Basic Modifier (TEA) or Switch to Alumina NP->NP_mod Streaking? RP_mod Use Polar-Embedded Column or Switch to HILIC RP->RP_mod No Retention?

Caption: Decision workflow for selecting a purification method.

Comparison of Primary Chromatography Modes

This table summarizes the key characteristics of the most relevant chromatography techniques for purifying polar azetidines.

TechniquePrinciple of SeparationProsConsBest For...
Normal Phase Adsorption based on polarity. Polar compounds adsorb strongly to a polar stationary phase (silica).Inexpensive, well-understood, uses organic solvents (easy to evaporate).Prone to streaking with basic compounds; requires deactivation.Less polar azetidines or when basic modifiers are effective.
Reverse Phase Partitioning based on hydrophobicity. Nonpolar compounds interact with a nonpolar stationary phase (C18).High resolution, wide variety of columns available.Poor retention for very polar compounds.[4] May require ion-pairing agents that are hard to remove.[4]Azetidines with significant nonpolar regions.
HILIC Partitioning of polar analytes into a water layer on a polar stationary phase.[11]Excellent retention for highly polar compounds, good peak shapes, MS-compatible.[4][12]Requires careful column equilibration; can have unique selectivity.The default starting point for unknown, highly polar azetidines.
Ion Exchange Electrostatic interaction between charged analytes and an oppositely charged stationary phase.[25]High capacity and high resolution based on charge.[14]Compound must be charged; requires buffered mobile phases.Purifying azetidines as stable salts (e.g., protonated form).
SFC Partitioning between a supercritical fluid mobile phase (CO₂) and a stationary phase.Very fast, "green" (less organic solvent), easy fraction concentration.[20]Requires specialized equipment; may not be suitable for extremely polar compounds without high modifier content.[18]Rapid, high-throughput purification.

Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol provides a step-by-step guide for running a flash column on silica gel that has been deactivated to prevent streaking of a basic azetidine compound.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Add 0.5-1% Triethylamine (TEA) to the solvent system and run another TLC plate.

    • Optimize the solvent ratio to achieve a target Rf value of approximately 0.2-0.3 for your compound.[2]

  • Column Preparation:

    • Dry pack the appropriate amount of silica gel into your flash column.

    • Prepare a "deactivating solvent" consisting of your initial elution solvent but with an added 1-2% TEA.[2]

    • Flush the column with 2-3 column volumes of this deactivating solvent to neutralize the silica gel.[2]

    • Finally, flush the column with 2-3 column volumes of your actual initial elution solvent (without the extra TEA) to remove excess base.[2]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. Dry it completely under vacuum and load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your starting solvent system.

    • Gradually increase the polarity of the mobile phase (your gradient) as needed.

    • Collect fractions and analyze them by TLC to identify those containing your pure compound.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

    • The small amount of TEA used in the mobile phase is volatile and should be removed during this step.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
  • Bickler, B. (2023).
  • ResearchGate. (2018).
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Chrom Tech, Inc. (2025).
  • Chromatography Forum. (2009).
  • PubMed. (n.d.).
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC)
  • GoldBio. (n.d.). What is Ion Exchange Chromatography Used For?
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC)
  • Harvard Apparatus. (n.d.).
  • Teledyne LABS. (n.d.). How Good is SFC for Polar Analytes?.
  • Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
  • Thermo Fisher Scientific. (n.d.).
  • Bio-Rad. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • LibreTexts. (n.d.).
  • The Analytical Scientist. (2016).
  • AAT Bioquest. (2024).
  • LifeTein. (n.d.).
  • Toxic Docs. (2007).
  • Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • JoVE. (2024).
  • New HILIC Chromatography Method for Analysis of Nickel-Histidine Complex Species. (2023).

Sources

Technical Support Center: Enhancing the Solubility of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is grounded in physicochemical principles to provide not just solutions, but a foundational understanding of the underlying science.

Overview: Understanding the Solubility Challenge

The structure of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate presents a classic solubility dilemma. It combines two opposing features:

  • A Lipophilic Moiety: The tert-Butoxycarbonyl (Boc) protecting group is bulky, non-polar, and significantly contributes to the molecule's hydrophobicity, which tends to lower aqueous solubility.[1][2]

  • Basic Nitrogen Centers: The pyrimidine ring and the secondary amine linker contain basic nitrogen atoms. These sites can be protonated in acidic conditions, forming a positively charged species (a salt) that is significantly more water-soluble.[3]

This duality means that the compound's solubility is expected to be highly dependent on the pH of the medium. Most difficulties arise when attempting to dissolve it in neutral aqueous buffers (e.g., PBS pH 7.4), where the basic centers are not protonated, and the lipophilic character dominates.

Troubleshooting & FAQs: A Stepwise Approach to Solubilization

This section is designed as a logical workflow, starting with the simplest and most common techniques and progressing to more advanced strategies.

Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). What is the scientific reason for this, and what is the first step I should take?

Answer: The poor solubility in neutral media is expected due to the molecule's structural characteristics. The large, greasy Boc group shields the polar parts of the molecule, preventing effective hydration by water molecules.

The most direct and effective first step is pH adjustment .[4][5] The underlying principle is to convert the neutral, poorly soluble weak base into its highly soluble salt form by protonating the nitrogen atoms on the pyrimidine ring and the linking amine.[3][6] This in-situ salt formation dramatically increases the molecule's polarity and its favorable interactions with water.

Causality: By lowering the pH well below the pKa of the key basic centers, you shift the equilibrium towards the protonated, cationic form. This charged species is an ion and thus exhibits significantly higher aqueous solubility than the neutral free base.[7]

Q2: How do I perform a pH adjustment experiment systematically?

Answer: A systematic pH-solubility screen is the most robust method. This involves attempting to dissolve the compound in a series of buffers with decreasing pH values.

Protocol 1: Systematic pH-Solubility Profiling

Objective: To determine the minimum pH required to achieve the desired concentration of the compound.

Materials:

  • tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 7.0 down to 2.0.

  • 0.1 M and 1 M Hydrochloric Acid (HCl) for direct acidification.

  • Vortex mixer and/or sonicator.

  • pH meter.

Procedure:

  • Initial Test: Add the desired mass of your compound to a vial.

  • Add Buffer: Add a small volume of your target buffer (e.g., pH 7.4). Vortex or sonicate for 2-5 minutes. Observe for dissolution.

  • Stepwise Acidification: If the compound remains insoluble, begin adding small aliquots (e.g., 1-5 µL) of 0.1 M HCl. After each addition, vortex vigorously and check for clarity.

  • Monitor pH: Periodically measure the pH of the suspension/solution to correlate solubility with a specific pH value.

  • Identify Solubilization pH: Continue acidification until complete dissolution is observed. The final pH is the minimum pH required for solubilization at that concentration.

  • Confirmation: To confirm this is a reversible, pH-dependent effect, you can take your clear, acidic solution and add a base (e.g., 0.1 M NaOH). The compound should precipitate as the pH rises back towards neutral.

Data Recording: Use a table to systematically record your observations.

Target Concentration (mg/mL)Buffer SystemInitial pHFinal pH for DissolutionObservations
1PBS7.4~3.5Precipitate in PBS, clear solution after acidification
5Citrate5.0~3.0Suspension at pH 5, clear solution after acidification
10Glycine-HCl3.0<3.0Dissolved with moderate agitation
Q3: I've lowered the pH, but my solubility is still insufficient for my experiment, or my system is pH-sensitive. What is my next option?

Answer: The next strategy to employ is co-solvency . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This makes the environment more "hospitable" to lipophilic molecules like yours, thereby increasing solubility.[9] This technique can be used alone or in combination with pH adjustment for a synergistic effect.[10]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduction in the solvent's polarity lowers the energy penalty required to create a cavity for the non-polar solute, effectively increasing its solubility. Common co-solvents used in research and development include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[4][11]

Protocol 2: Co-Solvent Screening for Enhanced Solubility

Objective: To identify a suitable co-solvent system that dissolves the compound at the desired concentration.

Materials:

  • Compound of interest.

  • Aqueous buffer (use the lowest acceptable pH identified in Protocol 1).

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), PEG 400.

Procedure:

  • Prepare Stock Solution: First, attempt to dissolve the compound at a high concentration (e.g., 10-50 mg/mL) in 100% of each co-solvent (e.g., 100% DMSO). This will be your stock solution.

  • Titration into Buffer: Add your aqueous buffer to a clean vial.

  • Spike in Stock: Slowly add small volumes of your concentrated stock solution into the aqueous buffer while vortexing.

  • Observe for Precipitation: Monitor for the "crash out point," where the compound begins to precipitate. This indicates the limit of solubility for that percentage of co-solvent.

  • Test Different Percentages: Systematically test final co-solvent concentrations (e.g., 1%, 5%, 10%, 20% v/v) to find the lowest percentage that maintains solubility.

Data Presentation: Common Co-Solvents

Co-SolventDielectric Constant (ε)PolarityCommon Use Notes
Water80.1HighUniversal aqueous solvent
DMSO47.0HighPowerful solvent, often used for stock solutions. Can have cellular effects.
Ethanol24.5MediumLess toxic, commonly used in formulations.
PEG 40012.5MediumLow toxicity, often used in oral and parenteral formulations.
Propylene Glycol32.0MediumCommon vehicle in pharmaceutical formulations.
Q4: For long-term use and formulation development, I need a stable, solid material with better intrinsic solubility. What is the professional standard for this?

Answer: For developing a stable solid dosage form, the preferred method is salt formation .[6] While pH adjustment creates a salt in situ, this process creates a stable, isolated, and crystalline salt form of your active pharmaceutical ingredient (API). The goal is to react your basic compound with an acid to form a salt with superior physicochemical properties, including higher aqueous solubility and dissolution rate.[12]

Causality: The formation of a salt introduces strong ionic interactions into the crystal lattice. When this salt is introduced to water, these ions readily dissociate and are solvated by water, a process that is often more energetically favorable than dissolving a neutral, molecular crystal.[7] A general guideline, known as the "pKa rule," suggests that a pKa difference of at least 3 units between the base (your compound) and the acid (the salt former) is generally required to ensure a stable salt is formed.[13]

Common counter-ions for basic drugs include:

  • Inorganic: Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Citrate (citric acid)

Workflow & Decision Making

The following diagram outlines the logical progression for tackling solubility issues with this compound.

Solubility_Workflow cluster_start Initial State cluster_primary Primary Strategies cluster_advanced Advanced Formulation cluster_end Desired Outcome start Compound Insoluble in Neutral Buffer (pH 7.4) ph_adjust Strategy 1: pH Adjustment (Protocol 1) start->ph_adjust First Step cosolvent Strategy 2: Co-Solvency (Protocol 2) ph_adjust->cosolvent If insufficient or pH is a constraint end_node Target Concentration Achieved in Desired Vehicle ph_adjust->end_node Success salt_form Strategy 3: Salt Formation (Screening) cosolvent->salt_form For stable solid form or further enhancement cosolvent->end_node Success other Other Techniques (Solid Dispersion, Complexation) salt_form->other If all else fails salt_form->end_node Success other->end_node Success

Caption: Decision workflow for solubility enhancement.

Mechanism Visualization: The Role of Protonation

The key to pH-dependent solubility is the protonation of the basic nitrogen atoms within the molecule.

Caption: Equilibrium between the insoluble free base and the soluble protonated salt form. (Note: A conceptual diagram is described as a placeholder for the protonated image).

References

  • Sigma-Aldrich.
  • Solubility of Things. 2-Aminopyrimidine - Solubility.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • MDPI. Streamlined Radiosynthesis of [18F]Fluproxadine (AF78)
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. Why salt formation of weak acid increases the drug solubility?
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • MDPI.
  • ScienceDirect. Co-solvent: Significance and symbolism.

Sources

Technical Support Center: Azetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with azetidines. The unique four-membered azetidine ring is a prized scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance potency and improve physicochemical properties. However, the inherent ring strain of approximately 25.4 kcal/mol makes these heterocycles susceptible to decomposition under various experimental conditions.[1]

This guide is designed to provide you with a deeper understanding of the mechanisms behind azetidine instability and to offer practical, field-tested solutions to the common challenges encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is azetidine ring strain and why does it cause decomposition?

Azetidine, a four-membered nitrogen heterocycle, experiences significant angle and torsional strain because its internal bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°. This stored potential energy, known as ring strain, makes the ring susceptible to reactions that lead to its opening, as this process releases the strain.[1] The reactivity is driven by this strain, making the azetidine ring more reactive than a larger, less-strained ring like pyrrolidine, but generally more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2]

Q2: What are the most common decomposition pathways for azetidines?

The most prevalent decomposition pathway is acid-catalyzed ring-opening . Protonation of the azetidine nitrogen makes the ring an excellent leaving group and highly activates the ring carbons toward nucleophilic attack.[3] Common nucleophiles include solvents (water, alcohols), reagents, or even other functional groups within the same molecule (intramolecular decomposition).[3] Another pathway involves quaternization of the ring nitrogen by alkylating or acylating agents, which can lead to facile ring cleavage by the counter-ion.[4]

Q3: Are all azetidines equally unstable?

No, stability is highly dependent on the substituents attached to the ring.

  • N-Substituents: Electron-withdrawing groups on the nitrogen (e.g., sulfonyl, acyl, or certain heteroaryl groups) decrease the basicity of the nitrogen atom.[3] This makes protonation less favorable, thereby increasing the azetidine's stability under acidic conditions. For example, N-aryl azetidines where the nitrogen's lone pair is delocalized into a conjugated system are often more stable.[3]

  • C-Substituents: The electronic and steric nature of substituents on the carbon atoms of the ring also plays a significant role in the molecule's stability and reaction outcomes.[5]

Troubleshooting In-Depth

This section addresses specific experimental problems with a focus on causality and actionable solutions.

Problem 1: My azetidine is decomposing during N-functionalization (e.g., acylation or alkylation). What's going wrong?

Core Issue: This is a classic case of the azetidine ring acting as both the intended nucleophile and an unintentional substrate for decomposition. The problem often arises from acidic byproducts or over-activation of the ring.

Causality Analysis: When you use reagents like acyl chlorides (R-COCl) or alkyl halides (R-X), the reaction can generate acidic byproducts (e.g., HCl). This acid protonates the basic nitrogen of the starting azetidine or the product, catalyzing ring-opening. Furthermore, the newly formed N-acylated or N-alkylated azetidinium salt is itself highly activated and susceptible to nucleophilic attack by the halide anion (Cl⁻, Br⁻, I⁻), leading to ring-opened byproducts.[4]

Solutions & Recommended Protocol:

  • Use an Acid Scavenger: Always include a non-nucleophilic base to neutralize any generated acid. Hindered tertiary amines are ideal.

  • Choose Milder Reagents: When possible, opt for reagents that do not produce strong acid byproducts. For example, use carboxylic acids with coupling agents (like EDC/HOBt) instead of acyl chlorides.

  • Control Stoichiometry & Temperature: Use the minimum required excess of the electrophile and run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Table 1: Selecting a Base for N-Functionalization

BasepKa (Conjugate Acid)Properties & Use Case
Triethylamine (TEA)~10.7Common, inexpensive liquid. Can be nucleophilic at elevated temperatures.
Diisopropylethylamine (DIPEA)~10.7"Hünig's base." Sterically hindered and non-nucleophilic. Excellent choice.
2,6-Lutidine~6.7Less basic, good for sensitive substrates where over-activation is a concern.
Proton Sponge~12.1Very strong, non-nucleophilic base, but can be expensive.

Protocol: Robust N-Acylation of Azetidine

  • Setup: To a stirred solution of the azetidine (1.0 equiv) and DIPEA (1.5 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Addition: Add the acyl chloride (1.1 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Proceed immediately to purification, avoiding prolonged exposure to acidic conditions (see Problem 2).

Problem 2: My product shows ring-opened impurities after purification by silica gel chromatography. How do I prevent this?

Core Issue: Standard silica gel is acidic (pH ~4-5) and can act as a solid-phase acid catalyst, promoting the decomposition of sensitive azetidines directly on the column.

Causality Analysis: The surface silanol groups (Si-OH) on silica are sufficiently acidic to protonate the azetidine nitrogen. This protonation initiates a cascade of decomposition, where the eluent (especially if it contains protic solvents like methanol) or trace water can act as a nucleophile, leading to ring-opened impurities. The longer the compound remains on the column, the greater the extent of decomposition.

Solutions & Recommended Protocol:

  • Passivate the Silica: Neutralize the acidic silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing 1-2% of a volatile base like triethylamine or ammonia (in methanol).

  • Use Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase.

    • Neutral Alumina: Generally less acidic than silica.

    • Reversed-Phase (C18) Silica: Often run with neutral or slightly basic buffered mobile phases (e.g., water/acetonitrile with ammonium bicarbonate), which is ideal for basic compounds.

  • Non-Chromatographic Methods: Consider crystallization, distillation (for volatile compounds), or trituration to purify the product without exposure to acidic media.

Table 2: Comparison of Purification Methods for Azetidines

MethodStationary PhaseMobile PhaseProsCons
Standard FlashSilica GelHexanes/EtOAc, DCM/MeOHFast, high resolutionAcidic, can cause decomposition
Passivated FlashBase-treated SilicaEluent + 1% TEAMitigates acid-catalyzed decompositionMay affect separation, base must be removed
Reversed-PhaseC18 SilicaH₂O/ACN or H₂O/MeOHExcellent for polar/basic compoundsRequires buffered eluents, can be slower
Alumina FlashAlumina (Neutral)Hexanes/EtOAc, DCMLess acidic than silicaDifferent selectivity, can be less resolving
Problem 3: My azetidine-containing compound degrades during storage or in solution for biological assays. How can I improve its stability?

Core Issue: Long-term stability is governed by the same principles as reaction stability. Trace amounts of acid or protic environments can lead to slow decomposition over time.

Causality Analysis: Aqueous solutions, especially if unbuffered or acidic, are a primary cause of degradation for azetidines intended for biological screening.[3] A study on aryl azetidines showed that decomposition is significantly faster at low pH (e.g., half-life of 0.5 hours at pH 1.8) compared to neutral pH where the compound was stable.[3] The stability is directly related to the pKa of the azetidine nitrogen; a lower pKa (less basic) leads to greater stability in acidic media.[3]

Solutions & Recommendations:

  • Storage:

    • Solid Form: Store the compound as a solid in a cool, dark, and dry place. If the compound is a salt (e.g., hydrochloride), consider converting it to the free base for long-term storage to prevent ambient moisture from creating a localized acidic environment.

    • Solution Form: If storage in solution is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store at -20 °C or -80 °C.

  • Aqueous Buffers for Assays:

    • pH is Critical: Prepare aqueous solutions for biological assays in a buffer system at a pH of 7.4 or higher. Phosphate-buffered saline (PBS) is standard, but for particularly sensitive compounds, a bicarbonate or phosphate buffer at pH 8 may offer enhanced stability.

    • Fresh is Best: Prepare aqueous solutions immediately before use whenever possible.

Visualized Mechanisms & Workflows

// Nodes Azetidine [label="R-Azetidine"]; Proton [label=+>]; Azetidinium [label="Azetidinium Ion\n(Activated)"]; Nucleophile [label="Nu-H"]; TransitionState [label="[Transition State]"]; Product [label="Ring-Opened Product"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Edges Azetidine -> p1 [arrowhead=none]; Proton -> p1 [arrowhead=none]; p1 -> Azetidinium [label=" 1. Protonation (Fast)", color="#EA4335"];

Azetidinium -> p2 [arrowhead=none]; Nucleophile -> p2 [arrowhead=none]; p2 -> TransitionState [label=" 2. Nucleophilic Attack (Slow)", color="#4285F4"];

TransitionState -> Product [label=" 3. Ring Opening", color="#34A853"];

// Styling Azetidine, Azetidinium, Nucleophile, Product [style=filled, fillcolor="#F1F3F4", shape=box, rounded=true, fontcolor="#202124"]; TransitionState [style=filled, fillcolor="#FBBC05", shape=box, rounded=true, fontcolor="#202124"]; Proton [fontcolor="#EA4335"]; } dot Caption: Acid-catalyzed ring-opening of an azetidine.

// Nodes start [label="Decomposition Observed\nDuring Reaction?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="Acidic Byproduct\nPossible? (e.g., HCl)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add Hindered Base\n(e.g., DIPEA)"]; milder_reagent [label="Use Milder Reagent\n(e.g., Coupling Agent)"]; check_purification [label="Decomposition During\nPurification?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_silica [label="Using Silica Gel?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; passivate [label="Passivate Silica\nwith Base (e.g., TEA)"]; alt_phase [label="Use Alternative Phase\n(Alumina, C18)"]; no_decomp [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_acid; check_acid -> add_base [label="Yes"]; check_acid -> check_purification [label="No"]; add_base -> milder_reagent; milder_reagent -> check_purification; add_base -> no_decomp [style=dashed];

check_purification -> check_silica; check_silica -> passivate [label="Yes"]; check_silica -> no_decomp [label="No", style=dashed]; passivate -> alt_phase; alt_phase -> no_decomp [style=dashed]; passivate -> no_decomp [style=dashed]; } dot Caption: Workflow for troubleshooting azetidine decomposition.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(21), 4615-4628. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47363-47391. [Link]

  • Various Authors. (2023). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Request PDF. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ResearchGate. [Link]

  • Nishimura, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284439. [Link]

Sources

Troubleshooting low potency in kinase assays with azetidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Potency of Azetidine Inhibitors

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding kinase assays, with a special focus on challenges encountered with azetidine-based inhibitors. As Senior Application Scientists, we have designed this center to reflect field-proven insights and ensure the scientific integrity of your experiments.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter. Each answer explains the underlying scientific principles and provides actionable solutions.

Q1: My azetidine inhibitor shows a significantly weaker potency (higher IC₅₀) than anticipated. What are the first steps in troubleshooting?

Observing lower-than-expected potency is a common issue that can stem from multiple sources, ranging from the compound itself to the assay conditions. A systematic approach is crucial to pinpointing the root cause.

Probable Cause: The discrepancy can be broadly categorized into three areas:

  • Compound-Related Issues: Problems with the inhibitor's integrity, solubility, or behavior in the assay buffer.

  • Assay Condition Mismatches: Sub-optimal concentrations of key reagents (Enzyme, ATP, Substrate) that mask the inhibitor's true potency.

  • Assay Readout Interference: Artifacts where the compound interacts with the detection system rather than the kinase.

Recommended Solution: Start with a logical diagnostic workflow. First, verify the integrity and behavior of your inhibitor stock. Second, critically evaluate your assay parameters to ensure they are optimized for inhibition studies. Finally, rule out any assay-specific artifacts.

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Low Potency (High IC₅₀) Observed CheckCompound Step 1: Verify Inhibitor Integrity & Behavior Start->CheckCompound Solubility Is the inhibitor fully soluble? CheckCompound->Solubility Key Question CheckAssay Step 2: Optimize Assay Conditions ATP_Conc Is [ATP] ≈ Km(ATP)? CheckAssay->ATP_Conc Key Question CheckArtifacts Step 3: Rule Out Assay Artifacts Interference Does compound interfere with readout? CheckArtifacts->Interference Aggregation Is the inhibitor forming aggregates? Solubility->Aggregation Yes FixSolubility Action: Re-dissolve, use co-solvents, perform solubility assay. Solubility->FixSolubility Solubility->FixSolubility Stability Is the inhibitor stable in assay buffer? Aggregation->Stability No FixAggregation Action: Add detergent (e.g., Triton X-100), perform aggregation assay. Aggregation->FixAggregation Aggregation->FixAggregation Stability->CheckAssay Yes FixStability Action: Check for degradation (LC-MS), minimize pre-incubation time. Stability->FixStability Stability->FixStability Enzyme_Conc Is enzyme concentration appropriate? ATP_Conc->Enzyme_Conc Yes FixATP Action: Determine Km for ATP. Set [ATP] at or below Km. ATP_Conc->FixATP ATP_Conc->FixATP Reaction_Time Is reaction in initial velocity? Enzyme_Conc->Reaction_Time Yes FixEnzyme Action: Titrate enzyme. Use lowest concentration giving a robust signal. Enzyme_Conc->FixEnzyme Enzyme_Conc->FixEnzyme Reaction_Time->CheckArtifacts Yes FixTime Action: Run time course. Ensure <10-20% substrate turnover. Reaction_Time->FixTime Reaction_Time->FixTime Resolve Potency Issue Likely Resolved Interference->Resolve No FixInterference Action: Run assay without enzyme. Use orthogonal assay format. Interference->FixInterference Interference->FixInterference

Caption: A logical workflow for troubleshooting low inhibitor potency.
Q2: How can I confirm my azetidine inhibitor is soluble and stable in the assay buffer?

Azetidine rings are strained four-membered heterocycles.[1] While this strain is key to their synthetic utility, it can sometimes contribute to lower stability under certain pH or buffer conditions. Furthermore, poor aqueous solubility is a frequent cause of artificially low potency for many small molecules.[2][3]

Probable Cause:

  • Precipitation: The inhibitor may be precipitating out of solution when diluted from a high-concentration DMSO stock into the aqueous assay buffer. This is a very common issue.

  • Degradation: The azetidine ring or other functional groups on the molecule could be chemically unstable in the assay buffer (e.g., hydrolysis), especially during long pre-incubation periods.

Recommended Solution:

  • Assess Solubility: Before running a full IC₅₀ curve, perform a simple visual inspection. Prepare the highest concentration of your inhibitor in the final assay buffer. Let it sit for the duration of your assay's incubation time. Check for cloudiness or precipitate against a dark background. Centrifuging the tube and looking for a pellet can also be informative.[4]

  • Optimize Dilution Scheme: Avoid making large dilution steps directly from DMSO into an aqueous buffer. A serial dilution in DMSO followed by the final dilution into the assay buffer is preferable. The final DMSO concentration should be kept constant across all wells (typically ≤1%) and be known to not significantly affect enzyme activity.[5]

  • Test for Aggregation: Compound aggregation can mimic insolubility and leads to non-specific inhibition. A standard test is to see if the IC₅₀ value is significantly right-shifted (less potent) in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). Aggregates are often disrupted by detergents, restoring true potency.[6]

  • Evaluate Stability: To check for compound degradation, incubate the azetidine inhibitor in the final assay buffer for the maximum assay time. Analyze the sample by LC-MS (Liquid Chromatography-Mass Spectrometry) and compare it to a control sample prepared immediately before injection. A decrease in the parent mass peak or the appearance of new peaks suggests degradation.

  • Prepare two sets of inhibitor dose-response plates.

  • For the "Test" plate, prepare the assay buffer containing 0.01% (v/v) Triton X-100.

  • For the "Control" plate, use the standard assay buffer without detergent.

  • Run the kinase assay in parallel on both plates.

  • Interpretation: If the inhibitor is an aggregator, you will observe a significant rightward shift (a higher IC₅₀ value) in the control plate compared to the detergent plate. If the IC₅₀ values are similar, aggregation is likely not the issue.[6]

Q3: How do ATP and substrate concentrations influence the measured IC₅₀ of my inhibitor?

For ATP-competitive inhibitors, which includes a vast number of kinase inhibitors, the concentration of ATP in the assay is one of the most critical factors determining the apparent potency (IC₅₀).[7]

Probable Cause: Most kinase inhibitors bind to the ATP pocket. They are in direct competition with ATP. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, making the inhibitor appear less potent than it actually is.

Scientific Rationale (The Cheng-Prusoff Relationship): The relationship between IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the intrinsic binding affinity of the inhibitor) for a competitive inhibitor is described by the Cheng-Prusoff equation:

IC₅₀ = Kᵢ * (1 + [ATP] / Kₘ,ₐₜₚ)

Where:

  • Kᵢ is the inhibitor's true binding affinity.

  • [ATP] is the concentration of ATP in your assay.

  • Kₘ,ₐₜₚ is the Michaelis constant of the kinase for ATP, which represents the ATP concentration at which the reaction rate is half of Vₘₐₓ.

As you can see from the equation, if the [ATP] is much higher than the Kₘ, the IC₅₀ will be artificially inflated.[8][9] To obtain an IC₅₀ value that closely reflects the Kᵢ, assays should be run with an ATP concentration at or even below the Kₘ value.[5]

ATP_Competition cluster_0 Low [ATP] cluster_1 High [ATP] K_Low Kinase I_Low Inhibitor I_Low->K_Low Binds Easily ATP_Low ATP K_High Kinase I_High Inhibitor I_High->K_High Binding is Difficult ATP_High1 ATP ATP_High1->K_High Outcompetes ATP_High2 ATP ATP_High2->K_High Outcompetes ATP_High3 ATP ATP_High3->K_High Outcompetes

Caption: High ATP levels outcompete the inhibitor for the kinase binding site.

Recommended Solution:

  • Determine the Kₘ for ATP: If you don't know the Kₘ of your kinase for ATP under your specific assay conditions, you must determine it experimentally. This involves measuring the initial reaction velocity at various ATP concentrations and fitting the data to the Michaelis-Menten equation.

  • Set [ATP] ≤ Kₘ,ₐₜₚ: For inhibitor profiling, set the ATP concentration in your assay to be equal to, or ideally slightly below, the determined Kₘ value.[5] This ensures the assay is sensitive to competitive inhibitors.

ParameterRecommendation for Inhibition AssaysRationale
ATP Concentration Set at or below the Kₘ for ATP.Minimizes competition, allowing for a more accurate determination of inhibitor potency (IC₅₀ ≈ 2 x Kᵢ when [ATP] = Kₘ).[9]
Substrate Concentration Set at or above its Kₘ.Ensures the reaction is not substrate-limited, providing a stable signal.
Enzyme Concentration Use the lowest concentration that gives a robust signal-to-background ratio.Prevents stoichiometric (tight-binding) inhibition, where the IC₅₀ becomes dependent on enzyme concentration rather than Kᵢ.[5]
Reaction Time Ensure the reaction is in the linear (initial velocity) range.The reaction rate should be constant over the measurement period. Typically, this means substrate consumption should be less than 10-20%.[10]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for preparing and storing stock solutions of azetidine inhibitors?

Proper handling of inhibitor stock solutions is fundamental to reproducible results.

  • Solvent Choice: High-purity, anhydrous DMSO is the most common and recommended solvent for initial stock solutions of small organic molecules. Always check the compound's data sheet for any specific recommendations.

  • Stock Concentration: Prepare a high-concentration initial stock (e.g., 10-50 mM) to minimize the volume of DMSO added to the final assay.

  • Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Azetidine compounds, due to their strained ring, may be susceptible to degradation, so minimizing exposure to water and harsh conditions is prudent.[1]

  • Dilution Strategy: As mentioned previously, perform serial dilutions in pure DMSO before the final dilution into aqueous assay buffer to prevent precipitation.

Dilution_Workflow Stock 10 mM Stock in 100% DMSO SerialDMSO Serial Dilutions in 100% DMSO Stock->SerialDMSO Step 1 Wrong Incorrect: Diluting 10 mM stock directly into buffer causes precipitation. Stock->Wrong AVOID FinalDilution Final 100x Dilution into Aqueous Assay Buffer SerialDMSO->FinalDilution Step 2 AssayPlate Final Concentration in Assay Plate (e.g., 10 µM with 1% DMSO) FinalDilution->AssayPlate Step 3

Caption: Recommended workflow for preparing inhibitor dilutions.
FAQ 2: My assay readout is luminescence-based (e.g., ADP-Glo™). Could my azetidine compound be interfering with the detection chemistry?

Yes, this is a critical consideration. Any compound can potentially interfere with an assay's detection system, leading to false positive or false negative results.

  • Luciferase Inhibition/Activation: Luminescence-based assays like Promega's ADP-Glo™ or Kinase-Glo® rely on a luciferase enzyme to generate a light signal.[11] Your compound could directly inhibit or, less commonly, activate this luciferase, which would be misinterpreted as an effect on the kinase.

  • Light Absorption (Quenching): If your compound absorbs light at the emission wavelength of the luminescent reaction, it can quench the signal, making it appear as if the kinase was inhibited.

How to Check for Interference: Run a control experiment where you perform the entire assay, including the final detection steps, but omit the kinase enzyme . Add your inhibitor across the same concentration range. If you still see a dose-dependent change in the signal, you have confirmed that your compound is interfering with the readout technology. In this case, an alternative, orthogonal assay format (e.g., fluorescence polarization, TR-FRET, or a radiometric assay) should be used to validate your results.[12]

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • K-State College of Veterinary Medicine. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Assay Interference by Aggregation. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Analytical Challenges in the LC-MS of Pyrimidinylamino Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrimidinylamino azetidines by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered with this important class of compounds. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

The pyrimidinylamino azetidine core is a key pharmacophore in a number of targeted therapies, particularly in oncology. The unique chemical properties of this scaffold, combining a basic pyrimidine ring and a strained azetidine moiety, present a distinct set of analytical hurdles. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the generation of high-quality, reliable data.

Section 1: Sample Preparation - The Foundation of Robust Analysis

Effective sample preparation is critical for successful LC-MS analysis, as it directly impacts analyte stability, recovery, and the extent of matrix effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: My pyrimidinylamino azetidine analyte is degrading in the plasma sample before I can even inject it. What's happening and how can I prevent this?

A1: The instability of pyrimidinylamino azetidines, such as osimertinib, in biological matrices at room temperature is a well-documented issue.[2][3] This degradation is often due to enzymatic activity in the plasma.

  • Causality: Endogenous enzymes in plasma can metabolize the analyte, leading to lower measured concentrations. For instance, studies on osimertinib have shown significant degradation in plasma when left at room temperature.[2][3]

  • Immediate Action: The most effective strategy is to process the blood samples immediately after collection. This involves prompt centrifugation to separate the plasma, followed by immediate protein precipitation or freezing.

  • Stabilization Protocol:

    • Collect blood samples in tubes containing an appropriate anticoagulant.

    • Centrifuge the samples at 4°C as soon as possible to obtain plasma.

    • Immediately precipitate proteins by adding a threefold to sevenfold volume of cold acetonitrile.[2] This not only precipitates proteins but also denatures degradative enzymes.

    • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis or store at -80°C.

Q2: I'm seeing low and inconsistent recovery after my protein precipitation. What are the likely causes?

A2: Low recovery can stem from several factors, including incomplete protein precipitation, analyte adsorption to the precipitated proteins or labware, and suboptimal extraction solvent.

  • Troubleshooting Steps:

    • Optimize Precipitation Solvent: While acetonitrile is common, methanol can also be effective.[1] A systematic evaluation of different organic solvents and their ratios with the plasma sample can help identify the optimal conditions for your specific analyte.

    • Temperature Control: Perform the protein precipitation at low temperatures (e.g., on ice) to minimize any residual enzymatic activity and potential for analyte degradation during the sample preparation process.

    • pH Adjustment: The pH of the sample can influence the charge state of your analyte and its interaction with proteins. For basic compounds like pyrimidinylamino azetidines, a slightly acidic pH may improve recovery by ensuring the analyte is in its protonated, more soluble form.

    • Internal Standard Use: Employing a stable isotope-labeled internal standard (SIL-IS) is crucial.[1] A SIL-IS will mimic the behavior of your analyte during sample preparation and analysis, correcting for variations in recovery and matrix effects.

Section 2: Chromatographic Separation - Taming the Peak Shape

The basic nature of the pyrimidinylamino moiety can lead to challenging chromatographic behavior, particularly poor peak shape.

Troubleshooting Guide: Peak Shape Issues
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic analyte and acidic residual silanols on the C18 column.- Use a modern, end-capped C18 column: These columns have fewer exposed silanol groups. - Mobile Phase Additives: Incorporate a low concentration of an acidic modifier like formic acid (0.1%) or a buffer salt like ammonium formate (10 mM) in the mobile phase.[4] This helps to protonate the silanols and reduce unwanted interactions. - Increase Mobile Phase Ionic Strength: A higher salt concentration can also help to shield the silanol interactions.
Peak Broadening - Suboptimal mobile phase composition. - Column degradation. - Optimize Gradient: A well-optimized gradient elution can improve peak shape and resolution.[4] - Column Flushing: Regularly flush the column with a strong solvent to remove any adsorbed matrix components. - Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
Split Peaks - Partially blocked column frit. - Sample solvent incompatibility with the mobile phase. - Reverse flush the column (if permissible by the manufacturer). - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Experimental Protocol: Generic Gradient for Pyrimidinylamino Azetidines

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Column: C18, 2.1 x 50 mm, 2.6 µm particle size.[4]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Gradient:

    • 0-0.8 min: 5% B

    • 0.8-1.0 min: 5-60% B

    • 1.0-5.5 min: 60% B

    • 5.5-6.0 min: 60-5% B

    • 6.0-8.0 min: 5% B (Re-equilibration)[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

Section 3: Mass Spectrometric Detection - Navigating the Complexities of Ionization and Fragmentation

The mass spectrometer is a powerful detector, but it is also susceptible to a range of issues that can compromise data quality.

Diagram: Troubleshooting Workflow for Mass Spectrometry Issues

G start Poor MS Signal or Inconsistent Results check_tuning Check MS Tuning and Calibration start->check_tuning check_source Inspect and Clean Ion Source check_tuning->check_source Tuning OK solution_tuning Recalibrate Mass Spectrometer check_tuning->solution_tuning Tuning Fails adducts Investigate Adduct Formation check_source->adducts Source Clean solution_source Clean Ion Transfer Tube and Orifice check_source->solution_source Source Dirty fragmentation Optimize Fragmentation Parameters adducts->fragmentation Adducts Not the Issue solution_adducts Modify Mobile Phase (e.g., add ammonium salts) or change ionization polarity adducts->solution_adducts Adducts Present matrix_effects Evaluate Matrix Effects fragmentation->matrix_effects Fragmentation OK solution_fragmentation Optimize Collision Energy and other MS/MS parameters fragmentation->solution_fragmentation Suboptimal Fragmentation solution_matrix Improve Sample Cleanup, Modify Chromatography, or Use SIL-IS matrix_effects->solution_matrix Matrix Effects Confirmed

Caption: A decision tree for troubleshooting common mass spectrometry issues.

Frequently Asked Questions (FAQs)

Q3: I am seeing multiple peaks in my mass spectrum for my single analyte. What could be the cause?

A3: This is a classic sign of adduct formation, a common phenomenon in electrospray ionization (ESI).[5] Your analyte may be associating with ions present in the mobile phase or from the sample matrix.

  • Common Adducts: For pyrimidinylamino azetidines in positive ion mode, you are likely to see the protonated molecule [M+H]+. However, you may also observe sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+ adducts.

  • Causality: The formation of these adducts is influenced by the mobile phase composition and the cleanliness of the LC-MS system. The presence of metal ions from glassware or salts can promote sodium and potassium adduct formation.

  • Solutions:

    • Mobile Phase Modification: The addition of ammonium formate or ammonium acetate to the mobile phase can help to promote the formation of the [M+H]+ or [M+NH4]+ adducts, often leading to a more consistent and intense signal.

    • System Cleanliness: Ensure that high-purity solvents and additives are used. Thoroughly clean glassware to minimize metal ion contamination.

Q4: I am having trouble getting a consistent and strong fragment ion for my MS/MS analysis. How can I optimize this?

A4: The fragmentation of pyrimidinylamino azetidines is influenced by the protonation site. The pyrimidine ring contains multiple basic nitrogen atoms, and the site of protonation can dictate the fragmentation pathway.

  • Understanding Fragmentation: For a molecule like osimertinib, a common fragment ion observed is at m/z 72.[6] This corresponds to the dimethylaminoethyl side chain. The fragmentation pathway often involves cleavage at the bonds adjacent to the amino groups.

  • Optimization Protocol:

    • Infuse a standard solution of your analyte directly into the mass spectrometer.

    • Acquire a full scan MS spectrum to identify the precursor ion (e.g., [M+H]+).

    • Select the precursor ion and perform a product ion scan at various collision energies.

    • Create a collision energy ramp to identify the optimal energy that produces a stable and intense fragment ion.

    • Select the most abundant and specific fragment ion for your multiple reaction monitoring (MRM) transition.

Table: Example MS/MS Parameters for a Pyrimidinylamino Azetidine (Osimertinib)
Parameter Value Reference
Ionization Mode Positive ESI[4][6]
Precursor Ion (m/z) 500.1[6]
Product Ion (m/z) 72.2[6]
Dwell Time (ms) 100[4]
IonSpray Voltage (V) 4500[4]
Source Temperature (°C) 500[4]

Section 4: Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS.[7]

Diagram: Strategies to Mitigate Matrix Effects

G start Significant Matrix Effects Observed sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->internal_std

Caption: Key approaches to addressing matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q5: My results are highly variable between different lots of plasma. How can I confirm if this is due to matrix effects?

A5: A post-extraction spike experiment is a standard method to evaluate matrix effects.

  • Experimental Protocol:

    • Extract a blank matrix sample (e.g., plasma from six different sources).

    • Spike the extracted matrix with your analyte at a known concentration.

    • Prepare a standard solution of the analyte in the mobile phase at the same concentration.

    • Compare the peak area of the analyte in the spiked extract to the peak area in the standard solution.

    • A significant difference in peak areas indicates the presence of matrix effects. A ratio of less than 1 suggests ion suppression, while a ratio greater than 1 indicates ion enhancement.

Q6: I've confirmed matrix effects are present. What are my options to reduce their impact?

A6:

  • Enhanced Sample Cleanup: Move beyond simple protein precipitation. Solid-phase extraction (SPE) can provide a more thorough cleanup, removing a larger portion of interfering matrix components.

  • Chromatographic Separation: Adjust your LC gradient to better separate your analyte from the co-eluting matrix components that are causing the ion suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

References

  • An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats. (2018). MDPI. [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. (2023). PubMed. [Link]

  • Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. (2022). Frontiers. [Link]

  • An ultra-fast validated green UPLC-MS/MS method for the quantification of osimertinib in human liver microsomes: Screening for ADME parameters and in vitro metabolic stability in. (2025). AKJournals. [Link]

  • Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Pharmacokinetic Study of Osimertinib in Rats. ResearchGate. [Link]

  • An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib. (2020). PMC - NIH. [Link]

  • A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma. (2024). NIH. [Link]

  • Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS. (2022). MDPI. [Link]

  • Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay. (2020). PMC - NIH. [Link]

  • Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF. (2021). SciRP.org. [Link]

  • A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. (2025). PubMed. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). Chromatography Online. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). ResearchGate. [Link]

  • Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. NIH. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed. [Link]

  • Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. (2020). Maastricht University. [Link]

  • Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]

  • A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. (2025). ResearchGate. [Link]

  • Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. (2023). PMC - PubMed Central. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). LCGC International. [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). PubMed. [Link]

  • Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Azetidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges of improving the oral bioavailability of drug candidates featuring an azetidine core. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, offering a unique combination of properties such as conformational rigidity, an sp3-rich character, and metabolic stability that can enhance pharmacokinetic profiles.[1] However, its distinct physicochemical characteristics can also present hurdles to achieving optimal oral absorption.

This resource is designed to be a practical, field-proven guide. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Azetidine Core - Physicochemical Properties and Bioavailability Challenges

The azetidine ring's impact on a molecule's properties is a double-edged sword. While its rigidity can be beneficial for target binding, it can also influence solubility and permeability.[1] The strained nature of the four-membered ring also has implications for its metabolic fate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of the azetidine ring that influence oral bioavailability?

A1: The azetidine moiety imparts several key characteristics:

  • Increased Polarity and Basicity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and introduces a basic center. This can increase aqueous solubility at low pH but may lead to pH-dependent solubility profiles.

  • Conformational Rigidity: The strained ring structure limits the number of conformations a molecule can adopt.[1] This can be advantageous for receptor binding but may hinder passive diffusion across the intestinal membrane if the optimal conformation for permeation is not favored.

  • Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than its three-membered counterpart, the aziridine ring.[2] However, the ring can still be a site of metabolism, particularly through ring-opening reactions.[3]

  • Lipophilicity (logP/logD): The introduction of an azetidine ring can modulate a molecule's lipophilicity. Depending on the substitution pattern, it can either increase or decrease the overall logP/logD, which is a critical determinant of both permeability and solubility.

Q2: My azetidine-containing compound has high in vitro potency but poor oral bioavailability. What are the most likely reasons?

A2: Poor oral bioavailability for a potent azetidine-containing compound typically stems from one or more of the following factors, often referred to as the "ADME" (Absorption, Distribution, Metabolism, Excretion) properties:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. This is a common issue for over 40% of new chemical entities.[4]

  • Low Intestinal Permeability: The molecule may not be able to efficiently cross the intestinal epithelial barrier to enter the bloodstream.

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

The following sections will provide detailed troubleshooting guides for each of these common problems.

Section 2: Troubleshooting Low Aqueous Solubility

Poor solubility is a primary obstacle to achieving adequate oral exposure.[4] For azetidine-containing compounds, their basic nature can be leveraged to enhance solubility.

Question & Answer Troubleshooting Guide

Q: My azetidine-containing compound exhibits poor solubility in simulated gastric and intestinal fluids. What strategies can I employ to improve it?

A: A multi-pronged approach is often necessary. Here’s a workflow to guide your efforts:

Workflow for Improving Solubility of Azetidine Compounds

A Poorly Soluble Azetidine Compound B Characterize Physicochemical Properties (pKa, logP, Crystalline Form) A->B C Salt Formation Screening B->C D Amorphous Solid Dispersion B->D E Particle Size Reduction B->E F pH Adjustment / Co-solvents B->F G Evaluate in vitro Dissolution C->G D->G E->G F->G H Proceed to in vivo PK Studies G->H

Caption: A decision-making workflow for enhancing the solubility of azetidine-containing drug candidates.

1. Salt Formation:

  • Causality: Since the azetidine nitrogen is basic, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.

  • Protocol:

    • Counterion Screen: Screen a variety of pharmaceutically acceptable counterions (e.g., HCl, mesylate, tosylate, citrate, tartrate).

    • Stoichiometry: Prepare salts at different drug-to-counterion stoichiometric ratios (e.g., 1:1, 1:2).

    • Characterization: Analyze the resulting solids by X-ray powder diffraction (XRPD) to confirm salt formation and assess crystallinity.

    • Solubility Measurement: Determine the kinetic and thermodynamic solubility of the most promising salt forms in relevant media (e.g., simulated gastric fluid (SGF), simulated intestinal fluid (SIF)).

2. Formulation as an Amorphous Solid Dispersion (ASD):

  • Causality: Converting a crystalline drug to an amorphous form can enhance its apparent solubility and dissolution rate by overcoming the crystal lattice energy barrier. Polymeric carriers stabilize the amorphous drug and prevent recrystallization.

  • Protocol:

    • Polymer Selection: Screen various polymers such as HPMC, HPMC-AS, PVP, or Soluplus®.

    • Preparation Method: Use techniques like spray-drying or hot-melt extrusion to prepare the ASD.[5]

    • Drug Loading: Evaluate different drug loadings within the polymer to find the optimal balance between solubility enhancement and physical stability.

    • In Vitro Dissolution Testing: Perform dissolution studies under non-sink conditions to assess the extent and duration of supersaturation.

3. Particle Size Reduction:

  • Causality: Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6]

  • Methods:

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization: Techniques like media milling or high-pressure homogenization to create nanosuspensions.

4. pH Adjustment and Co-solvents (for early-stage studies):

  • Causality: For weakly basic azetidine compounds, lowering the pH of the vehicle will increase the proportion of the more soluble ionized form.[7][8] Co-solvents can also be used to increase the solubility of poorly soluble drugs.[9]

  • Application: While not always a viable strategy for a final oral dosage form, using a low pH vehicle or incorporating co-solvents (e.g., PEG 400, propylene glycol) can be useful for preclinical in vivo studies to understand the compound's potential bioavailability when solubility is not the limiting factor.

Section 3: Troubleshooting Low Intestinal Permeability

Even with adequate solubility, a drug must be able to permeate the intestinal epithelium to reach the systemic circulation.

Question & Answer Troubleshooting Guide

Q: My azetidine-containing compound is soluble but shows low permeability in Caco-2 assays. What are the potential reasons and how can I address this?

A: Low permeability of a soluble compound suggests that its physicochemical properties are not optimal for passive diffusion or that it is a substrate for efflux transporters.

Investigating and Mitigating Low Permeability

A Low Caco-2 Permeability B Assess Physicochemical Properties (logD, PSA, H-bond donors/acceptors) A->B C Efflux Ratio Determination (Bi-directional Caco-2 assay) B->C H Pro-drug Approach B->H D High Efflux Ratio (>2-3) C->D E Low Efflux Ratio C->E F Structural Modification to Reduce Efflux Substrate Recognition D->F G Optimize Lipophilicity (logD) and Polar Surface Area (PSA) E->G I Re-evaluate Permeability F->I G->I H->I

Caption: A systematic approach to troubleshooting low intestinal permeability of azetidine-containing compounds.

1. Assess Physicochemical Properties:

  • Lipophilicity (logD at pH 6.5-7.4): For passive diffusion, a logD in the range of 1-3 is often considered optimal. If your compound is too polar (low logD) or too greasy (high logD), permeability can be compromised.

  • Polar Surface Area (PSA): A PSA > 140 Ų is often associated with poor permeability.

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact permeability.

2. Determine if the Compound is an Efflux Substrate:

  • Protocol: Bi-directional Caco-2 Assay

    • Seed Caco-2 cells on permeable supports and allow them to differentiate for ~21 days to form a polarized monolayer.

    • Measure the transport of your compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2-3 suggests active efflux.

    • To confirm the involvement of specific transporters like P-gp, repeat the assay in the presence of a known inhibitor (e.g., verapamil or cyclosporin A). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.

3. Strategies for Improvement:

  • Structural Modification:

    • Masking Polar Groups: If the compound is too polar, consider masking hydrogen bond donors through methylation or other derivatization to increase lipophilicity.

    • Reducing Lipophilicity: If the compound is too lipophilic, introducing polar functional groups can sometimes reduce efflux substrate recognition and improve permeability.

    • Modulating the Azetidine Substitution: The substituents on the azetidine ring can significantly influence the overall physicochemical properties. Exploring different substitution patterns can help fine-tune the molecule's properties for optimal permeability.

  • Pro-drug Approach:

    • Causality: A pro-drug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach can be used to temporarily mask polar functional groups that hinder membrane permeation.

    • Example: An ester pro-drug of a carboxylic acid-containing molecule can be more lipophilic and have better permeability than the parent acid. Once absorbed, the ester is cleaved by esterases to release the active drug.

Section 4: Troubleshooting High Metabolic Clearance

High first-pass metabolism can significantly reduce the amount of drug that reaches the systemic circulation. The azetidine ring itself can be subject to metabolic reactions.

Question & Answer Troubleshooting Guide

Q: My azetidine-containing compound shows high clearance in liver microsome or hepatocyte stability assays. How can I identify the metabolic soft spots and improve metabolic stability?

A: Identifying the site of metabolism is the first step toward designing more stable analogues.

Workflow for Addressing High Metabolic Clearance

A High Metabolic Clearance B Metabolite Identification Studies (LC-MS/MS with Liver Microsomes/Hepatocytes) A->B C Identify Metabolic 'Soft Spots' B->C D Azetidine Ring Opening C->D E Metabolism on Substituents C->E G Modify Azetidine Ring Substitution to Increase Stability D->G F Structural Modification at Metabolic Site (e.g., Deuteration, Blocking Group) E->F H Re-evaluate in vitro Metabolic Stability F->H G->H

Sources

Technical Support Center: Refining Purification Protocols for Final Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of final azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for this unique class of saturated heterocycles. The inherent ring strain of azetidines, while synthetically useful, presents distinct challenges in their purification that necessitate carefully optimized protocols.[1] This guide offers practical, experience-driven advice to help you achieve the desired purity and yield for your target azetidine.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the purification of azetidine compounds.

Q1: What are the primary challenges in purifying azetidine derivatives?

A1: The main difficulties arise from the inherent ring strain of the four-membered ring, making azetidines susceptible to ring-opening reactions under harsh conditions.[1][2] Other common issues include their polarity, potential volatility, and the possibility of polymerization.[2] The choice of purification method and experimental conditions is critical to maintaining the integrity of the azetidine ring.

Q2: Which protecting group is most suitable for the azetidine nitrogen during purification?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen.[2][3] It is generally stable under many purification conditions, such as silica gel chromatography, and can be readily removed under acidic conditions.[2] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.[2] The choice of protecting group should be guided by the overall synthetic route and the stability of your compound.

Q3: How can I effectively purify my azetidine derivative?

A3: Column chromatography on silica gel is a common and effective method for purifying azetidine derivatives.[2][3][4] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[2] For solid derivatives, recrystallization can also be a highly effective purification technique.[2]

Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine to confirm its structure and purity?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[2] These characteristic peaks can help confirm the presence and integrity of the N-Boc azetidine ring.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of your final azetidine compound.

Guide 1: Column Chromatography Issues

Column chromatography is a powerful tool, but challenges can arise. Here’s how to troubleshoot common problems.

Problem 1: Poor Separation of the Azetidine Compound from Impurities.

  • Cause & Explanation: The polarity of the eluent system may not be optimal for your specific azetidine derivative. A good separation requires a significant difference in the retention factors (Rf) of the components on a Thin Layer Chromatography (TLC) plate.

  • Solution:

    • Optimize the Eluent System with TLC: Before running a column, systematically test different solvent mixtures using TLC. A good starting point for many azetidine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

    • Vary the Ratio: Adjust the ratio of the solvents to achieve a good separation between your product and impurities. An ideal ΔRf (difference in Rf values) is at least 0.2.[5]

    • Consider a Third Solvent: For particularly challenging separations, adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve resolution.

Problem 2: The Azetidine Compound Elutes Too Quickly (Low Retention).

  • Cause & Explanation: The eluent is too polar, causing your compound to have a high affinity for the mobile phase and move through the column too rapidly.

  • Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[5]

Problem 3: The Azetidine Compound Does Not Elute from the Column.

  • Cause & Explanation: The eluent is not polar enough. Your compound has a strong affinity for the stationary phase (silica gel) and is not being carried through the column by the mobile phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For instance, in a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5]

    • Use a Gradient Elution: A gradient elution, where the polarity of the solvent is steadily increased during the chromatography run, is often very effective for compounds that are strongly retained.[5]

Problem 4: Streaking of the Product Band on the Column.

  • Cause & Explanation: This can be due to several factors, including the compound being too polar for the solvent system, overloading the column, or interactions with the silica gel. For basic compounds like azetidines, interaction with the acidic silica gel can lead to tailing.

  • Solution:

    • Add a Modifier: For basic azetidines, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and significantly improve the peak shape.[5]

    • Check Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Overloading the column with too much material can also lead to poor separation and band broadening.[5] A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[5]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A wet slurry packing method is generally recommended for optimal performance.[5]

Problem 5: Degradation of the Azetidine Compound on Silica Gel.

  • Cause & Explanation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, including ring-opening of the strained azetidine ring.[6]

  • Solution:

    • Deactivate the Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

    • Test Stability: Before committing to a large-scale purification, test the stability of your compound by spotting it on a silica TLC plate and letting it sit for a period of time to see if any degradation occurs.[5]

Guide 2: Recrystallization Challenges

Recrystallization is an excellent technique for purifying solid azetidine derivatives.

Problem 1: The Azetidine Compound Oiled Out Instead of Crystallizing.

  • Cause & Explanation: The solvent system may not be ideal, or the solution is supersaturated at a temperature above the melting point of your compound.

  • Solution:

    • Solvent Selection: Experiment with different solvent pairs. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath. Rapid cooling can promote oiling out.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. If you have a small amount of pure solid, adding a seed crystal can induce crystallization.

Problem 2: Low Recovery of the Purified Azetidine Compound.

  • Cause & Explanation: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Solution:

    • Change Solvent System: Select a solvent in which your compound is less soluble.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product.

Guide 3: Acid-Base Extraction Issues

The basicity of the azetidine nitrogen allows for purification using acid-base extraction.[7]

Problem 1: Emulsion Formation During Extraction.

  • Cause & Explanation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making it difficult to separate the aqueous and organic layers.

  • Solution:

    • Gentle Mixing: Gently invert the separatory funnel multiple times instead of shaking it vigorously.

    • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) or a few drops of a different organic solvent to help break the emulsion.[8] Centrifugation, if possible, is also very effective.

Problem 2: Incomplete Extraction of the Azetidine Compound.

  • Cause & Explanation: The pH of the aqueous layer may not be optimal for protonating or deprotonating the azetidine nitrogen.

  • Solution:

    • Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (e.g., pH 1-2 with dilute HCl) to protonate the azetidine and move it into the aqueous phase, or sufficiently basic (e.g., pH 12-14 with NaOH) to deprotonate the azetidinium salt and move it into the organic phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent for a more efficient transfer of your compound between phases.

Experimental Protocols

Here are detailed step-by-step methodologies for key purification techniques.

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent system and swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve your crude azetidine compound in a minimal amount of the eluent or a suitable solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin adding the eluent to the top of the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified azetidine compound.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude solid azetidine compound and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the solution in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Azetidine Purification by Column Chromatography

PolaritySolvent System (v/v)Typical Applications
LowHexane / Ethyl Acetate (9:1 to 7:3)Non-polar azetidine derivatives
MediumHexane / Ethyl Acetate (1:1 to 3:7)Azetidines of intermediate polarity
HighDichloromethane / Methanol (99:1 to 9:1)Polar azetidine derivatives
Basic ModifierHexane / Ethyl Acetate with 0.5% TriethylamineBasic azetidines to prevent tailing

Visualizations

Workflow for Troubleshooting Azetidine Purification

G start Crude Azetidine Compound assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure end Pure Azetidine is_pure->end Yes purification Select Purification Method is_pure->purification No solid_or_oil Solid or Oil? purification->solid_or_oil recrystallization Recrystallization solid_or_oil->recrystallization Solid column Column Chromatography solid_or_oil->column Oil/Solid acid_base Acid-Base Extraction solid_or_oil->acid_base Basic Azetidine recrystallization->assess_purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization Issues? column->assess_purity troubleshoot_column Troubleshoot Column Chromatography column->troubleshoot_column Issues? acid_base->assess_purity troubleshoot_acid_base Troubleshoot Acid-Base Extraction acid_base->troubleshoot_acid_base Issues? troubleshoot_recrystallization->recrystallization troubleshoot_column->column troubleshoot_acid_base->acid_base

Caption: A decision-making workflow for the purification of azetidine compounds.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of California, Los Angeles. Retrieved January 26, 2026, from [Link]

  • Azetidine. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Kinase Inhibitor Profiling: Evaluating a Novel Pyrimidinylamino-Azetidine Compound

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Scaffolds in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies. A key strategy in medicinal chemistry involves the use of "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The pyrimidine ring is one such scaffold, renowned for its ability to form critical hydrogen bonds within the ATP-binding pocket of many kinases.[1] This guide focuses on the hypothetical evaluation of a novel compound, tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate , against established kinase inhibitors.

While this specific molecule is likely a synthetic intermediate or building block[2][3], its core—a pyrimidinylamino-azetidine structure—represents a promising pharmacophore for developing potent and selective kinase inhibitors. The 2-aminopyrimidine moiety is particularly adept at mimicking the adenine ring of ATP, enabling it to anchor within the kinase hinge region.[4]

This guide provides a comprehensive framework for comparing such a novel compound, hereafter referred to as "Compound X," with well-characterized, clinically relevant inhibitors. We will use the Epidermal Growth Factor Receptor (EGFR) and the Src family of non-receptor tyrosine kinases as our primary targets, with Gefitinib and Dasatinib serving as our benchmark competitors, respectively.[5][6] This document will detail the necessary experimental workflows, from initial biochemical potency assessment to cellular activity and phenotypic outcomes, providing the scientific rationale behind each step.

Part 1: Biochemical Potency and Selectivity Profiling

The foundational step in characterizing any new kinase inhibitor is to determine its intrinsic potency against the purified target enzyme (biochemical IC50) and its selectivity against a panel of other kinases.

Objective:

To quantify the inhibitory activity (IC50) of Compound X against EGFR and Src kinases and to compare its potency directly with Gefitinib and Dasatinib.

Causality Behind Experimental Choice:

An in vitro kinase assay, free from cellular complexities like membrane transport and off-target effects, provides the cleanest measure of a compound's direct interaction with its target kinase. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and straightforward, luminescence-based readout that quantifies kinase activity by measuring ADP production.[7][8] The concentration of ATP is kept at or near its Michaelis-Menten constant (Km) for each kinase to ensure a fair and physiologically relevant comparison between inhibitors, as they are ATP-competitive.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay[7][10]
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[10]

    • Reconstitute recombinant human EGFR and Src kinase enzymes and their respective peptide substrates in kinase buffer to working concentrations.

    • Prepare a 2X ATP solution in kinase buffer at the Km concentration for each enzyme.

    • Serially dilute Compound X, Gefitinib, and Dasatinib in DMSO and then into kinase buffer to create a range of 10-point dose-response curves (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction Setup (384-well plate format): [11]

    • To each well, add 2.5 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Add 2.5 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.[10]

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[8]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data with vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Summary (Illustrative)
CompoundTarget KinaseBiochemical IC50 (nM)
Compound X EGFR15
Src250
Gefitinib EGFR5.4
Src>10,000
Dasatinib EGFR30
Src0.8

These are hypothetical data for illustrative purposes.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection P1 Serially Dilute Inhibitors (Compound X, Gefitinib, Dasatinib) R1 Dispense Inhibitors into 384-well plate P1->R1 P2 Prepare Kinase/Substrate and ATP Solutions R2 Add Kinase/ Substrate Mix P2->R2 R1->R2 R3 Initiate with ATP Incubate for 1 hr R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate for 40 min R3->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP) Incubate for 30 min D1->D2 D3 Measure Luminescence D2->D3 A1 Data Analysis: Plot Dose-Response Curve Calculate IC50 D3->A1 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY PI3K PI3K EGFR->PI3K pY Src Src Src->PI3K EGF EGF Ligand EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Dasatinib Dasatinib Dasatinib->Src

Caption: Simplified EGFR and Src signaling pathways.

Part 3: Cellular Proliferation and Viability Assays

The ultimate goal of an anti-cancer kinase inhibitor is to halt tumor cell growth. A cell viability assay measures this phenotypic outcome.

Objective:

To assess the anti-proliferative effect (GI50) of Compound X in cancer cell lines dependent on EGFR or Src signaling.

Causality Behind Experimental Choice:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [12]In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of an inhibitor's effect on cell growth. [13]This assay provides a crucial link between target inhibition and a desired biological response.

Experimental Protocol: MTT Cell Viability Assay

[14]

  • Cell Seeding:

    • Seed cancer cells (e.g., A431, HT-29) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point dose-response curve of Compound X and the competitor inhibitors. Include a vehicle-only control.

    • Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well. * Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [13]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [14] * Shake the plate gently for 15 minutes to ensure complete dissolution. [13] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle-treated wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50 (the concentration required to inhibit cell growth by 50%).

Comparative Data Summary (Illustrative)
CompoundCell LineKey DependencyGI50 (nM)
Compound X A431EGFR120
HT-29Src1500
Gefitinib A431EGFR50
HT-29Src>10,000
Dasatinib A431EGFR200
HT-29Src25

These are hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach to characterizing a novel kinase inhibitor with a pyrimidinylamino-azetidine scaffold. By integrating biochemical, cellular, and phenotypic assays, a comprehensive profile of the compound's potency, selectivity, and anti-proliferative effects can be established.

Based on the illustrative data, "Compound X" shows promise as a dual EGFR/Src inhibitor, albeit with lower potency than the selective benchmarks, Gefitinib and Dasatinib. The discrepancy between biochemical and cellular IC50 values (e.g., 15 nM vs. 85 nM for EGFR) is common and can be attributed to factors like cell permeability, plasma protein binding in the media, and cellular efflux pumps. [15] Future work would involve expanding the kinase selectivity panel to over 400 kinases to fully understand its off-target profile, conducting pharmacokinetic studies to assess its drug-like properties, and initiating in vivo efficacy studies in mouse xenograft models. This rigorous, comparative approach is essential for identifying promising lead candidates and advancing the development of next-generation targeted therapies.

References

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. Retrieved from [Link]

  • Sadler, J. D., & Tizzard, G. J. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1435-1463. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Varkaris, A., et al. (2013). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 19(20), 5535-5544. Retrieved from [Link]

  • Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-343. Retrieved from [Link]

  • ResearchGate. (2022). I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA? Retrieved from [Link]

  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget, 10(54), 5602-5614. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • bioRxiv. (2024). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

  • Cohen, M. H., et al. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4218s. Retrieved from [Link]

  • The Journal for ImmunoTherapy of Cancer. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Retrieved from [Link]

  • ResearchGate. (2012). Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2006). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Retrieved from [Link]

  • Protocol.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. Retrieved from [Link]

  • Slayline Inc. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Azetidine vs. Pyrrolidine: A Strategic Guide to Scaffold Selection in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning medicinal chemist, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the saturated nitrogen heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed to imbue molecules with desirable pharmacological properties. While structurally similar, the subtle differences in their physicochemical and conformational characteristics can lead to vastly different biological outcomes. This guide provides an in-depth comparison of azetidine and pyrrolidine scaffolds, supported by experimental data, to empower researchers in making informed strategic decisions in drug design.

At a Glance: Structural and Physicochemical Divergence

The fundamental distinctions between azetidine and pyrrolidine arise from their inherent ring size, which dictates their geometry, strain, and electronic properties. These differences translate into tangible effects on a molecule's solubility, basicity, and conformational preferences.

The greater ring strain of the azetidine ring, a consequence of its smaller size, leads to a more rigid and planar conformation compared to the more flexible "envelope" and "twist" conformations of the pyrrolidine ring.[1][2] This conformational rigidity can be advantageous in pre-organizing substituents for optimal binding to a biological target, potentially leading to increased potency and selectivity. Conversely, the flexibility of the pyrrolidine ring allows it to adapt to various binding pockets.[3]

dot graph TD{ subgraph Azetidine A1[Higher Ring Strain]; A2[More Planar Conformation]; A3[Lower pKa]; A4[Generally Lower LogP]; A1 --> A2; A1 --> A3; A1 --> A4; end

} caption: Key Physicochemical Differences.

A critical aspect in drug design is the control over a molecule's acid dissociation constant (pKa) and lipophilicity (LogP), as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom in azetidine is generally less basic (lower pKa) than in pyrrolidine due to the increased s-character of the nitrogen lone pair orbital, a result of the smaller bond angles in the four-membered ring.[4] This lower basicity can be beneficial in reducing off-target effects at physiological pH.

In terms of lipophilicity, azetidines tend to be more polar and less lipophilic (lower LogP) than their pyrrolidine counterparts.[5] This increased polarity can enhance aqueous solubility, a desirable trait for many drug candidates.

PropertyAzetidinePyrrolidineRationale
Ring Size 4-membered5-memberedFundamental structural difference.
Ring Strain Higher (~25.4 kcal/mol)[1]Lower (~5.4 kcal/mol)[1]Smaller bond angles in azetidine lead to increased strain.
Conformation More planar, rigidFlexible (envelope, twist)[3]Higher ring strain in azetidine restricts conformational freedom.
pKa Lower (~11.29)[4]Higher (~11.27)[4]Increased s-character of the nitrogen lone pair in azetidine reduces basicity.
LogP Generally Lower[5]Generally Higher[3]The more compact and polar nature of azetidine contributes to lower lipophilicity.

The Scaffold in Action: Comparative Case Studies

The strategic choice between an azetidine and a pyrrolidine scaffold can be best appreciated through real-world examples where this substitution has led to significant changes in biological activity and pharmacokinetic properties.

STAT3 Inhibitors: A Shift to Azetidine Enhances Potency

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology, the replacement of an R-proline-amide with an R-azetidine-2-carboxamide resulted in a significant leap in potency.[6] The azetidine-containing analogues were the first to achieve sub-micromolar potency in a STAT3 DNA-binding assay.[6] For instance, the azetidine analogue 5a exhibited an EMSA IC50 of 0.55 µM, a marked improvement over previous proline-based compounds.[6] This enhancement in activity is attributed to the more rigid nature of the azetidine ring, which likely orients the substituents in a more favorable conformation for binding to the STAT3 protein.

Compound SeriesScaffoldKey Activity Metric (EMSA IC50)Reference
Lead STAT3 InhibitorsR-proline-amide> 1 µM[6]
Optimized STAT3 InhibitorsR-azetidine-2-carboxamideAs low as 0.38 µM (compound 5o )[6]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated Scaffolds Boost Activity

In the quest for novel DPP-IV inhibitors for the treatment of type 2 diabetes, a study exploring fluorinated pyrrolidine and azetidine amides revealed unexpectedly strong activity for the azetidine-containing compounds.[7] While both fluorinated pyrrolidines and azetidines showed promise, the fluorinated azetidides displayed particularly noteworthy activity.[7] This highlights that the interplay between the scaffold and substituents (in this case, fluorine) is crucial for optimizing biological activity.

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Azetidine Analogue of Nicotine

A classic example illustrating the impact of scaffold replacement is the comparison of nicotine with its azetidine analogue. The azetidine counterpart of nicotine has been shown to bind less effectively to acetylcholine receptors.[8] This demonstrates that a simple isosteric replacement is not always beneficial and that the subtle conformational and electronic differences between the two scaffolds can have a profound impact on receptor recognition.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis and functionalization is a critical factor in the early stages of drug discovery. Historically, the synthesis of substituted pyrrolidines has been more established, with a wealth of methodologies available, often starting from readily available precursors like proline and 4-hydroxyproline.[9] Common synthetic strategies for pyrrolidines include aminocyclizations and functionalization of pre-existing pyrrolidine rings.[2][3]

The synthesis of functionalized azetidines, however, has traditionally been more challenging due to the inherent ring strain.[1] However, recent advances in synthetic methodology have made substituted azetidines more accessible.[1][10][11] Modern methods include palladium-catalyzed C-H amination, strain-release homologation of azabicyclo[1.1.0]butanes, and electrophilic azetidinylation.[1][10]

dot graph TD{ subgraph Workflow direction LR; A[Scaffold Selection] --> B{Synthesis}; B --> C[Purification & Characterization]; C --> D{Biological Screening}; D --> E[Lead Optimization]; end } caption: Drug Discovery Workflow.

Experimental Protocols for Key Physicochemical Parameters

Accurate determination of pKa and LogP is essential for understanding and predicting the ADME properties of drug candidates. Below are standardized protocols for these measurements.

Determination of Partition Coefficient (LogP) by Shake Flask Method

This protocol is adapted from established methods and is a reliable way to determine the LogP of a compound.[12]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol) or PBS pH 7.4 for LogD[12]

  • HPLC system with a suitable column and detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of pre-saturated n-octanol and water (or PBS) in a 1:1 ratio. The final concentration of the compound should be in the linear range of the analytical method.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the mixture to stand for at least 24 hours at a constant temperature to reach equilibrium.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculate the LogP using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore that undergoes a change in absorbance upon ionization.[12]

Materials:

  • Test compound

  • A series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0)[12]

  • UV-Vis spectrophotometer

  • 96-well microtiter plate (UV-transparent)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a small aliquot of the stock solution to each well containing the different pH buffers. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the pH.

  • Mix the contents of the wells thoroughly.

  • Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well.

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH.

  • The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion: Making the Right Choice

The decision to incorporate an azetidine or a pyrrolidine scaffold into a drug candidate is a nuanced one that requires careful consideration of the specific goals of the project.

Choose Azetidine when:

  • Conformational restriction is desired: The rigidity of the azetidine ring can pre-organize substituents for optimal target binding, potentially increasing potency and selectivity.[6]

  • Increased aqueous solubility is needed: The inherent polarity of the azetidine scaffold can improve the solubility of a compound.[5]

  • Lower basicity is advantageous: A lower pKa can reduce off-target effects and improve the pharmacokinetic profile.[4]

Choose Pyrrolidine when:

  • Conformational flexibility is beneficial: The ability of the pyrrolidine ring to adopt various conformations can be advantageous for binding to flexible active sites.[3]

  • Established synthetic routes are preferred: A wide array of synthetic methods for functionalized pyrrolidines is well-documented.[9]

  • A higher pKa is required for a specific interaction: In some cases, a more basic nitrogen may be necessary for a key ionic interaction with the target.

Ultimately, the choice between azetidine and pyrrolidine is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on a thorough understanding of their distinct properties and how these can be leveraged to achieve the desired therapeutic profile. This guide provides a foundational understanding to aid researchers in navigating this critical aspect of drug design.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Cham), 379(5), 34. [Link]

  • Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3321. [Link]

  • Mykhailiuk, P. K. (2019). A Comprehensive Study of Physicochemical Properties (pKa, LogP, and Intrinsic Microsomal Clearance) within the Series of Mono- and Difluorinated Azetidine, Pyrrolidine, and Piperidine Derivatives. Chemistry – A European Journal, 25(55), 12833-12841. [Link]

  • Crisma, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Journal of Peptide Science, 14(3), 323-331. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1228498. [Link]

  • Coldham, I., et al. (2013). Temperature controlled stereoselective synthesis of 2-(iodomethyl)azetidines and 3-iodopyrrolidines. Organic & Biomolecular Chemistry, 11(36), 6143-6148. [Link]

  • Li, Z., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(1), 1. [Link]

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Votano, J. R., et al. (2004). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 44(6), 2149-2161. [Link]

  • Bu, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15837-15864. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 75-87. [Link]

  • Jamriska, L., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4430-4489. [Link]

  • Gicquel, M., et al. (2019). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2020). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 59(10), 4016-4021. [Link]

  • Adsool, V. A. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400589. [Link]

  • Rizzi, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-28. [Link]

  • Wang, Y., et al. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 75-87. [Link]

  • Bull, J. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(24), 5963-5970. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Cham), 379(5), 34. [Link]

  • Popova, Y., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3482. [Link]

  • Mykhailiuk, P. K., et al. (2024). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie. [Link]

  • Yildiz, I., et al. (2025). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Journal of Molecular Structure. [Link]

Sources

A Comparative Guide to the Kinase Selectivity and Cross-Reactivity of Pyrimidinylamino Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicities. This guide provides an in-depth, comparative analysis of the kinase selectivity and cross-reactivity of pyrimidinylamino azetidines, a promising class of kinase inhibitors.

We will focus on a prominent clinical-stage example, AZD5363 (Capivasertib) , a potent, ATP-competitive pan-AKT inhibitor.[1][2] Its selectivity profile will be juxtaposed with two well-established multi-targeted kinase inhibitors, Dasatinib and Sunitinib , to provide a clear perspective on the nuances of kinase inhibition and the importance of comprehensive profiling. Through supporting experimental data and detailed methodologies, this guide aims to equip researchers with the critical information needed to advance their drug discovery and development programs.

The Central Role of Kinase Selectivity in Drug Development

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3]

A lack of selectivity can result in a range of adverse effects, as the inhibitor may modulate unintended signaling pathways.[4] Therefore, rigorous kinase selectivity and cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor. This process not only helps in identifying potential on- and off-target effects but also provides valuable insights into the compound's mechanism of action and potential for therapeutic synergy or resistance.

Pyrimidinylamino Azetidines: A Scaffold for Potent and Selective Kinase Inhibition

The pyrimidinylamino azetidine scaffold has garnered significant attention in medicinal chemistry due to its ability to yield potent and selective kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, facilitating binding to the kinase hinge region, while the azetidine moiety, a four-membered nitrogen-containing heterocycle, can enhance pharmacokinetic properties such as metabolic stability and solubility.[5][6]

AZD5363 (Capivasertib) exemplifies the therapeutic potential of this scaffold. It is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values in the low nanomolar range.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its aberrant activation is a frequent event in many human cancers.[2] By inhibiting AKT, AZD5363 effectively blocks this pro-survival signaling.

Comparative Kinase Selectivity Profiling

To contextualize the selectivity of AZD5363, we compare its activity against a panel of kinases with that of Dasatinib and Sunitinib. Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, while Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others.[7]

Kinase TargetAZD5363 (IC50 nM)Dasatinib (IC50 nM)Sunitinib (IC50 nM)
AKT1 3 >10,000>10,000
AKT2 8 >10,000>10,000
AKT3 8 >10,000>10,000
PKA491,200>10,000
ROCK26>10,000>10,000
p70S6K13161,100
ABL1 >10,0000.5 1,250
SRC >10,0000.8 110
LCK>10,0001.11,500
YES1>10,0001.12,500
VEGFR2 >10,0001309
PDGFRβ >10,00011028
c-KIT>10,0001216
FLT3>10,00022250
EGFR>10,0001,000>10,000

This table is a composite representation based on publicly available data and is intended for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.

Analysis of Selectivity Profiles:

  • AZD5363 demonstrates remarkable selectivity for the AKT kinase family. While it shows some activity against other AGC kinases like PKA and ROCK2, the potency is significantly lower compared to its primary targets. Its lack of activity against a broad range of other kinases, including those potently inhibited by Dasatinib and Sunitinib, underscores its targeted nature.

  • Dasatinib exhibits potent inhibition of its intended targets, ABL and Src family kinases. However, it also demonstrates significant cross-reactivity with other kinases, including c-KIT and p70S6K, at clinically relevant concentrations. This broader activity profile contributes to both its efficacy in certain cancers and its potential for off-target side effects.

  • Sunitinib is a classic example of a multi-targeted inhibitor, potently inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor growth. This broad spectrum of activity is central to its therapeutic mechanism but also necessitates careful management of its associated toxicities.

Understanding the Mechanism: The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell fate. Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival, growth, and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates & Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates & Activates Downstream Downstream Substrates AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds AZD5363 AZD5363 (Pyrimidinylamino Azetidine) AZD5363->AKT Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD5363.

Experimental Methodologies for Kinase Selectivity Profiling

Accurate and reliable assessment of kinase inhibitor selectivity relies on robust and well-validated experimental methodologies. Two widely used approaches are radiometric assays and in-cell target engagement assays like NanoBRET.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This biochemical assay is considered a gold standard for measuring kinase activity.[8][9] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and other necessary co-factors.

    • Add the kinase enzyme and its specific substrate (peptide or protein) to the wells of a microtiter plate.

    • Add the test compound (e.g., pyrimidinylamino azetidine) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a solution of ATP containing a known amount of radiolabeled [γ-³³P]ATP. The final ATP concentration is typically at or near the Kₘ for each kinase to accurately reflect the inhibitor's potency.[10]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, allowing for substrate phosphorylation.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

  • Washing:

    • Wash the filter membranes extensively with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection and Data Analysis:

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

    • The amount of incorporated phosphate is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow Start Reaction Setup (Kinase, Substrate, Inhibitor) Initiate Add [γ-³³P]ATP Start->Initiate Incubate Incubation Initiate->Incubate Terminate Stop Reaction & Spot on Filter Incubate->Terminate Wash Wash Filter Terminate->Wash Detect Scintillation Counting Wash->Detect Analyze Data Analysis (IC50 Determination) Detect->Analyze

Caption: Workflow for a radiometric kinase assay.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a test compound to its target kinase in living cells.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a multi-well plate and allow them to adhere and express the fusion protein.[4]

  • Compound and Tracer Addition:

    • Add the test compound at various concentrations to the cells.

    • Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. The tracer is labeled with a fluorophore that can accept energy from the NanoLuc® luciferase.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach equilibrium with the target kinase.[4]

  • Luminescence Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the luminescence at two wavelengths using a specialized plate reader: one for the donor (NanoLuc®) and one for the acceptor (tracer).[4]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A competing compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

NanoBRET_Assay_Workflow Start Cell Transfection (Kinase-NanoLuc®) Add Add Inhibitor & Fluorescent Tracer Start->Add Incubate Incubation Add->Incubate Detect Add Substrate & Measure Luminescence Incubate->Detect Analyze Data Analysis (IC50 Determination) Detect->Analyze

Caption: Workflow for a NanoBRET™ target engagement assay.

Implications of Cross-Reactivity and Future Perspectives

The comparative analysis of AZD5363, Dasatinib, and Sunitinib highlights the diverse landscape of kinase inhibitor selectivity. While highly selective inhibitors like AZD5363 offer the potential for a more favorable safety profile by minimizing off-target effects, multi-targeted inhibitors can provide broader efficacy against complex diseases driven by multiple signaling pathways.

The cross-reactivity profile of a pyrimidinylamino azetidine, or any kinase inhibitor, has profound implications for its clinical development and therapeutic application. Understanding which off-target kinases are inhibited can help predict potential adverse events and identify patient populations that may be more susceptible to them.[4] Conversely, off-target activities are not always detrimental and can sometimes contribute to the therapeutic effect of a drug, a concept known as polypharmacology.

Future advancements in kinase inhibitor discovery will likely focus on the rational design of compounds with tailored selectivity profiles. This may involve developing inhibitors that target specific kinase conformations or allosteric sites, which tend to be less conserved than the ATP-binding pocket. Furthermore, the continued development of sophisticated screening platforms, including cellular and in vivo target engagement assays, will be crucial for accurately predicting the clinical performance of new kinase inhibitors.

The pyrimidinylamino azetidine scaffold represents a valuable starting point for the development of the next generation of kinase inhibitors. By combining potent on-target activity with a thorough understanding and management of off-target effects, researchers can continue to advance the field of targeted therapy and improve outcomes for patients with a wide range of diseases.

References

  • Davies BR., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther 2012 (11) (4) 873-887; DOI: 10.1158/1535-7163.MCT-11-0824-T. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Astellas Pharma Inc. Dasatinib (BMS-354825) Kinase Selectivity Profile. [Link]

  • Sino Biological. FGF Signaling Pathway. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • Zhang, Y. et al. (2023). Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. Frontiers in Pharmacology, 14, 1279932. [Link]

  • Taliani, S. et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 647-660. [Link]

  • Kovacic, H. et al. (2015). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget, 6(11), 8919-8935. [Link]

  • Banerji, U. et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]

  • Hrebien, S. et al. (2019). Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. Clinical Cancer Research, 25(6), 1784-1797. [Link]

  • Heldin, C. H. (2021). Roles of PDGF/PDGFR signaling in various organs. Journal of Biomedical Science, 28(1), 83. [Link]

  • Sino Biological. Platelet-derived Growth Factor (PDGF) Family. [Link]

  • MRC PPU. Assay of protein kinases using radiolabeled ATP: a protocol. [Link]

  • Wikipedia. Sunitinib. [Link]

  • Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]

  • ClinicalTrials.gov. AZD5363 in Patients With Advanced Solid Tumors Harboring AKT Mutations. [Link]

  • Li, X. et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(6), 1242-1250. [Link]

  • The Institute of Cancer Research. First Patients To Receive New Cancer Drug AZD5363. [Link]

  • de Oliveira, A. C. et al. (2020). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Molecules, 25(18), 4272. [Link]

  • American Chemical Society. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • PubChem. A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. [Link]

  • Wikipedia. Platelet-derived growth factor receptor. [Link]

  • Su, S. et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(5), 4100-4114. [Link]

  • MedlinePlus. PDGFRA gene. [Link]

  • Medscape. Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Assay Genie. Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. [Link]

  • OSTI.gov. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]

  • Promega Connections. Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • MRC PPU. Assay of protein kinases using radiolabeled ATP: a protocol. [Link]

  • ACS Publications. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. [Link]

  • Precision Oncology. Clinical Development of AKT Inhibitors and Associated Predictive Bioma. [Link]

  • ResearchGate. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. [Link]

  • MDPI. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

  • YouTube. Mechanism of PDGFR/Tel/ETV-6 Activation. [Link]

  • YouTube. Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. [Link]

  • PubMed. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects. [Link]

  • MDPI. Population Pharmacokinetics of Dasatinib in Healthy Subjects. [Link]

  • MDPI. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]

  • PubMed Central. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]

  • PubMed Central. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape. [Link]

  • ResearchGate. FGF/FGFR signaling pathways. [Link]

  • YouTube. What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]

  • YouTube. Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. [Link]

Sources

A Comparative Analysis of Pyrimidine vs. Purine Substituted Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Structure, Synthesis, and Biological Activity

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a "privileged" scaffold in modern medicinal chemistry.[1] Its inherent ring strain and rigid conformation offer a unique three-dimensional exit vector for substituents, which can enhance pharmacokinetic properties, improve metabolic stability, and increase solubility compared to larger saturated heterocycles.[1][2] When this compact, sp³-rich core is functionalized with biologically relevant heterocycles like pyrimidines and purines—the very building blocks of our genetic code—the resulting molecules present a fascinating landscape of therapeutic potential.[3][4]

This guide provides an in-depth comparative analysis of pyrimidine-substituted and purine-substituted azetidines. Moving beyond a simple list of features, we will dissect the causality behind experimental choices, compare their synthetic accessibility, analyze their divergent physicochemical profiles, and explore their applications in targeting distinct biological pathways.

The Structural Rationale: A Tale of Two Heterocycles

At first glance, pyrimidines and purines appear structurally similar. Both are aromatic nitrogen heterocycles crucial for life. However, their subtle differences in size, hydrogen bonding capacity, and electronic distribution lead to significant divergences when appended to an azetidine core.

  • Pyrimidine-Substituted Azetidines: The single-ring pyrimidine system offers a more compact substituent. This can be advantageous for fitting into sterically constrained binding pockets. The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, influencing solubility and target engagement.[5] The electronic nature of the pyrimidine ring is π-deficient, which can influence its metabolic stability and interaction with biological targets.[5]

  • Purine-Substituted Azetidines: The fused-ring purine system is larger and presents a more complex array of hydrogen bond donors and acceptors.[3] This multi-point interaction capability can lead to higher binding affinities and selectivities for certain targets, such as kinases and G-protein coupled receptors (GPCRs).[4][6] The purine scaffold's versatility has been widely exploited in developing antiviral, anticancer, and anti-inflammatory agents.[7][8]

The choice between a pyrimidine and a purine substituent on an azetidine ring is therefore a strategic one, dictated by the specific therapeutic target and the desired physicochemical properties of the final compound.

G Start Pre-functionalized Azetidine (e.g., N-H azetidine) Coupling Nucleophilic Aromatic Substitution (SNAr) Start->Coupling Het Halogenated Heterocycle (Pyrimidine or Purine) Het->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Final Final Product Purification->Final

Caption: Generalized synthetic workflow for azetidine-heterocycle coupling.

Synthesis of Pyrimidine-Substituted Azetidines: The synthesis often starts with a commercially available di-halopyrimidine. A selective mono-substitution with the azetidine derivative can be achieved under controlled conditions (e.g., low temperature, use of a bulky base). The remaining halogen then serves as a handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions. [9] Synthesis of Purine-Substituted Azetidines: 6-chloropurine is a common starting material. The reaction with an N-H azetidine derivative, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent, readily yields the desired 6-azetidinylpurine. [10][11]The synthesis can also be achieved starting from imidazole precursors, which are then cyclized to form the purine ring system. [12] Causality in Experimental Choices: The choice of solvent (e.g., DMF, DMSO, or alcohols) is critical. Polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cation without strongly interacting with the nucleophile, thus accelerating the reaction. The choice of base is equally important; a non-nucleophilic, sterically hindered base is used to deprotonate the azetidine nitrogen without competing in the substitution reaction.

Comparative Physicochemical and Pharmacokinetic Properties

The substitution of an azetidine ring with either a pyrimidine or a purine moiety significantly impacts its drug-like properties. These differences are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyPyrimidine-AzetidinePurine-AzetidineRationale & Expert Insight
Molecular Weight LowerHigherThe single ring of pyrimidine results in a lower molecular weight, which is generally favorable for oral bioavailability (Rule of Five).
Lipophilicity (LogP) Generally lowerGenerally higherThe larger, more aromatic surface area of the purine ring typically increases lipophilicity. This can be modulated by further substitution.
Aqueous Solubility Generally higherGenerally lowerThe lower LogP and potentially more exposed nitrogen atoms for hydrogen bonding can lead to better aqueous solubility for pyrimidine derivatives.
Metabolic Stability VariableCan be susceptible to oxidationThe purine ring, particularly at the C8 position, can be susceptible to oxidation by cytochrome P450 enzymes. The pyrimidine ring is often more stable. [3]
3D Shape & Rigidity More compact, defined vectorLarger, more planar with defined vectorThe azetidine ring imparts rigidity and a specific 3D orientation to both substituents, which is key for escaping "flatland" and improving selectivity. [2]
Hydrogen Bonding 2 H-bond acceptorsMultiple H-bond donors/acceptorsThe purine's imidazole portion provides an N-H donor, offering more complex and potentially stronger interactions with protein targets. [6]

Biological and Pharmacological Profile: Targeting Cellular Pathways

Both pyrimidine- and purine-substituted azetidines have been explored as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the ATP hinge-binding motif.

  • Pyrimidine-Azetidines in Oncology: Many FDA-approved kinase inhibitors feature a pyrimidine core. [13][14]This scaffold is adept at forming key hydrogen bonds in the ATP binding pocket of kinases. Attaching an azetidine ring can provide access to deeper, previously unoccupied pockets, potentially leading to increased potency and selectivity. For example, in a hypothetical EGFR inhibitor, the pyrimidine would engage with the hinge region, while the azetidine projects into a solvent-exposed region, allowing for further functionalization to improve properties.

  • Purine-Azetidines in Diverse Therapeutic Areas: Purine analogs have a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. [7][8]Azetidine-substituted purines have been investigated as high-affinity ligands for GPCRs like the histamine H3 receptor, where the purine core engages in key interactions and the azetidine substituent fine-tunes the affinity and selectivity. [6]They have also been developed as fluorescent probes, where the azetidine ring helps to restrict non-radiative decay pathways, enhancing quantum yield. [15][16]

G cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate P PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., MAPK pathway) PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Azetidine-Heterocycle Inhibitor Inhibitor->Kinase Competitive Inhibition

Caption: Inhibition of a generic kinase pathway by azetidine-heterocycle compounds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, self-validating experimental protocols.

Protocol 1: Synthesis of a Representative Purine-Substituted Azetidine

Objective: To synthesize 6-(azetidin-1-yl)-9H-purine.

Rationale: This protocol uses a standard SNAr reaction, a cornerstone of medicinal chemistry for coupling amines to electron-deficient heterocycles. The use of DIPEA as a non-nucleophilic base is critical to prevent it from competing with the azetidine nucleophile.

Materials:

  • 6-chloropurine (1.0 eq)

  • Azetidine hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-chloropurine (1.0 g, 6.47 mmol) in DMF (20 mL) in a round-bottom flask, add azetidine hydrochloride (0.72 g, 7.76 mmol) and DIPEA (3.38 mL, 19.41 mmol).

  • Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc (100 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the title compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Kinase Inhibition Assay (Generic)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Rationale: This protocol describes a common method for assessing kinase inhibition. The assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Substrate peptide specific to the kinase

  • Test compounds (pyrimidine- and purine-substituted azetidines) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM.

  • In a 96-well plate, add 5 µL of the kinase solution (at 2x final concentration) to each well.

  • Add 2.5 µL of the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the reaction by adding 2.5 µL of a 4x ATP/substrate peptide mixture. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The comparative analysis reveals a clear trade-off between pyrimidine- and purine-substituted azetidines. Pyrimidine-azetidines offer a more compact, often more soluble scaffold that is well-suited for targeting sterically defined binding sites like kinase hinges. In contrast, purine-azetidines provide a larger, more feature-rich pharmacophore capable of multi-point interactions, which can lead to high affinity and novel mechanisms of action but may present challenges in terms of molecular weight and metabolic stability.

The true power of these scaffolds lies in the strategic application of the azetidine ring. Its rigid, three-dimensional nature allows medicinal chemists to project functionality into new regions of chemical space, turning what might be a non-selective heterocycle into a potent and specific modulator of biological function.

Future research should focus on direct, head-to-head comparisons of matched molecular pairs to isolate the specific contributions of the pyrimidine versus the purine core. Furthermore, exploring less common isomers and substitution patterns on both the azetidine and the heterocycle will undoubtedly unveil new therapeutic opportunities. As our understanding of target biology deepens, the ability to rationally select and design scaffolds like these will be paramount in the development of the next generation of precision medicines.

References

  • Azetidines‐Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). Chemistry – A European Journal, 28(41). [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). eScholarship, University of California. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie, 354(9), e2100129. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MOJ Biorg Org Chem, 2(5), 232-237. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300181. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals, 17(1), 125. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). National Institutes of Health. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2024). Molecules, 29(11), 2636. [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Mini Rev Med Chem.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). Taylor & Francis Online. [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. (2023). European Journal of Chemistry, 14(2), 163-172. [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023). Asian Journal of Chemistry, 35(5), 1141-1145. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Pyrimidine. Wikipedia. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). eScholarship. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(3), 441-451. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2020). Organic & Biomolecular Chemistry, 18(40), 8036-8051. [Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. (2000). Molecules, 5(7), 896-913. [Link]

  • Advances in synthesis and chemistry of azetidines. (2021). Request PDF. [Link]

  • Purine Synthesis. (2022). Microbe Notes. [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2023). Molecules, 28(21), 7352. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). Medicinal Chemistry, 8(3), 411-417. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Mini Reviews in Medicinal Chemistry, 16(16), 1274-1293. [Link]

  • BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. (2012). Semantic Scholar. [Link]

  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry (IJC), 62(11). [Link]

  • Physical properties of purine derivatives. (2014). ResearchGate. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). ResearchGate. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2023). Current Medicinal Chemistry, 30. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Tert-Butyl 3-(Pyrimidin-2-ylamino)azetidine-1-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate core has emerged as a privileged structure, particularly in the development of Janus kinase (JAK) inhibitors. This guide provides an in-depth comparative analysis of the biological evaluation of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, compare their performance against established alternatives, and provide detailed protocols for key biological assays.

The Scientific Rationale: Why this Scaffold Matters

The tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate scaffold combines several key features that make it an attractive starting point for the design of kinase inhibitors. The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a three-dimensional vector for exiting the ATP-binding site towards the solvent-exposed region, allowing for the introduction of substituents that can enhance potency and selectivity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen not only facilitates synthesis but can also influence physicochemical properties. Notably, this core structure is a key component of Baricitinib, an approved JAK inhibitor, underscoring its clinical relevance.[2]

Performance Comparison: Potency and Selectivity Against Janus Kinases

The primary targets of this class of compounds are the Janus kinases (JAK1, JAK2, JAK3, and TYK2), a family of intracellular, non-receptor tyrosine kinases that play critical roles in cytokine signaling.[3] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][4] Therefore, the development of selective JAK inhibitors is of significant therapeutic interest.

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of representative tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate derivatives against the four JAK isoforms, benchmarked against established JAK inhibitors.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Derivative A (Hypothetical) 151501200800JAK1 selective
Derivative B (Hypothetical) 5045500350JAK1/JAK2 inhibitor
Baricitinib 5.95.7>40053JAK1/JAK2 inhibitor
Tofacitinib 120129Pan-JAK inhibitor (predominantly JAK1/3)[4]
Upadacitinib 43110>10002300JAK1 selective
Filgotinib 1028810116JAK1 selective
Abrocitinib 29803>100001300JAK1 selective[5][6]

Note: Data for Derivatives A and B are representative values based on publicly available information for similar compounds and are intended for illustrative purposes.[7][8]

Understanding the Mechanism: The JAK-STAT Signaling Pathway

The efficacy of these inhibitors is rooted in their ability to modulate the JAK-STAT signaling pathway. This pathway is a primary communication route from the cell surface to the nucleus for a multitude of cytokines and growth factors.[2][9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. STAT Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., tert-Butyl 3-(pyrimidin-2-ylamino) azetidine-1-carboxylate derivative) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation.[11] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[2] The tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate derivatives act by competitively binding to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are paramount. Here, we outline the methodologies for two key assays used in the evaluation of these kinase inhibitors.

Radiometric Kinase Assay: The Gold Standard for In Vitro Potency

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. It is considered a gold standard due to its sensitivity and direct measurement of kinase activity.

Experimental Workflow:

Radiometric_Assay_Workflow A 1. Prepare Assay Plate: - Add kinase, substrate, and buffer B 2. Add Test Compound: - Serially diluted derivatives or controls A->B C 3. Initiate Reaction: - Add [γ-³²P]ATP solution B->C D 4. Incubate: - Allow phosphorylation to occur (e.g., 30-60 min at 30°C) C->D E 5. Stop Reaction: - Add stop solution (e.g., phosphoric acid) D->E F 6. Separate Substrate from ATP: - Spot reaction mixture onto phosphocellulose paper/filter mat E->F G 7. Wash: - Remove unbound [γ-³²P]ATP F->G H 8. Detect Radioactivity: - Scintillation counting G->H I 9. Data Analysis: - Calculate % inhibition and IC50 values H->I

Caption: Workflow for a typical radiometric kinase assay.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Reagent Preparation:

    • Dilute the specific JAK enzyme to the desired concentration in the assay buffer.

    • Prepare the substrate (e.g., a specific peptide or protein) solution in the assay buffer.

    • Prepare a stock solution of the test compounds in 100% DMSO and create a serial dilution series.

    • Prepare the [γ-³²P]ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired specific activity and final concentration (often at the Km for ATP of the specific kinase).

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, the JAK enzyme, and the substrate.

    • Add the serially diluted test compounds or DMSO as a control.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Activity

While in vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity within a cellular context. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying the binding of a test compound to its target kinase in living cells.

Experimental Workflow:

NanoBRET_Workflow A 1. Cell Transfection: - Transfect cells with a plasmid encoding a NanoLuc®-JAK fusion protein B 2. Cell Plating: - Plate transfected cells into a 96-well assay plate A->B C 3. Add Test Compound: - Add serially diluted derivatives or controls B->C D 4. Add NanoBRET™ Tracer: - Add a cell-permeable fluorescent tracer that binds to the kinase C->D E 5. Add Substrate: - Add NanoLuc® substrate D->E F 6. Incubate: - Allow for equilibration E->F G 7. Measure BRET Signal: - Measure donor (NanoLuc®) and acceptor (tracer) emissions F->G H 8. Data Analysis: - Calculate BRET ratio and determine IC50 values G->H

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Azetidine Inhibitors Bound to Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and procedural overview for researchers, scientists, and drug development professionals engaged in the structural biology of azetidine inhibitors. We will delve into the nuances of experimental design, data interpretation, and provide actionable protocols to empower your research.

Introduction: The Rising Significance of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its strained ring system offers a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for protein targets.[2] Azetidine-based compounds have demonstrated significant therapeutic potential, acting as inhibitors for a range of enzymes, including proteases and kinases.[3][4][5][6]

X-ray crystallography is an indispensable tool for elucidating the precise binding modes of these inhibitors, providing high-resolution structural information that guides structure-based drug design.[7][8][9] Understanding how azetidine inhibitors interact with their target proteins at an atomic level is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[8] This guide will compare the structural features of different azetidine inhibitors bound to their targets and provide detailed methodologies for obtaining these critical crystallographic insights.

Comparative Structural Analysis: Azetidine Inhibitors in Action

To illustrate the power of X-ray crystallography in this field, we will compare the binding modes of several azetidine inhibitors targeting serine proteases, a major class of enzymes involved in numerous physiological processes.[10][11] A prominent example is Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[12][13][14]

Azetidine-based DPP-4 inhibitors can be broadly categorized into subtypes such as 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[3] While chemically diverse, these inhibitors all occupy the same active site.[15] The crystal structures of these complexes reveal critical interactions with key amino acid residues that are essential for potent inhibition.[15]

For instance, the co-crystal structure of an azetidine inhibitor with the Hepatitis C Virus (HCV) NS3/4A serine protease (PDB code: 4TYD) was instrumental in validating the structure-based design approach for this class of inhibitors.[6][16] Molecular modeling, guided by structural homology to other protease inhibitors, led to the successful design of potent and selective compounds.[6][16]

Inhibitor Class Target Protein PDB ID Resolution (Å) Key Interactions & Binding Mode Insights
2,4-disubstituted azetidineHCV NS3/4A Protease4TYD1.90The azetidine ring acts as a P2 proline bioisostere. The structure confirms the designed binding mode within the macrocyclic β-strand mimic, showcasing excellent shape complementarity.[6][16]
2-CyanoazetidinesDipeptidyl Peptidase IV (DPP-4)(Exemplary)~2.0-2.5The cyano group often forms a covalent or pseudo-covalent bond with the catalytic serine residue. Large hydrophobic groups on the azetidine nitrogen enhance potency.[3]
Azetidine AmidesSignal Transducer and Activator of Transcription 3 (STAT3)(Biochemical data available)N/AThese inhibitors have been shown to irreversibly bind to STAT3 and inhibit its DNA-binding activity, suggesting a covalent mechanism of action.[4][5][17]

Causality Behind Experimental Choices: The selection of a particular azetidine scaffold is often driven by the desire to mimic the transition state of the enzymatic reaction or to introduce specific interactions with the target protein. For example, the incorporation of an electrophilic "warhead" like a cyano group in DPP-4 inhibitors is a deliberate choice to promote covalent modification of the catalytic serine, leading to irreversible or slowly reversible inhibition.[3]

The Experimental Journey: From Gene to High-Resolution Structure

The process of obtaining a crystal structure of a protein-inhibitor complex is a multi-step endeavor that requires meticulous planning and execution.[18] Each step is critical for the success of the project.

Caption: High-level experimental workflow for protein-ligand X-ray crystallography.

In-Depth Protocol: Co-crystallization of a Target Serine Protease with an Azetidine Inhibitor

This protocol outlines a generalized approach for the co-crystallization of a serine protease with a novel azetidine inhibitor.

Principle of Co-crystallization: In co-crystallization, the protein and ligand are mixed prior to crystallization, allowing the complex to form in solution before the crystal lattice is established.[19] This method is often preferred when the ligand induces a conformational change in the protein or when soaking apo crystals is unsuccessful.

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify the target serine protease to >95% homogeneity.

    • Concentrate the purified protein to 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation:

    • Prepare a concentrated stock solution of the azetidine inhibitor in a compatible solvent (e.g., DMSO).

    • Expert Insight: The final concentration of the organic solvent in the crystallization drop should ideally be kept below 5% to avoid interference with crystal formation.

  • Complex Formation:

    • Incubate the purified protein with the azetidine inhibitor at a 1:10 molar ratio (protein:inhibitor) for 1-2 hours on ice.[20] The excess ligand helps to ensure full occupancy of the binding site.

    • Causality: This pre-incubation step is crucial to allow for the formation of a stable protein-ligand complex before setting up crystallization trials.[20]

  • Crystallization Screening:

    • Use commercially available sparse matrix screens to sample a wide range of crystallization conditions (precipitants, pH, salts).

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.[21] A common setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.[22]

  • Crystal Optimization:

    • Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, salt, and pH around the initial hit condition.

    • Trustworthiness: Meticulous optimization is key to obtaining large, single crystals that are suitable for X-ray diffraction.

  • Cryo-protection and Crystal Harvesting:

    • Before flash-cooling in liquid nitrogen, crystals must be cryo-protected to prevent ice formation, which would destroy the crystal lattice.

    • This is typically achieved by briefly soaking the crystal in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).[21]

X-ray Diffraction Data Collection and Processing

High-quality diffraction data is the foundation of an accurate crystal structure.[18]

data_processing A Diffraction Images B Indexing A->B Determine unit cell & orientation C Integration B->C Measure intensity of each reflection D Scaling & Merging C->D Combine data from multiple images E Structure Factors (|F|) D->E

Caption: The core stages of processing raw X-ray diffraction data.

Data Processing Steps:

  • Indexing: The diffraction spots on the collected images are indexed to determine the unit cell parameters and the crystal's space group.[23][24]

  • Integration: The intensity of each diffraction spot is measured.[23][25]

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame and merged to produce a single, comprehensive dataset of unique reflections with their corresponding intensities.[23][24][25]

Self-Validation: The quality of the processed data is assessed using statistical indicators such as R-merge, completeness, and signal-to-noise ratio (I/σI). These statistics provide immediate feedback on the success of the data collection and processing steps.

Conclusion

The structural elucidation of azetidine inhibitors bound to their protein targets through X-ray crystallography is a powerful and essential component of modern drug discovery.[7][9] The detailed atomic interactions revealed by these studies provide a rational basis for the design of next-generation therapeutics with improved efficacy and safety profiles. The methodologies and comparative insights presented in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully navigate the complexities of protein-ligand crystallography.

References

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry. [Link]

  • Parsy, C., Alexandre, F. R., Brandt, G., Caillet, C., Cappelle, S., Chaves, D., Convard, T., Derock, M., Gloux, D., Griffon, Y., Lallos, L., Leroy, F., Liuzzi, M., Loi, A. G., Moulat, L., Musiu, C., Rahali, H., Roques, V., Seifer, M., Standring, D., & Surleraux, D. (2014). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Yue, P., Lopez-Tapia, F., Paladino, D., Li, Y., Chen, C. H., Namanja, A. T., Hsieh, M. C., Lin, H., Gu, L., Tius, M. A., & Turkson, J. (2016). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget. [Link]

  • Betzi, S., Wroblowski, B., & Morelli, X. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]

  • Rupp, B., & Wang, J. (2004). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Yue, P., Li, Y., Lopez-Tapia, F., Chen, C. H., Namanja, A. T., Hsieh, M. C., Lin, H., Gu, L., Tius, M. A., & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Parsy, C., Alexandre, F. R., Brandt, G., Caillet, C., Cappelle, S., Chaves, D., Convard, T., Derock, M., Gloux, D., Griffon, Y., Lallos, L., Leroy, F., Liuzzi, M., Loi, A. G., Moulat, L., Musiu, C., Rahali, H., Roques, V., Seifer, M., Standring, D., & Surleraux, D. (2014). Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

  • Domainex. (n.d.). Producing Crystalline Protein-Ligand Complexes. Domainex. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Request PDF. [Link]

  • Khan, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. International Union of Crystallography. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. ResearchGate. [Link]

  • NPTEL-NOC IITM. (2021). X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • Current Protocols. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. ResearchGate. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • Rawson, S., et al. (2017). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Aertgeerts, K., et al. (2004). Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. Protein Science. [Link]

  • Minor, W., et al. (2017). Data Collection for Crystallographic Structure Determination. PubMed Central. [Link]

  • Chem Help ASAP. (2020). target proteins & x-ray crystallography. YouTube. [Link]

  • Singh, S., et al. (2014). ANALYSIS OF CRYSTAL STRUCTURES OF DIPEPTIDYL PEPTIDASE 4 (DPP 4) CO-CRYSTALLIZED WITH DIVERSE INHIBITORS. ResearchGate. [Link]

  • Current Protocols. (2024). Co‐crystallization protocol with optional seeding step. Current Protocols. [Link]

  • RCSB PDB. (2024). 8ZCR: Structure of PI9. RCSB PDB. [Link]

  • Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

Sources

A Comprehensive Guide to Off-Target Effect Assessment for Novel Small Molecules: The Case of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. The reality is that most small molecules interact with multiple protein targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a cornerstone of strategic drug development.

This guide provides a comprehensive framework for assessing the off-target effects of novel chemical entities, using the exemplar molecule, tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate . This molecule, featuring a pyrimidinylamino scaffold common in kinase inhibitors and an azetidine core, presents a hypothetical yet representative case for a modern drug discovery program. As no specific target is presupposed, our approach will be unbiased and systematic, designed to build a holistic understanding of the compound's biological interactions.

The philosophy underpinning this guide is one of progressive filtering, beginning with broad, predictive computational methods and moving towards increasingly specific and biologically relevant experimental assays. This tiered approach allows for the efficient allocation of resources, enabling rapid, data-driven decisions to either advance, optimize, or terminate a compound's development.

A Tiered Strategy for Off-Target Assessment

Our assessment is structured as a multi-tiered workflow. This ensures that we build a comprehensive profile of our compound, from theoretical predictions to tangible biological effects.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Broad In Vitro Screening cluster_3 Tier 3: Cellular Target Engagement & Validation a Compound Structure Analysis (tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate) b Chemical Similarity & Substructure Searching a->b Identify known bioactivities of similar compounds c Pharmacophore Modeling & Screening a->c Define key interaction features d Reverse Molecular Docking a->d Predict binding to known protein structures e Large-Scale Kinase Profiling (e.g., KinomeScan) b->e Prioritize kinase families for testing f Safety Pharmacology Panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) b->f Inform panel selection c->e Prioritize kinase families for testing c->f Inform panel selection d->e Prioritize kinase families for testing d->f Inform panel selection h Cellular Thermal Shift Assay (CETSA) e->h Validate primary & potent off-targets g GPCR Binding & Functional Assays f->g Follow-up on GPCR hits i Target-Specific Functional Assays g->i Confirm functional activity h->i Confirm functional consequence of binding k Comprehensive Off-Target Profile & Risk Assessment i->k j Phenotypic Screening j->k

Caption: Tiered workflow for off-target assessment.

Tier 1: In Silico Off-Target Prediction - The Predictive Foundation

Before committing to expensive and time-consuming wet lab experiments, computational methods provide a powerful and cost-effective first pass to generate testable hypotheses about potential off-target interactions.[4][5][6] These approaches leverage the vast repositories of known bioactivity data and protein structures.

Comparison of In Silico Approaches
MethodPrincipleAdvantagesDisadvantagesRecommended Tools
Chemical Similarity "Similar compounds have similar biological activities." Compares the 2D or 3D structure of the query molecule to databases of compounds with known targets.[7][8][9]Fast, computationally inexpensive, good for identifying off-targets within the same protein family as the intended target.May miss novel "activity cliffs" where small structural changes lead to large changes in activity. Highly dependent on the composition of the reference database.ChEMBL, PubChem, SwissTargetPrediction
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.[10][11][12]Can identify structurally diverse compounds that fit the binding hypothesis. Useful when a known ligand set is available but a protein structure is not.Abstract representation of binding; may generate false positives. Performance is highly dependent on the quality of the input ligand set.Pharmit, LigandScout, MOE
Reverse Molecular Docking Docks the query molecule into the binding sites of a large collection of protein structures to predict binding affinity based on scoring functions.[13][14][15]Provides a structure-based rationale for potential interactions. Can identify novel off-targets across different protein families.Computationally intensive. Scoring functions are approximations and can lead to false positives/negatives. Protein flexibility is often limited.AutoDock, Glide, InstaDock[13]
Protocol: Reverse Molecular Docking Workflow

This protocol outlines a general workflow for reverse docking, a key component of our in silico assessment. The causality behind this choice is that it provides a structural hypothesis for any predicted interaction, which is invaluable for later optimization efforts.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate using a tool like Open Babel.

    • Assign appropriate atom types and partial charges (e.g., Gasteiger-Hückel charges).[16]

  • Target Database Preparation:

    • Compile a database of high-resolution crystal structures of potential off-targets. This can be a curated set (e.g., all human kinases from the PDB) or a broader safety-relevant panel.

    • For each protein structure, remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign charges using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera).

    • Define the binding site for docking. This is typically defined as a grid box centered on the co-crystallized ligand or identified through pocket detection algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to systematically place the prepared ligand into each prepared receptor binding site.

    • The program will generate multiple binding poses and calculate a binding score for each, which estimates the binding affinity.

  • Post-Processing and Analysis:

    • Rank the protein targets based on their docking scores.

    • Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., formation of key hydrogen bonds, favorable hydrophobic contacts).

    • Filter the results based on biological relevance. A high score to a protein not expressed in humans, for example, is of low concern.

This in silico analysis will yield a prioritized list of potential off-targets, which will guide the design of our experimental screening strategy in Tier 2.

Tier 2: Broad In Vitro Screening - Experimental Profiling

With a list of computationally-predicted off-targets, we now move to broad experimental screening. The goal here is to test our compound against large, diverse panels of proteins to empirically identify interactions.[1][17] This step is crucial for validating our in silico hypotheses and uncovering interactions missed by the predictive models.

Key Experimental Platforms

Commercial vendors have developed robust, high-throughput platforms that have become industry standards for off-target profiling. These services provide rapid and reliable data on hundreds of targets simultaneously.

  • Kinase Profiling: Given the pyrimidinylamino scaffold, kinase off-targets are a primary concern. Large-scale kinase panels (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase HotSpot℠) test the compound against hundreds of human kinases, typically in biochemical assays measuring the inhibition of substrate phosphorylation.[18][19][20]

  • Safety Pharmacology Panels: These panels consist of targets that are historically implicated in adverse drug reactions.[17][21] For example, the Eurofins SafetyScreen44™ and Pharmaron's safety panels include a range of GPCRs, ion channels (including hERG), transporters, and enzymes.[21][22]

  • GPCR Profiling: G-protein coupled receptors are the largest family of cell surface receptors and are common off-targets.[23] Screening can involve radioligand binding assays to measure direct competition for the binding site, or functional assays that measure downstream signaling (e.g., cAMP or calcium mobilization).[24][25][26][27]

Protocol: Large-Scale Kinase Selectivity Profiling

The rationale for starting with a broad kinase screen is to efficiently map the compound's activity across the kinome, providing a "selectivity snapshot."

  • Assay Format Selection:

    • Choose a primary screening format. A common choice is a single-dose screen (e.g., at 1 µM or 10 µM) against a large panel of kinases (>400). This is a cost-effective way to identify initial "hits."

    • The assay should be run at or near the Km for ATP for each kinase to provide a standardized comparison of intrinsic inhibitor potency.[18]

  • Compound Submission:

    • Provide the compound of interest (tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate) to the chosen contract research organization (CRO) at the required concentration and purity.

  • Data Acquisition:

    • The CRO performs the high-throughput screen, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure kinase activity.

    • The primary data is usually reported as "% Inhibition" at the single concentration tested.

  • Data Analysis and Hit Selection:

    • Set a threshold for "hit" identification (e.g., >50% inhibition).

    • For all identified hits, perform follow-up dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) for each interacting kinase.

Data Presentation and Interpretation

The results from these broad screens should be compiled into clear, comparative tables.

Table 1: Hypothetical Kinase Profiling Results for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Kinase Target% Inhibition @ 1µMIC₅₀ (nM)Selectivity Score (S₁₀)
Primary Target X 98%15-
Off-Target A (SRC family) 85%1500.1
Off-Target B (TEC family) 62%8000.01875
Off-Target C (Other) 51%1,2000.0125
... (400+ other kinases) <50%>10,000-

Selectivity Score (S₁₀) is calculated as (Number of kinases with IC₅₀ < 10x Primary Target IC₅₀) / (Total number of kinases tested). A lower score indicates higher selectivity.[18]

This data allows for a quantitative comparison of our compound's potency against its intended target versus unintended kinases. A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects in a cellular context.[1]

Tier 3: Cellular Target Engagement & Validation - Confirming Biological Relevance

Biochemical assays are performed in highly artificial, cell-free environments. Therefore, it is critical to validate that the identified off-target interactions also occur in a more physiologically relevant cellular context.[19]

G a Compound Enters Cell c Compound Binds to Target a->c b Target Protein (Unbound) b->c e Heat Application b->e d Target Protein (Bound & Stabilized) c->d d->e f Unbound Protein Denatures & Aggregates e->f g Bound Protein Remains Soluble e->g h Cell Lysis & Centrifugation f->h g->h i Quantify Soluble Protein (e.g., Western Blot, ELISA) h->i

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol: CETSA for Off-Target Validation

This protocol is designed to confirm that our compound binds to a suspected off-target (e.g., Off-Target A from Table 1) within a cellular environment.

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the off-target of interest.

    • Treat the cells with a range of concentrations of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate or a vehicle control (e.g., DMSO) for a defined period.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific off-target protein remaining in the soluble fraction using a detection method like Western Blot or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble protein as a function of temperature. This generates a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms target engagement.

A successful CETSA experiment provides strong evidence that the compound reaches and binds to its off-target in a complex biological milieu, significantly increasing the confidence in the in vitro finding.

Conclusion and Forward Look

Assessing off-target effects is an indispensable component of modern drug discovery. By employing a tiered strategy that integrates predictive in silico tools with broad in vitro screening and targeted cellular validation, researchers can build a robust selectivity profile for any novel compound. For our exemplar molecule, tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, this systematic approach would allow us to identify potential liabilities early, guiding medicinal chemistry efforts to enhance selectivity or providing a clear rationale for project termination before significant resources are invested. The self-validating nature of this workflow—where computational predictions inform experimental design and cellular assays confirm biochemical hits—ensures a high degree of confidence in the final risk assessment, ultimately leading to the development of safer and more effective medicines.

References

  • Bender, A., & Glen, R. C. (2004). Molecular similarity: a key technique in molecular informatics. Organic & Biomolecular Chemistry, 2(22), 3204–3218. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel. Retrieved January 26, 2026, from [Link]

  • Rao, M. S., Gupta, R., Liguori, M. J., Hu, M., Huang, X., Mantena, S. R., ... & Kulkarni, B. A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved January 26, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Substituted Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3-Substituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent conformational rigidity, ability to introduce three-dimensional character, and favorable physicochemical properties make it an attractive bioisostere for more common ring systems. Specifically, 3-substituted azetidines are increasingly sought-after building blocks, offering a versatile handle for chemical elaboration and precise control over molecular vectors in lead optimization. This guide provides a comparative analysis of the most pertinent synthetic routes to these valuable scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental data and detailed protocols.

Key Synthetic Strategies for 3-Substituted Azetidines

The construction of the strained azetidine ring presents unique synthetic challenges. Over the years, a variety of elegant solutions have been developed, each with its own set of advantages and limitations. This guide will focus on the following key methodologies:

  • Intramolecular Cyclization: The Classical Approach

  • Ring Expansion of Aziridines: A Strain-Driven Transformation

  • Ring Contraction of Pyrrolidinones: An Unconventional Route

  • [2+2] Cycloaddition: The Power of Photochemistry

  • Functionalization of the Azetidine Core: Building Upon a Pre-formed Ring

  • Strain-Release Synthesis: A Modern and Versatile Strategy

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization is a foundational and widely employed strategy for the synthesis of azetidines. This approach typically involves the formation of a C-N bond through the displacement of a leaving group by an appropriately positioned amine.

Mechanism and Rationale

The most common variant of this method involves the use of 2-substituted-1,3-propanediols as starting materials. The diol is first converted into a species with good leaving groups, such as tosylates or triflates, in situ. A primary amine is then added, which undergoes a double alkylation to form the 1,3-disubstituted azetidine ring. The reaction proceeds via a sequential SN2 mechanism, with the initial alkylation of the amine followed by an intramolecular cyclization.

Diagram 1: Intramolecular Cyclization of a 2-Substituted-1,3-propanediol

G start R-CH(CH2OH)2 intermediate1 R-CH(CH2OTf)2 start->intermediate1 Tf2O, Pyridine intermediate2 R'-NH-CH2-CH(R)-CH2OTf intermediate1->intermediate2 R'-NH2 product 1,3-Disubstituted Azetidine intermediate2->product Intramolecular SN2

Caption: General workflow for the synthesis of 1,3-disubstituted azetidines via intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Benzyl-3-phenylazetidine

This protocol is adapted from the work of Hillier and Chen.[1]

  • To a solution of 2-phenyl-1,3-propanediol (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C is added pyridine (2.5 equiv). The pyridine acts as a base to neutralize the acid generated during the reaction.

  • Triflic anhydride (Tf2O, 2.2 equiv) is added dropwise, and the reaction mixture is stirred for 30 minutes. This step converts the hydroxyl groups into excellent triflate leaving groups.

  • Benzylamine (1.5 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The amine first displaces one triflate group, and the resulting intermediate undergoes intramolecular cyclization to form the azetidine ring.

  • The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1-benzyl-3-phenylazetidine.

Performance and Comparison
FeatureIntramolecular Cyclization
Typical Yields Moderate to good (50-80%)
Substrate Scope Broad for both the amine and the diol.
Stereoselectivity Generally good, proceeding with inversion of configuration at the carbon bearing the leaving group.
Scalability Readily scalable.
Starting Materials 2-substituted-1,3-propanediols can be readily prepared.
Pros and Cons
  • Pros:

    • A well-established and reliable method.

    • Good functional group tolerance.

    • Predictable stereochemical outcome.

  • Cons:

    • Requires the pre-synthesis of the 1,3-diol precursor.

    • Can be a multi-step process.

Ring Expansion of Aziridines: A Strain-Driven Transformation

The ring expansion of aziridines to azetidines offers a mechanistically distinct and powerful approach to these four-membered heterocycles. This strategy leverages the inherent ring strain of the aziridine starting material to drive the formation of the less strained azetidine ring.[2]

Mechanism and Rationale

A common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. The reaction is thought to proceed via nucleophilic attack of the ylide on the aziridine carbon, leading to a betaine intermediate. This intermediate then undergoes an intramolecular cyclization with concomitant ring opening of the aziridine to form the azetidine ring.[1]

Diagram 2: Ring Expansion of an Aziridine

G start 1-Arenesulfonylaziridine intermediate Betaine Intermediate start->intermediate + Me2S(O)CH2- product 1-Arenesulfonylazetidine intermediate->product Intramolecular Cyclization

Caption: Simplified mechanism for the synthesis of azetidines via aziridine ring expansion.

Experimental Protocol: Synthesis of 1-(p-Toluenesulfonyl)azetidine

This protocol is based on the work of Malik and Nadir.[1]

  • A mixture of 1-(p-toluenesulfonyl)aziridine (1.0 equiv), trimethylsulfoxonium iodide (1.2 equiv), and alumina (basic, 2 g per mmol of aziridine) is prepared. Alumina acts as a solid support and base.

  • The mixture is irradiated in a microwave oven at 180 W for 5-10 minutes. Microwave irradiation significantly accelerates the reaction.

  • After cooling, the reaction mixture is extracted with ethyl acetate.

  • The organic extract is washed with water, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 1-(p-toluenesulfonyl)azetidine.

Performance and Comparison
FeatureRing Expansion of Aziridines
Typical Yields Good to excellent (70-95%)
Substrate Scope Generally good for various substituted aziridines.
Stereoselectivity The stereochemistry of the starting aziridine is often transferred to the product.
Scalability Can be challenging to scale up due to the use of microwave irradiation.
Starting Materials Substituted aziridines are readily accessible.
Pros and Cons
  • Pros:

    • High yields and often clean reactions.

    • Rapid synthesis enabled by microwave irradiation.

    • Good stereochemical control.

  • Cons:

    • The use of a sulfonium ylide can be a drawback for some applications.

    • Microwave-assisted synthesis may not be suitable for large-scale production.

Ring Contraction of Pyrrolidinones: An Unconventional Route

The synthesis of azetidines via the ring contraction of larger heterocyclic systems, such as pyrrolidinones, is a less common but highly innovative approach. This method provides access to functionalized azetidines that may be difficult to prepare using other routes.[3]

Mechanism and Rationale

A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. The proposed mechanism involves the nucleophilic attack of an alcohol, phenol, or aniline on the carbonyl group of the pyrrolidinone. This is followed by a Favorskii-type rearrangement, where the enolate formed displaces the bromide, leading to a bicyclic intermediate that then collapses to the α-carbonylated N-sulfonylazetidine.[3]

Diagram 3: Ring Contraction of a Pyrrolidinone

G start α-Bromo N-sulfonyl pyrrolidinone intermediate1 Nucleophilic Adduct start->intermediate1 Nu-H, K2CO3 intermediate2 Bicyclic Intermediate intermediate1->intermediate2 Favorskii-type Rearrangement product α-Carbonylated N-sulfonylazetidine intermediate2->product Ring Opening G start Imine + Alkene excited_imine Excited Imine* start->excited_imine product Azetidine excited_imine->product [2+2] Cycloaddition G cluster_0 Nucleophilic Substitution cluster_1 Aza-Michael Addition start1 3-Hydroxyazetidine intermediate1 3-(Leaving Group) Azetidine start1->intermediate1 MsCl or TsCl product1 3-Substituted Azetidine intermediate1->product1 Nucleophile start2 Azetidin-3-ylidene acetate product2 3-Substituted Azetidine start2->product2 N-H Heterocycle G start 1-Azabicyclo[1.1.0]butane (ABB) intermediate Copper-ABB Complex start->intermediate Organometallic Reagent, Cu(OTf)2 product 3-Substituted Azetidine intermediate->product Ring Opening & Reductive Elimination

Sources

The In Vivo Advantage: A Comparative Guide to Pyrimidinylamino Azetidines in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for molecules that can exploit tumor-specific vulnerabilities remains paramount. Among the promising classes of compounds to emerge are pyrimidinylamino azetidines, which have demonstrated significant potential in preclinical and clinical settings. This guide provides a comprehensive comparison of the in vivo efficacy of these agents, with a primary focus on the well-characterized WEE1 kinase inhibitor, adavosertib (AZD1775), against standard-of-care treatments. We will delve into the mechanistic rationale, present comparative efficacy data from key preclinical studies, and provide detailed experimental protocols to enable the replication and validation of these findings.

The Rationale for Targeting WEE1 with Pyrimidinylamino Azetidines

The structural hallmark of pyrimidinylamino azetidines is a four-membered nitrogen-containing heterocycle, the azetidine ring. This moiety imparts unique physicochemical properties, including conformational rigidity and metabolic stability, making it an attractive scaffold in drug design[1][2]. Adavosertib (AZD1775), a pyrazolo-pyrimidine derivative, is a potent and selective ATP-competitive inhibitor of WEE1 kinase[3].

WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair[4][5]. It exerts this control through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1)[4][6][7]. Many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to TP53 mutations), become heavily reliant on the G2/M checkpoint for survival, especially when challenged with DNA-damaging agents[8][9]. By inhibiting WEE1, adavosertib abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of mitotic cell death known as mitotic catastrophe[4]. This mechanism provides a strong rationale for combining pyrimidinylamino azetidines like adavosertib with standard DNA-damaging chemotherapies and radiation.

The WEE1-Mediated G2/M Checkpoint Signaling Pathway

The following diagram illustrates the central role of WEE1 in the G2/M checkpoint and the mechanism of action for adavosertib.

WEE1_Pathway DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) DNA_Damage->Mitotic_Catastrophe Unrepaired DNA CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) CDK1_CyclinB_Active CDK1/Cyclin B (Active) G2_Arrest G2 Arrest (DNA Repair) CDK1_CyclinB->G2_Arrest Maintains Mitosis Mitotic Entry CDK1_CyclinB_Active->Mitosis Promotes Adavosertib Adavosertib (Pyrimidinylamino Azetidine) Adavosertib->WEE1 Inhibits Mitosis->Mitotic_Catastrophe

Caption: WEE1 inhibition by adavosertib overrides the G2/M checkpoint.

Comparative In Vivo Efficacy of Adavosertib

The true test of a therapeutic agent lies in its performance in complex biological systems. Numerous in vivo studies utilizing xenograft and patient-derived xenograft (PDX) models have demonstrated the potent anti-tumor activity of adavosertib, both as a monotherapy and in combination with standard-of-care agents.

Adavosertib in Combination with Platinum-Based Chemotherapy

Platinum agents like carboplatin are a cornerstone of treatment for many solid tumors, including ovarian cancer. However, resistance is a major clinical challenge. Adavosertib has shown significant promise in overcoming platinum resistance.

Cancer TypeModelTreatment ArmsKey Efficacy OutcomesReference
Platinum-Resistant Ovarian CancerHuman, Phase II Clinical Trial (NCT01164995)Adavosertib (225 mg BID, 2.5 days/cycle) + Carboplatin (AUC 5)Objective Response Rate (ORR): 41% in evaluable patients. Median Progression-Free Survival (PFS): 5.6 months.[2][10]
Advanced Solid Tumors (including Ovarian Cancer)Human, Phase II Clinical TrialAdavosertib (225 mg BID, weekly) + CarboplatinResponse Rate: 66.7%. Disease Control Rate: 100%. Median PFS: 12.0 months.[11]
Adavosertib in Combination with Other Chemotherapeutic Agents

The synergistic potential of adavosertib extends beyond platinum agents to other classes of chemotherapy, including topoisomerase inhibitors and antimetabolites.

Cancer TypeModelTreatment ArmsKey Efficacy OutcomesReference
Pediatric NeuroblastomaHuman, Phase II Clinical Trial (ADVL1312)Adavosertib + IrinotecanMet protocol-defined efficacy endpoint with 3 objective responses in 16 evaluable patients.[12][13]
Pancreatic Ductal Adenocarcinoma (PDAC)Human, Phase I/II Clinical TrialAdavosertib (150 mg/day) + Gemcitabine + RadiationMedian Overall Survival (OS): 21.7 months. Median PFS: 9.4 months.[14]
Pancreatic Ductal Adenocarcinoma (PDAC)PDX models (mutated p53)Adavosertib + Irinotecan or CapecitabineSignificant tumor growth inhibition with the combination compared to single agents.[15]
Adavosertib in Combination with Targeted Therapies

The efficacy of adavosertib can also be enhanced when combined with other targeted agents, offering chemotherapy-free treatment options.

Cancer TypeModelTreatment ArmsKey Efficacy OutcomesReference
Differentiated Thyroid Cancer (BRAF V600E)Xenograft (K1 cell line)1. Adavosertib2. Dabrafenib + Trametinib3. Adavosertib + Dabrafenib + TrametinibThe triple combination resulted in robust tumor growth suppression, superior to single-agent adavosertib or the dabrafenib/trametinib doublet.[1][16]
Anaplastic Thyroid Cancer (BRAF V600E)Xenograft (8505C & 8305C cell lines)1. Adavosertib2. Dabrafenib + Trametinib3. Adavosertib + Dabrafenib + TrametinibThe triple combination demonstrated robust suppression of tumor growth.[17]
HER2-expressing Gastroesophageal CancerPDX modelsAdavosertib + Trastuzumab Deruxtecan (T-DXd)Combination significantly increased antitumor activity and prolonged event-free survival compared to single agents.[18]
Adavosertib as a Monotherapy

In cancers with high levels of intrinsic replication stress or specific genetic backgrounds (e.g., TP53 mutations), adavosertib has demonstrated significant efficacy as a single agent.

Cancer TypeModelTreatment ArmsKey Efficacy OutcomesReference
Differentiated Thyroid CancerXenograft (K1 & FTC-133 cell lines)AdavosertibSignificantly inhibited xenograft growth as a single agent.[1]
KRAS-mutant/TP53-mutant Non-Small Cell Lung Cancer (NSCLC)Xenograft (Calu-6 cell line)Adavosertib (30 mg/kg QD or 60 mg/kg BID)Significantly decreased tumor growth compared to vehicle control.[4]
Anaplastic Thyroid CancerXenograft (two ATC cell lines)AdavosertibShowed significant retardation of tumor growth.[17]

Experimental Protocols: A Guide to In Vivo Evaluation

The reproducibility of preclinical findings is the bedrock of translational science. Below are detailed, step-by-step methodologies for key in vivo experiments cited in this guide.

General Xenograft Tumor Model Protocol

This protocol provides a framework for establishing and evaluating subcutaneous xenograft models, which were utilized in several of the cited studies.

Xenograft_Workflow Cell_Culture 1. Cell Culture - Grow cancer cell lines (e.g., K1, 8505C, Calu-6) in appropriate media. Cell_Harvest 2. Cell Preparation - Harvest cells at ~80% confluency. - Resuspend in PBS or Matrigel. Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation - Inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice). Cell_Harvest->Implantation Tumor_Growth 4. Tumor Monitoring - Measure tumor volume regularly (e.g., 2-3 times/week) with calipers. - Volume = (Length x Width^2) / 2. Implantation->Tumor_Growth Randomization 5. Randomization - When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups. Tumor_Growth->Randomization Treatment 6. Treatment Administration - Administer drugs as per the defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Randomization->Treatment Endpoint 7. Endpoint Analysis - Continue monitoring tumor growth. - Euthanize mice at predefined endpoint (e.g., tumor volume, study duration). - Harvest tumors for analysis. Treatment->Endpoint

Caption: Standard workflow for a subcutaneous xenograft study.

1. Cell Line and Animal Models:

  • Cell Lines: Utilize cancer cell lines with relevant genetic backgrounds, such as K1 (papillary thyroid cancer, BRAF V600E), 8505C (anaplastic thyroid cancer, BRAF V600E), or Calu-6 (NSCLC, KRAS/TP53 mutant)[1][4][17].
  • Animals: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • Harvest cultured cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
  • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. Drug Preparation and Administration:

  • Adavosertib (AZD1775): Typically formulated for oral gavage. Dosing can range from 30-60 mg/kg, administered once or twice daily on various schedules (e.g., 5 days on/2 days off)[4].
  • Standard-of-Care Agents:
  • Dabrafenib and Trametinib: Administered orally.
  • Carboplatin and Irinotecan: Typically administered via intraperitoneal (IP) injection.
  • The vehicle control group should receive the same formulation vehicle as the treatment groups.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition.
  • At the end of the study, tumors can be excised for pharmacodynamic analyses, such as Western blotting for p-CDK1 (Tyr15) or immunohistochemistry for markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3).

Conclusion and Future Directions

The pyrimidinylamino azetidine, adavosertib, has consistently demonstrated robust in vivo efficacy, particularly in combination with standard-of-care DNA-damaging agents. Its mechanism of action, which exploits the reliance of many tumors on the G2/M checkpoint, provides a clear rationale for its use in cancers with specific genetic alterations, such as TP53 mutations. The preclinical data presented in this guide strongly supports the ongoing clinical evaluation of adavosertib in various oncology settings.

Future research should continue to focus on identifying predictive biomarkers to select patient populations most likely to benefit from WEE1 inhibition. Furthermore, exploring novel combinations with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, will be crucial in expanding the therapeutic reach of this promising class of molecules. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing these next-generation cancer therapies from the laboratory to the clinic.

References

  • Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer. Cancers (Basel). [Link]

  • Adavosertib with Chemotherapy in Patients with Primary Platinum-Resistant Ovarian, Fallopian Tube, or Peritoneal Cancer: An Open-Label, Four-Arm, Phase II Study. Clinical Cancer Research. [Link]

  • WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study. Gynecologic Oncology. [Link]

  • Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer. MDPI. [Link]

  • A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors. Investigational New Drugs. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Adavosertib Enhances Antitumor Activity of Trastuzumab Deruxtecan in HER2-Expressing Cancers. Clinical Cancer Research. [Link]

  • Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer. Cancers (Basel). [Link]

  • A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors. PubMed. [Link]

  • WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma. Frontiers in Oncology. [Link]

  • Adavosertib and Gemcitabine in Advanced Pancreatic Cancer. ClinicalTrials.gov. [Link]

  • Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1. Frontiers in Cell and Developmental Biology. [Link]

  • Pediatric phase 2 trial of a WEE1 inhibitor, adavosertib (AZD1775), and irinotecan for relapsed neuroblastoma, medulloblastoma, and rhabdomyosarcoma. Cancer Medicine. [Link]

  • Adavosertib Plus Irinotecan Combination Met Efficacy End Point for Pediatric Neuroblastoma. Cancer Network. [Link]

  • Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer. Oncotarget. [Link]

  • Dose Escalation Trial of the Wee1 Inhibitor Adavosertib (AZD1775) in Combination With Gemcitabine and Radiation for Patients With Locally Advanced Pancreatic Cancer. Journal of Clinical Oncology. [Link]

  • Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations. Journal of Hematology & Oncology. [Link]

  • DNA damage pathways and how CHK1-, WEE1-, or CDK1 inhibitors can synergize with cytarabine to increase its DNA damaging efficacy in AML. ResearchGate. [Link]

  • Cyclin-Dependent Kinase Suppression by WEE1 Kinase Protects the Genome through Control of Replication Initiation and Nucleotide Consumption. Cell Reports. [Link]

  • Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC4. Oncotarget. [Link]

  • DNA damage repair pathways and WEE1 as possible therapeutic targets in SCLC. VJHemOnc. [Link]

  • Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations. Frontiers in Oncology. [Link]

Sources

A Comparative Guide to Confirming the Binding Mode of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate through Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and confirm the binding mode of novel small molecules to their protein targets. We will use tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, a compound with a scaffold suggestive of a kinase inhibitor, as a case study to demonstrate a robust methodology centered on comparative binding analysis of wild-type versus mutant proteins.

The core principle of this guide is to move beyond simple affinity measurements and to use targeted mutagenesis as a tool to dissect the specific molecular interactions that govern inhibitor potency and selectivity. By systematically altering key amino acid residues within the target's binding site and quantifying the resulting change in binding affinity, we can build a high-confidence model of the inhibitor's binding orientation and key interactions.

Foundational Principles: Why Mutagenesis is a Gold Standard for Binding Mode Validation

Computational docking and initial screening assays provide valuable hypotheses about how a compound might bind to its target. However, these are predictions. Site-directed mutagenesis offers a direct experimental method to test these hypotheses. The logic is straightforward: if a specific amino acid residue is critical for binding, mutating that residue should significantly disrupt the interaction, leading to a measurable decrease in binding affinity. Conversely, mutating a residue not involved in binding should have a minimal effect.

This comparative approach is powerful because it provides a self-validating dataset. The wild-type protein serves as the baseline, while each mutant acts as a specific probe for a particular interaction (e.g., hydrogen bonding, hydrophobic packing).

Causality in Experimental Design:

Our strategy will focus on a hypothetical, yet representative, protein kinase target. The ATP-binding site of protein kinases is highly conserved, featuring key structural motifs that are common targets for inhibitors.[1][2][3] The aminopyrimidine core of our compound is a well-established "hinge-binding" motif, known to form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4][5][6][7][8]

Therefore, our mutagenesis strategy will target three critical regions within the kinase active site:

  • The Hinge Region: This region connects the N- and C-lobes of the kinase and forms key hydrogen bonds with ATP-competitive inhibitors.[4][5][7] Mutating a key residue here is expected to severely disrupt binding.

  • The Gatekeeper Residue: This residue controls access to a deep hydrophobic pocket adjacent to the ATP-binding site.[1][9][10] Its size and nature are primary determinants of inhibitor selectivity.[11][12] Mutation here can either increase or decrease affinity depending on the inhibitor's structure.

  • The Hydrophobic Pocket: Residues lining this pocket provide critical van der Waals contacts that contribute significantly to binding affinity.

The overall experimental logic is visualized in the workflow diagram below.

Caption: Overall experimental workflow from hypothesis generation to binding mode confirmation.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven methodologies for each critical phase of the experiment.

Protocol 2.1: Site-Directed Mutagenesis

This protocol is based on the principles of the QuikChange™ method, which uses a high-fidelity polymerase to replicate a plasmid, incorporating primers that contain the desired mutation.[13]

Objective: To introduce specific point mutations into the expression plasmid containing the gene for the target kinase.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuTurbo, Phusion)[14]

  • Expression plasmid containing wild-type (WT) kinase cDNA

  • Custom mutagenic primers (forward and reverse)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

Methodology:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[15]

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Amount
      5x Polymerase Buffer 10 µL
      dsDNA Template (5-50 ng) 1 µL
      Forward Primer (125 ng) 1 µL
      Reverse Primer (125 ng) 1 µL
      dNTP mix (10 mM) 1 µL
      High-Fidelity Polymerase 1 µL

      | dH₂O | to 50 µL |

    • Perform thermal cycling:

      Step Temperature Duration Cycles
      Initial Denaturation 95°C 30 sec 1
      Denaturation 95°C 30 sec 18
      Annealing 55-60°C 1 min 18
      Extension 68°C 1 min/kb of plasmid length 18

      | Final Extension | 68°C | 7 min | 1 |

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. This selectively digests the methylated parental (non-mutated) plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA.[15][16]

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells. Plate on selective media (e.g., LB-agar with appropriate antibiotic).

  • Verification: Isolate plasmid DNA from several colonies. Verify the presence of the desired mutation and the absence of secondary mutations by full-length DNA sequencing.

Protocol 2.2: Protein Expression and Purification

Objective: To produce and purify high-quality, active wild-type and mutant kinase proteins for binding studies. This protocol describes a common method using an N-terminal polyhistidine (His6) tag for purification via immobilized metal affinity chromatography (IMAC).[17][18]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

  • IMAC resin (e.g., Ni-NTA)

  • Size-Exclusion Chromatography (SEC) column

Methodology:

  • Transformation: Transform the sequence-verified WT and mutant plasmids into an E. coli expression strain.

  • Expression:

    • Inoculate a starter culture and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of LB broth. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 18°C and continue to grow for 16-20 hours. This slower, cooler expression often improves protein solubility and proper folding.[19]

  • Purification:

    • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells using a sonicator or French press.

    • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • IMAC: Apply the clarified supernatant to a pre-equilibrated IMAC column. Wash the column with 10-20 column volumes of Wash Buffer. Elute the His-tagged protein using Elution Buffer.

    • SEC (Polishing Step): Concentrate the eluted protein and inject it onto an SEC column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes aggregates and minor contaminants.

  • Quality Control: Assess the purity of the final protein fractions by SDS-PAGE. Confirm protein identity by Western blot or mass spectrometry. Measure protein concentration using a Bradford or BCA assay.

Protocol 2.3: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (KD) and kinetics (ka, kd) of the compound to the WT and mutant kinase proteins. SPR is a label-free technique that measures changes in mass on a sensor surface as an analyte flows over an immobilized ligand.[20][21][22]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NTA)

  • Amine coupling kit (EDC, NHS, ethanolamine) or Ni-NTA for His-tag capture

  • Purified WT and mutant kinase proteins

  • tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate compound

  • Running Buffer (e.g., HBS-EP+, containing 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, plus 1% DMSO)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified kinase (ligand) over the surface to achieve a target immobilization level (e.g., 2000-4000 Response Units). Maintaining the kinase in an active state during immobilization is critical.[21]

    • Deactivate excess reactive groups with ethanolamine.

    • One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Binding Analysis:

    • Prepare a serial dilution of the compound (analyte) in Running Buffer. It is crucial to include a buffer-only (zero concentration) injection for double referencing.

    • Inject the compound dilutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the association phase (compound binding) and dissociation phase (buffer flow).

    • Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "zero concentration" injection data to correct for buffer effects and drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Interpretation: A Comparative Analysis

The power of this approach lies in the direct comparison of binding affinities across the different protein variants. The results should be summarized in a clear, comparative table.

Hypothetical Binding Data:

Let's assume our target kinase is "Kinase X" and we've selected three key residues for mutation based on a docking model: Met-120 (hinge), Thr-118 (gatekeeper), and Leu-170 (hydrophobic pocket).

Protein VariantMutationRationale for MutationKD (nM)Fold Change vs. WTInterpretation
Kinase XWild-Type Baseline affinity151.0Strong binding to the native protein.
Mutant AMet-120-Ala Disrupts key H-bond acceptor in the hinge.8,500>500-fold ↑Critical Interaction: Loss of affinity confirms the pyrimidine N1 forms a crucial H-bond with the backbone NH of Met-120.
Mutant BThr-118-Met Introduces steric bulk at the gatekeeper position.75050-fold ↑Important Interaction: The larger methionine side chain clashes with the inhibitor, confirming it occupies the pocket adjacent to the gatekeeper.
Mutant CLeu-170-Ala Reduces hydrophobic contact in the deep pocket.21014-fold ↑Supporting Interaction: Loss of van der Waals forces with the tert-Butyl group reduces affinity, confirming its position in this pocket.

This data provides a compelling, evidence-based narrative. The >500-fold loss in affinity upon mutating the hinge residue (Met-120) strongly validates the hypothesized hydrogen bond, which is the primary anchoring point for the inhibitor. The significant, but less dramatic, losses for the gatekeeper and hydrophobic pocket mutations confirm their roles in optimizing the fit and overall potency.

G cluster_0 Kinase Active Site Inhibitor tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate Hinge Hinge Region (Met-120) Inhibitor->Hinge H-Bond (Critical) Gatekeeper Gatekeeper (Thr-118) Inhibitor->Gatekeeper Steric Fit HydrophobicPocket Hydrophobic Pocket (Leu-170) Inhibitor->HydrophobicPocket Hydrophobic Interaction

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate (CAS No. 1033361-46-3). As a specialized heterocyclic building block in drug discovery, its handling and disposal require a thorough understanding of its chemical nature and potential hazards to ensure personnel safety and environmental compliance. This guide is built on established principles of laboratory safety and chemical waste management, providing the causal logic behind each procedural step.

Hazard Assessment: A Structurally-Informed Approach

Based on data from structurally similar compounds, we can infer a likely hazard profile. This proactive approach is fundamental to laboratory safety, treating substances with unknown toxicity as potentially hazardous until proven otherwise.

Hazard ClassPotential EffectJustification based on Structural Analogs
Acute Toxicity (Oral) Potentially toxic if swallowed.A similar compound, tert-Butyl 3-(methylamino)azetidine-1-carboxylate, is classified as "Toxic if swallowed" (H301).[1]
Skin Corrosion/Irritation Causes skin irritation.Multiple azetidine derivatives are known to cause skin irritation (H315).[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for amino-azetidine compounds (H319).[1][2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols may irritate the respiratory tract (H335).[1][2][4]

The Core Directive: Waste Segregation and Containment

The cardinal rule of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety professional .[6] Improper disposal, such as release to the environment or mixing with incompatible waste streams, is a serious compliance violation and safety risk.[7][8]

The disposal plan for tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is based on its classification as a non-halogenated organic solid .

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling this chemical waste.

G cluster_0 Phase 1: Generation & Initial Handling cluster_1 Phase 2: Waste Characterization & Segregation cluster_2 Phase 3: Containment & Storage cluster_3 Phase 4: Final Disposal start Waste Generation (Unused Reagent, Contaminated Labware, Spill Debris) ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe characterize Step 2: Characterize Waste Is it halogenated? ppe->characterize decision No Halogens (C, H, N, O only) characterize->decision segregate Step 3: Segregate as 'Non-Halogenated Organic Solid Waste' decision->segregate  Correct Path containerize Step 4: Place in a Labeled, Chemically Compatible Container segregate->containerize labeling Step 5: Label Container Clearly (Full Chemical Name, Hazard Symbols) containerize->labeling storage Step 6: Store in a Designated Satellite Accumulation Area labeling->storage disposal Step 7: Arrange Pickup by Licensed Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Waste Disposal Workflow for the Target Compound.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safely moving the compound from the laboratory bench to a designated waste accumulation area.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and hands should be washed thoroughly after removal.[3][9]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[3]

Step 2: Waste Container Selection and Preparation

The choice of container is critical for preventing leaks and reactions.

  • Primary Container: For solid waste (e.g., leftover reagent, contaminated weighing paper), use a sealable, wide-mouth container made of a chemically resistant material like high-density polyethylene (HDPE).

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes heavily contaminated with the compound should be double-bagged in clear plastic bags and placed inside the solid waste container.

  • Container Integrity: Ensure the container is clean, in good condition, and has a secure, leak-proof lid.[10]

Step 3: Waste Segregation and Collection

This is the most critical step from a compliance standpoint.

  • Designate a Waste Stream: This compound is a non-halogenated organic solid . It must not be mixed with halogenated waste, liquid waste, or reactive waste.

  • Collection: Carefully transfer the solid waste into the designated container using a scoopula or funnel. Avoid creating dust.[7][8] If dealing with a solution, it should be collected in a designated "non-halogenated organic liquid" waste container.

Step 4: Labeling

Proper labeling is mandated by regulatory agencies to ensure safe handling and disposal by all personnel.

  • Content Identification: Clearly label the container with the words "Hazardous Waste."

  • Full Chemical Name: Write the full, unambiguous chemical name: "tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate" and the CAS number "1033361-46-3." Avoid using abbreviations or formulas.

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer, health hazard symbol if applicable).

Step 5: Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically compatible secondary container to contain any potential leaks.

Step 6: Final Disposal
  • Institutional Procedures: Follow your institution’s specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or submitting an online request.

  • Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash.[11] It must be handled by a licensed hazardous waste disposal company that will typically use high-temperature incineration.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup (if trained to do so):

    • Ensure you are wearing appropriate PPE, including respiratory protection if the compound is a fine powder.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).[11]

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[7][8] Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Label the waste container appropriately as "Spill Debris" containing the chemical name.

References

  • AChemBlock. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2.

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate.

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet.

  • National Center for Biotechnology Information. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.

  • BLD Pharmatech. tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate Safety Data Sheet.

  • Fisher Scientific. Azetidine Safety Data Sheet.

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • Fisher Scientific. tert-Butyl carbamate Safety Data Sheet.

  • Apollo Scientific. Azetidine Safety Data Sheet.

  • Enamine. tert-butyl 2-[2-(piperidin-2-yl)ethyl]azetidine-1-carboxylate hydrochloride Safety Data Sheet.

  • Chemos GmbH & Co.KG. Azetidine Safety Data Sheet.

  • Alfa Aesar. tert-Butyl carbamate Safety Data Sheet.

  • TCI Chemicals. Azetidine Hydrochloride Safety Data Sheet.

  • TCI Chemicals. tert-Butyl Carbamate Safety Data Sheet.

  • Pi Chemicals. (S)-N-Boc-azetidine carboxylic acid Material Safety Data Sheet.

  • Vulcanchem. tert-Butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate.

  • MilliporeSigma. Azetidine hydrochloride Safety Data Sheet.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • CymitQuimica. compound with tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate Safety Data Sheet.

  • Health Care Logistics. PharmaStar™ Waste Disposal Container, 3-Gallon.

  • BLD Pharm. tert-Butyl 3-aminoazetidine-1-carboxylate.

Sources

Personal protective equipment for handling tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. As this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this document is built upon a proactive risk assessment, analyzing the compound's structural motifs to infer potential hazards and establish a robust safety framework. Our approach prioritizes caution and assumes the compound is hazardous until proven otherwise, ensuring the highest level of protection for all laboratory personnel.

Hazard Assessment: A Proactive Analysis by Structural Analogy

  • The Azetidine Core: Azetidines are four-membered heterocyclic amines. The inherent ring strain makes them more reactive than their larger pyrrolidine or piperidine counterparts.[1] This reactivity can, under certain conditions, lead to ring-opening reactions, suggesting a potential for interaction with biological molecules.[2]

  • The Aminopyrimidine Moiety: Pyrimidine derivatives are common in pharmaceuticals and biological chemistry. While pyrimidine itself has moderate toxicity, substituted aminopyrimidines can present various hazards. For instance, pyridine, a related aromatic amine, is known to be hazardous upon inhalation, ingestion, or skin contact.[3]

By analyzing structurally analogous compounds for which safety data is available, we can construct a presumptive hazard profile. This data strongly suggests that the target compound should be handled as, at minimum, a skin, eye, and respiratory irritant, with potential for harm if swallowed.

Analogous Compound Reported Hazards GHS Classification (where available)
tert-Butyl 3-(methylamino)azetidine-1-carboxylate[4]Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Acute Toxicity, Oral (Danger); Skin Irritation (Warning); Eye Irritation (Warning); STOT SE 3 (Warning)
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate[5]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Acute Toxicity, Oral (Warning); Skin Irritation (Warning); Eye Irritation (Warning); STOT SE 3 (Warning)
tert-Butyl 3-aminoazetidine-1-carboxylate[6][7]Causes severe skin burns and eye damage.Skin Corrosion/Burns (Danger)
tert-butyl 2-[2-(piperidin-2-yl)ethyl]azetidine-1-carboxylate hydrochloride[8]Causes skin irritation, Causes serious eye irritation.Skin Irritation (Warning); Eye Irritation (Warning)

Based on this analysis, all handling procedures must be designed to prevent skin and eye contact, inhalation of dust or aerosols, and ingestion.

Personal Protective Equipment (PPE) Protocol: A Mandate for Safety

A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the potential hazard. All operations involving this compound must be performed within a certified chemical fume hood.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Gowning Protocol cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Doffing prep_risk Risk Assessment prep_gather Gather Materials & PPE prep_risk->prep_gather prep_hood Verify Fume Hood Function prep_gather->prep_hood ppe_gown Don Lab Coat (or chemical gown) prep_hood->ppe_gown ppe_gloves1 Don First Pair of Nitrile Gloves ppe_gown->ppe_gloves1 ppe_gloves2 Don Second Pair of Nitrile Gloves ppe_gloves1->ppe_gloves2 ppe_eye Don Goggles & Face Shield ppe_gloves2->ppe_eye handle_weigh Weigh Compound ppe_eye->handle_weigh handle_react Perform Reaction handle_weigh->handle_react clean_waste Segregate Waste handle_react->clean_waste clean_area Decontaminate Work Area clean_waste->clean_area clean_doff Doff PPE (Outer to Inner) clean_area->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: End-to-end workflow for safely handling the compound.

Detailed PPE Requirements
Protection Level Required Equipment Rationale and Protocol
Engineering Controls Certified Chemical Fume HoodThis is the primary line of defense. It contains vapors and fine powders, preventing respiratory exposure. Ensure the sash is at the lowest practical working height.
Body Protection Chemical-Resistant Lab CoatA standard cotton lab coat is insufficient. A coat made of polyester or other resistant materials provides a better barrier against splashes. It must be fully buttoned with sleeves rolled down.
Hand Protection Double Nitrile GlovesWear two pairs of compatible chemical-resistant gloves.[8] The outer glove is removed immediately after handling the compound or in case of known contamination. The inner glove provides secondary protection during de-gowning and waste handling. Always inspect gloves for tears before use.
Eye & Face Protection Chemical Splash GogglesStandard safety glasses do not provide adequate protection. Goggles that form a seal around the eyes are required to protect against splashes and fine dust.[9] For procedures with a higher risk of splashing, a face shield should be worn over the goggles.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)While a fume hood should make this unnecessary for routine handling, a respirator is required for cleaning up significant spills outside of a hood or when handling large quantities of the solid.[10] Use requires prior medical evaluation and fit-testing.
Foot Protection Closed-Toed ShoesShoes must fully cover the feet. Permeable shoes (e.g., canvas) are not permitted in the laboratory.

Operational and Handling Procedures

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

Step 1: Preparation

  • Designate Area: Clearly mark the specific area within the fume hood where work will occur.

  • Pre-Clean: Wipe down the designated surface with an appropriate solvent (e.g., 70% ethanol) to ensure it is free of contaminants.

  • Gather Materials: Place all necessary glassware, reagents, and a designated hazardous waste container inside the fume hood before introducing the compound.

  • Don PPE: Follow the gowning protocol outlined in the diagram above.

Step 2: Handling the Compound (Solid)

  • Weighing: Tare a disposable weigh boat or appropriate glassware inside the fume hood on a tared balance. Carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust.

  • Transfer: Gently tap the solid from the weigh boat into the reaction vessel.

  • Dissolving: Add the solvent slowly to the solid to avoid splashing.

Step 3: Post-Handling Decontamination

  • Clean Tools: Decontaminate the spatula and any other reusable equipment by rinsing with an appropriate solvent into the hazardous waste container.

  • Dispose of Consumables: Place the used weigh boat, disposable pipettes, and contaminated wipes directly into the designated, sealed hazardous waste container.

  • Clean Work Surface: Wipe down the work surface within the fume hood with a suitable solvent.

Emergency Procedures and Disposal

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[8]

  • Spill:

    • Alert: Notify all personnel in the immediate area.

    • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

    • Contain: For small spills inside a fume hood, use a chemical spill kit with an absorbent material to cover the spill.

    • Clean-Up: Wearing full PPE (including respiratory protection if necessary), carefully scoop the absorbent material into the hazardous waste container. Decontaminate the area thoroughly.

Waste Disposal Plan

All materials contaminated with tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable waste container.

  • Liquid Waste: Collect all reaction residues and solvent rinses in a separate, clearly labeled, and sealed hazardous liquid waste container.

  • Labeling: The waste container label must include: "Hazardous Waste," the full chemical name, and the primary hazards (Irritant, Potentially Toxic).

  • Storage: Store the sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal. Do not mix with other waste streams.

This comprehensive guide is designed to foster a culture of safety and responsibility. By understanding the potential risks and adhering strictly to these protocols, researchers can handle tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate with confidence and security.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • AChemBlock. (n.d.). tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%.
  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate.
  • KISHIDA CHEMICAL CO., LTD. (2023). tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, Safety Data Sheet.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • ChemicalBook. (n.d.). 1-Boc-3-(Amino)azetidine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
  • BLD Pharm. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.